molecular formula C8H11NO4 B1532369 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid CAS No. 1015770-89-4

1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

Cat. No.: B1532369
CAS No.: 1015770-89-4
M. Wt: 185.18 g/mol
InChI Key: WRSZOAVGXHWMNN-UHFFFAOYSA-N
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Description

1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid is a useful research compound. Its molecular formula is C8H11NO4 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c10-7(11)6-5-8(13-9-6)1-3-12-4-2-8/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSZOAVGXHWMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679186
Record name 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015770-89-4
Record name 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid, a novel spirocyclic heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the absence of a documented direct synthesis in current literature, this guide outlines a scientifically rigorous, multi-step approach grounded in established chemical principles and analogous reactions. The core of this proposed synthesis involves a strategic 1,3-dipolar cycloaddition to construct the spiroisoxazoline framework. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental insights, mechanistic explanations, and thorough referencing to support the proposed methodology.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems have garnered significant attention in modern drug discovery. Their inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic and heteroaromatic compounds, often leading to improved pharmacological properties such as enhanced target specificity, metabolic stability, and solubility. The this compound scaffold incorporates a tetrahydropyran ring, an isoxazoline ring, and a carboxylic acid moiety, making it a rich template for exploring new chemical space and developing novel therapeutic agents. The isoxazoline ring, in particular, is a versatile pharmacophore found in a range of biologically active molecules.

This guide will detail a plausible and efficient synthetic route to this target molecule, beginning with commercially available starting materials and proceeding through key transformations, including the preparation of a crucial exocyclic methylene intermediate and a regioselective 1,3-dipolar cycloaddition reaction.

Proposed Synthetic Strategy: A Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a convergent approach. The final carboxylic acid can be obtained from the hydrolysis of a corresponding ester (II). This ester is envisioned to be the product of a 1,3-dipolar cycloaddition between a nitrile oxide (III) and an exocyclic α,β-unsaturated ester spiro-fused to a tetrahydropyran ring (IV). The exocyclic olefin in (IV) can be introduced from the corresponding ketone, tetrahydropyran-4-one (V), through a Wittig-type olefination or a related condensation reaction. Tetrahydropyran-4-one is a commercially available starting material.

G Target This compound (I) Ester Spiroisoxazoline Ester (II) Target->Ester Hydrolysis Cycloaddition 1,3-Dipolar Cycloaddition Ester->Cycloaddition NitrileOxide Nitrile Oxide Precursor (e.g., Ethyl 2-chloro-2-(hydroxyimino)acetate) (III) Cycloaddition->NitrileOxide Olefin α-Methylene Tetrahydropyran Ester (IV) Cycloaddition->Olefin Olefination Wittig-type Olefination Olefin->Olefination Ketone Tetrahydropyran-4-one (V) Olefination->Ketone

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols and Mechanistic Insights

Synthesis of the Dipolarophile: Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate (IV)

The crucial dipolarophile, an α,β-unsaturated ester with an exocyclic double bond, can be synthesized from tetrahydropyran-4-one (V) via a Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a reliable method for the stereoselective synthesis of alkenes and is well-suited for this transformation.

Protocol 1: Horner-Wadsworth-Emmons Olefination

  • Preparation of the HWE reagent: To a solution of triethyl phosphonoacetate in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (NaH) portion-wise.

  • Reaction with the ketone: After the evolution of hydrogen gas ceases, add a solution of tetrahydropyran-4-one (V) in anhydrous THF dropwise to the reaction mixture.

  • Reaction monitoring and workup: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC). Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate (IV).

Causality of Experimental Choices:

  • Anhydrous conditions: The HWE reaction utilizes a strong base (NaH) and a carbanionic intermediate, both of which are sensitive to water.

  • Inert atmosphere: Prevents the reaction of the highly reactive intermediates with oxygen.

  • Triethyl phosphonoacetate: A common and commercially available HWE reagent for the introduction of an ethyl acetate moiety.

The Key Step: 1,3-Dipolar Cycloaddition

The construction of the spiroisoxazoline ring is proposed to occur via a 1,3-dipolar cycloaddition reaction between the synthesized dipolarophile (IV) and a suitable nitrile oxide. A practical choice for the nitrile oxide precursor is ethyl 2-chloro-2-(hydroxyimino)acetate, which can be converted to the corresponding nitrile oxide in situ. This reaction is expected to be highly regioselective, leading to the desired spiroisoxazoline.[1][2]

G Start Start Step1 Prepare Dipolarophile (IV) (HWE Reaction) Start->Step1 Step3 1,3-Dipolar Cycloaddition Step1->Step3 Step2 In situ generation of Nitrile Oxide Step2->Step3 Step4 Hydrolysis of Ester Step3->Step4 End Final Product (I) Step4->End

Caption: Proposed synthetic workflow.

Protocol 2: 1,3-Dipolar Cycloaddition

  • Reaction setup: In a flask equipped with a stirrer, dissolve ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate (IV) and ethyl 2-chloro-2-(hydroxyimino)acetate in a suitable solvent such as dichloromethane (DCM) or THF.

  • In situ generation of nitrile oxide: Slowly add a base, such as triethylamine (Et3N), to the reaction mixture at room temperature. The base will facilitate the in situ formation of the nitrile oxide from the hydroximoyl chloride.

  • Reaction monitoring and workup: Stir the reaction mixture at room temperature and monitor its progress by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude spiroisoxazoline ester (II) by column chromatography.

Mechanistic Rationale:

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the nitrile oxide (the 1,3-dipole) reacts with the alkene (the dipolarophile) to form a five-membered heterocyclic ring. The regioselectivity of this reaction is governed by the electronic and steric properties of the reactants. In this case, the reaction is expected to proceed with high regioselectivity to yield the desired spiroisoxazoline isomer.

Final Step: Hydrolysis to the Carboxylic Acid

The final step in the proposed synthesis is the hydrolysis of the ethyl ester group of the spiroisoxazoline (II) to the corresponding carboxylic acid (I). This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a common and effective method.[3]

Protocol 3: Ester Hydrolysis

  • Saponification: Dissolve the spiroisoxazoline ester (II) in a mixture of an alcohol (e.g., ethanol or methanol) and water. Add a stoichiometric excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Reaction monitoring: Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.

  • Acidification and extraction: After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material. Carefully acidify the aqueous layer with a dilute acid, such as 1 M hydrochloric acid (HCl), until the pH is acidic.

  • Isolation of the product: The carboxylic acid product (I) may precipitate upon acidification and can be collected by filtration. Alternatively, extract the product into an organic solvent like ethyl acetate, dry the organic layer, and remove the solvent to yield the final product.

Characterization and Data

The successful synthesis of this compound and its intermediates would be confirmed by a combination of spectroscopic techniques.

Table 1: Expected Spectroscopic Data for Key Compounds

Compound1H NMR13C NMRIR (cm-1)Mass Spectrometry
(IV) Signals for ethyl group, tetrahydropyran protons, and vinylic proton.Signals for ester carbonyl, C=C double bond, and tetrahydropyran carbons.~1720 (C=O), ~1650 (C=C)M+ peak corresponding to the molecular formula.
(II) Signals for ethyl group, tetrahydropyran protons, and isoxazoline ring protons.Signals for ester carbonyl, spiro carbon, and carbons of both heterocyclic rings.~1735 (C=O), ~1600 (C=N)M+ peak corresponding to the molecular formula.
(I) Disappearance of ethyl group signals, appearance of a broad singlet for the carboxylic acid proton (10-12 ppm).[4]Signal for carboxylic acid carbonyl (~170-180 ppm).[5]Broad O-H stretch (~2500-3300), ~1700 (C=O).[4]M+ peak corresponding to the molecular formula.

Conclusion and Future Perspectives

This technical guide outlines a robust and scientifically sound synthetic strategy for the preparation of this compound. The proposed route leverages well-established and reliable chemical transformations, with the 1,3-dipolar cycloaddition serving as the cornerstone for the construction of the spiroisoxazoline core. The detailed protocols and mechanistic discussions provided herein are intended to serve as a valuable resource for researchers aiming to synthesize this and related spirocyclic compounds.

The successful synthesis of this novel scaffold will open avenues for further investigation into its biological activities and potential as a lead compound in drug discovery programs. Future work could involve the diversification of the carboxylic acid moiety, modifications to the tetrahydropyran ring, and the exploration of different nitrile oxide precursors to generate a library of derivatives for structure-activity relationship (SAR) studies.

References

  • Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Molecules. Available at: [Link]

  • Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions. Current Organic Chemistry. Available at: [Link]

  • Synthesis of spiroisoxazolines through cycloadditions of nitrile oxides with 3-methylenequinuclidine. ResearchGate. Available at: [Link]

  • CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.Google Patents.
  • CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.Google Patents.
  • Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Green Chemistry. Available at: [Link]

  • Natural and synthetic α-methylenelactones and α-methylenelactams with anticancer potential. Drug Discovery Today. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Available at: [Link]

  • Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]

  • A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di-2-thienyl Carbonate, a New Coupling Reagent. ResearchGate. Available at: [Link]

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physicochemical properties of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid for Drug Discovery Applications

Authored by: A Senior Application Scientist

Abstract

This compound represents a novel heterocyclic scaffold with potential applications in medicinal chemistry. As with any new chemical entity (NCE), a thorough understanding of its fundamental physicochemical properties is a prerequisite for any successful drug development campaign. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. This technical guide provides a comprehensive framework for the experimental determination of the critical physicochemical parameters of this spirocyclic compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. This document eschews a rigid template, instead focusing on a logical workflow that begins with in silico prediction and proceeds through rigorous experimental validation.

Introduction: The Strategic Importance of Physicochemical Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor biopharmaceutical properties being a leading cause of attrition. The structure of this compound, containing a spirocyclic core, an ionizable carboxylic acid, and a cyclic imine, presents a unique combination of features that demand careful characterization. Its spirocyclic nature imparts a three-dimensional geometry that can be advantageous for target binding, while the acidic and basic centers will profoundly influence its behavior in a biological environment.

This guide will detail the essential experiments required to build a robust physicochemical profile for this molecule, focusing on the "why" behind each step to ensure the generation of reliable and decision-enabling data.

Foundational Data and In Silico Predictions

Prior to embarking on laboratory work, it is crucial to gather all available information and generate computational predictions. These initial data points serve as a baseline for experimental design and validation.

Table 1: Foundational Data and Predicted Properties for this compound

PropertyValueSource
Molecular Formula C₈H₁₁NO₄PubChem[1], Advanced ChemBlocks[2]
Molecular Weight 185.18 g/mol Advanced ChemBlocks[2]
Monoisotopic Mass 185.0688 DaPubChem[1]
CAS Number 1015770-89-4Advanced ChemBlocks[2]
Predicted XlogP 0.0PubChem[1]
SMILES O=C(O)C1=NOC2(CCOCC2)C1Advanced ChemBlocks[2]
InChIKey WRSZOAVGXHWMNN-UHFFFAOYSA-NPubChem[1]

Note: Predicted properties are computationally derived and require experimental verification.

Ionization Constant (pKa) Determination

Expertise & Experience: The pKa is arguably the most critical physicochemical parameter for any ionizable drug candidate. It dictates the charge state of the molecule at a given pH, which directly impacts solubility, permeability, target binding, and formulation. For our spirocyclic acid, we anticipate at least one acidic pKa due to the carboxylic acid. The cyclic imine moiety might exhibit basic properties, making the molecule potentially zwitterionic. Determining both acidic and basic pKa values is therefore essential. Potentiometric titration is the gold-standard method due to its accuracy and ability to provide a thermodynamic pKa.

Trustworthiness (Self-Validating Protocol): The protocol below incorporates system suitability checks (electrode calibration) and control titrations to ensure the reliability of the generated data. The use of co-solvent requires careful data handling, typically involving Yasuda-Shedlovsky or Debye-Hückel extrapolations to determine the aqueous pKa, which validates the experimental setup.

Experimental Protocol: Potentiometric Titration for pKa Determination
  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (approx. 1-2 mg/mL) in a suitable organic co-solvent (e.g., methanol or DMSO) due to anticipated low aqueous solubility of the neutral form. The final percentage of co-solvent in the titration vessel should be minimized, ideally not exceeding 50%.

    • Prepare standardized 0.1 M HCl and 0.1 M KOH aqueous solutions.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.

  • Instrument Setup & Calibration:

    • Utilize an automated potentiometric titrator equipped with a high-precision pH electrode and a micro-burette.

    • Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) immediately before the experiment. The electrode slope should be >95%.

  • Titration Procedure:

    • To the titration vessel, add a precise volume of the KCl solution and the compound's stock solution. Add purified water to reach the desired final co-solvent percentage.

    • Sparge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂ and maintain an inert atmosphere.

    • Acidic pKa: Titrate the solution with the standardized 0.1 M KOH, adding small increments (e.g., 0.005 mL) of titrant and recording the pH after stabilization at each point.

    • Basic pKa: In a separate experiment, titrate a fresh sample with the standardized 0.1 M HCl.

    • Record the full titration curve (pH vs. volume of titrant).

  • Data Analysis:

    • Calculate the pKa from the titration data using the Henderson-Hasselbalch equation. The pKa is the pH at which the compound is 50% ionized.

    • For automated systems, the pKa is determined by the inflection point of the first derivative of the titration curve.

    • If a co-solvent was used, perform titrations at multiple co-solvent percentages (e.g., 30%, 40%, 50%) and extrapolate to 0% co-solvent to determine the apparent aqueous pKa (pKaapp).

G cluster_prep Preparation cluster_titration Titration Workflow cluster_analysis Data Analysis prep1 Prepare Compound Stock (in co-solvent) prep2 Prepare Standardized Titrants (HCl, KOH) prep3 Calibrate pH Electrode (3-point calibration) titrate Titrate Sample with KOH (for acidic pKa) or HCl (for basic pKa) prep3->titrate Start Experiment record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot derivative Calculate 1st Derivative of the Curve plot->derivative pka Identify pKa (at inflection point) derivative->pka extrapolate Extrapolate to 0% Co-solvent (if applicable) pka->extrapolate final_pka Aqueous pKa extrapolate->final_pka Final Value

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP / LogD) Determination

Expertise & Experience: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. It is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance. The partition coefficient (LogP) describes this for the neutral species, while the distribution coefficient (LogD) is the relevant measure at a specific pH, accounting for all ionized and neutral forms. Given the ionizable nature of our compound, determining LogD at a physiological pH of 7.4 is more informative than LogP alone. The shake-flask method is the traditional approach, but HPLC-based methods are now favored for higher throughput and smaller sample requirements.

Trustworthiness (Self-Validating Protocol): This protocol uses a set of well-characterized reference compounds with known LogP values to create a calibration curve. The retention time of the test compound is only valid if it falls within the linear range of this calibration, and the correlation coefficient (r²) of the curve must exceed 0.98, thus ensuring the system is performing correctly.

Experimental Protocol: HPLC-Based LogP/LogD7.4 Determination
  • Preparation of Standards and Sample:

    • Prepare a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the test compound (e.g., a series of alkylphenones or well-known drugs).

    • Prepare 1 mg/mL stock solutions of the standards and the test compound in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate). For LogD7.4, this buffer must be set to pH 7.4.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has good absorbance (determined by a prior UV scan).

    • Dead Time (t₀) Marker: Inject a non-retained compound like uracil or sodium nitrate to determine the column void volume.

  • Experimental Run:

    • Inject each standard compound and record its retention time (tR).

    • Inject the test compound and record its retention time.

  • Data Analysis:

    • Calculate the capacity factor (k) for each compound using the formula: k = (tR - t₀) / t₀.

    • Plot the known LogP values of the standards against their calculated log(k) values.

    • Perform a linear regression on the data points. The r² value should be > 0.98 for a valid assay.

    • Using the equation of the line from the calibration curve and the log(k) value of the test compound, calculate its LogP (or LogD7.4).

Table 2: Example Calibration Data for HPLC LogP Determination

CompoundKnown LogPRetention Time (tR, min)t₀ (min)Capacity Factor (k)log(k)
Uracil-0.850.85--
Aniline0.902.500.851.940.29
Toluene2.735.800.855.820.77
Naphthalene3.307.200.857.470.87
Biphenyl3.909.100.859.710.99
Test Compound ? 4.15 0.85 3.88 0.59

Aqueous Solubility

Expertise & Experience: Poor aqueous solubility is a major hurdle in drug development, affecting absorption and limiting formulation options. It is critical to measure the thermodynamic solubility, which is the true equilibrium concentration of the compound in a saturated solution. Kinetic solubility, often measured in high-throughput screens, can overestimate this value. For a lead compound, a robust thermodynamic solubility measurement in a physiologically relevant buffer (e.g., Phosphate Buffered Saline, PBS, at pH 7.4) is essential.

Trustworthiness (Self-Validating Protocol): The shake-flask method described here is the gold standard for thermodynamic solubility. The protocol ensures equilibrium is reached by including a 24-hour incubation period and confirms saturation by the presence of undissolved solid. The use of a calibration curve for quantification provides a self-validating system for the analytical finish.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
  • Preparation:

    • Add an excess amount of the solid test compound (e.g., 1-2 mg) to a glass vial. The presence of solid material at the end of the experiment is necessary to confirm saturation.

    • Add a precise volume (e.g., 1 mL) of the test buffer (e.g., PBS, pH 7.4).

    • Prepare a set of calibration standards of the compound in a suitable solvent (e.g., DMSO or acetonitrile) for analytical quantification.

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

    • Agitate the samples for at least 24 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After incubation, allow the vials to stand for a short period to let the excess solid settle.

    • Carefully filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid. This step is critical to avoid artificially high results.

    • Dilute the clear filtrate with a suitable solvent for analysis.

  • Quantification:

    • Analyze the diluted filtrate using a suitable analytical method, typically HPLC-UV or LC-MS/MS.

    • Create a calibration curve by plotting the analytical response (e.g., peak area) of the prepared standards versus their known concentrations.

    • Determine the concentration of the compound in the diluted filtrate by interpolating its response from the calibration curve.

    • Calculate the original solubility in the buffer, accounting for the dilution factor. The result is typically reported in µg/mL or µM.

Caption: Workflow for Thermodynamic Solubility via Shake-Flask method.

Summary and Path Forward

The experimental framework detailed in this guide provides the necessary tools to build a comprehensive physicochemical profile for this compound. The data generated from these studies—pKa, LogD, and aqueous solubility—will form the bedrock of the compound's biopharmaceutical assessment. These values will directly inform decisions regarding its potential for oral absorption, guide formulation strategies, and provide critical inputs for more advanced in vitro and in vivo ADME studies. By adhering to these robust, self-validating protocols, research teams can ensure the generation of high-quality, reliable data, thereby de-risking the progression of this promising NCE.

References

  • PubChem. this compound.[Link]

  • PubChem. 1,8-Dioxa-4-azaspiro[4.5]decane-3-carboxylic acid.[Link]

  • PubChem. Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate.[Link]

  • PubChem. 1-Oxa-2-aza-spiro[4.5]dec-2-ene-3-carbaldehyde.[Link]

  • PubChem. Spiro[4.5]dec-2-ene-3-carboxylic acid.[Link]

  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.[Link]

  • PubChemLite. 1-oxa-3-azaspiro(4.5)decane-3-carboxylic acid, 7-methyl-2-oxo-, 2-diethylaminoethyl ester, fumarate, (z)-.[Link]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.[Link]

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An In-depth Technical Guide to 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic Acid: A Scaffold of Emerging Therapeutic Interest

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid (CAS 1015770-89-4), a unique spirocyclic molecule. Given the nascent stage of research on this specific compound, this document synthesizes direct information with field-proven insights from the broader class of spirocyclic isoxazolines to offer a forward-looking perspective for researchers, scientists, and drug development professionals. We will delve into its structural significance, plausible synthetic routes, and inferred biological potential, providing a robust framework for future investigation.

The Architectural Significance of the Spirocyclic Isoxazoline Scaffold

The structure of this compound is a compelling example of three-dimensional molecular design, a concept of increasing importance in modern drug discovery to "escape from flatland". The molecule's architecture can be deconstructed into three key components, each contributing to its unique chemical and potential pharmacological profile:

  • The Spirocyclic Core: The spiro[4.5]decane framework, where two rings share a single carbon atom, imparts significant conformational rigidity. This pre-organized, three-dimensional structure can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible, linear molecules. Spirocyclic motifs are increasingly sought after in drug design for their ability to improve metabolic stability and explore novel chemical space.[1][2][3]

  • The Isoxazoline Ring: As a privileged heterocyclic motif, the isoxazoline ring is present in numerous biologically active compounds.[4][5] It serves as a versatile pharmacophore, capable of engaging in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. The N-O bond within the ring can also act as a metabolic weak spot for planned prodrug strategies or, conversely, be stabilized by the surrounding structure.

  • The Carboxylic Acid Functional Group: The presence of a carboxylic acid at the 3-position of the isoxazoline ring is critical. It provides a handle for forming salts to improve solubility and bioavailability, for derivatization to create ester prodrugs, or for direct interaction with biological targets, such as the active sites of enzymes or receptors that recognize acidic moieties.

Below is a diagram illustrating the key structural features of the core scaffold.

Caption: Key structural components of the title compound.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, key properties can be aggregated from chemical databases and suppliers. These properties are crucial for initial assessment in a drug discovery pipeline, influencing aspects like solubility, membrane permeability, and potential for oral bioavailability.

PropertyValueSource
CAS Number 1015770-89-4[6]
Molecular Formula C₈H₁₁NO₄[6][7]
Molecular Weight 185.18 g/mol [6]
IUPAC Name This compound[6]
SMILES O=C(O)C1=NOC2(CCOCC2)C1[6]
Monoisotopic Mass 185.0688 Da[7]
Predicted XlogP 0.0[7]

Synthesis Strategy: The Power of 1,3-Dipolar Cycloaddition

The synthesis of spirocyclic isoxazolines, including the 1,8-dioxa-2-azaspiro[4.5]decane core, predominantly relies on the [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry.[4][8] This reaction involves the cycloaddition of a nitrile oxide (a 1,3-dipole) with a dipolarophile (an alkene).

For the synthesis of the title compound, a plausible and efficient route would involve the reaction of a tetrahydropyran-derived alkene with a nitrile oxide precursor bearing a carboxylic acid or a protected equivalent.

The general workflow for such a synthesis is outlined below.

G start Starting Materials dipolarophile Dipolarophile (e.g., Exocyclic methylene tetrahydropyran) start->dipolarophile dipole_precursor 1,3-Dipole Precursor (e.g., α-halo oxime with carboxylate) start->dipole_precursor cycloaddition [3+2] Cycloaddition Reaction dipolarophile->cycloaddition dipole_precursor->cycloaddition spiro_product Spirocyclic Isoxazoline Product (Protected Carboxylate) cycloaddition->spiro_product deprotection Deprotection Step (e.g., Hydrolysis) spiro_product->deprotection final_product Final Product (this compound) deprotection->final_product

Caption: Generalized synthetic workflow for the target compound.

Exemplary Protocol (Hypothetical)

The following protocol is a representative, field-proven procedure for a [3+2] cycloaddition to generate a spirocyclic isoxazoline, adapted for the synthesis of the title compound.

Step 1: In Situ Generation of the Nitrile Oxide

  • To a stirred solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add the dipolarophile, 4-methylene-tetrahydropyran (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a base, such as triethylamine (1.5 eq), dropwise over 30 minutes. The base facilitates the in-situ formation of the nitrile oxide from the hydroximoyl chloride.

Step 2: Cycloaddition Reaction

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. The regioselectivity of this reaction is a key consideration, though often highly predictable.[8][9]

Step 3: Work-up and Purification

  • Once the reaction is complete, quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the ethyl ester of the target compound.

Step 4: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified ester in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) and stir at room temperature for 2-4 hours.

  • Upon completion, acidify the mixture with 1N HCl to a pH of ~2-3.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the final this compound.

Inferred Biological Potential and Therapeutic Applications

While no specific biological data exists for this compound, the broader class of spiro-isoxazolines has demonstrated significant activity across multiple therapeutic areas.[5][8] This allows us to infer potential avenues of investigation for the title compound.

  • Anticancer Activity: Many novel spiro-isoxazolines have shown potent antiproliferative effects against various cancer cell lines, including breast and prostate cancer.[5] The rigid spirocyclic core can orient substituents into specific binding pockets of anticancer targets.

  • Antimicrobial and Antiviral Properties: The isoxazoline scaffold is a known pharmacophore in antimicrobial agents.[8] Furthermore, related spirocyclic systems have shown promise as antiviral agents, including against influenza A.[10]

  • Central Nervous System (CNS) Applications: The structural relative, 1-oxa-8-azaspiro[4.5]decane, has been explored for its activity as an M1 muscarinic agonist for potential treatment of Alzheimer's disease.[11] Another related scaffold, 1,4-Dioxa-8-azaspiro[4.5]decane, has been used to develop ligands for the σ1 receptor, a target for tumor imaging and potential neurological therapies.[12] The rigid, defined structure of spirocycles is well-suited for the specific steric requirements of many CNS receptors.

Future Research Directions: A Proposed Workflow

To unlock the full potential of this compound, a systematic investigation is required. The following workflow is proposed as a starting point for any research group interested in this molecule.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Target Identification & Validation synthesis Optimized Synthesis purification Purification & Purity Analysis (HPLC) synthesis->purification characterization Structural Confirmation (NMR, HRMS, IR) purification->characterization screening Broad Biological Screening (e.g., Anticancer, Antimicrobial Panels) characterization->screening Advance to Profiling adme Initial ADME Profiling (Solubility, Permeability, Stability) screening->adme target_id Target Identification for Active Hits adme->target_id Advance Hits sar Analogue Synthesis & SAR Studies target_id->sar target_validation In Vitro Target Engagement Assays sar->target_validation

Caption: Proposed research workflow for the title compound.

This structured approach ensures that resources are directed efficiently, starting with fundamental chemistry and progressing to complex biological investigation. The initial focus should be on establishing a scalable synthetic route and thoroughly characterizing the molecule. Subsequent screening against diverse biological targets will help to uncover its therapeutic potential, paving the way for more focused structure-activity relationship (SAR) studies and eventual lead optimization.

Conclusion

This compound represents a molecule of high potential at the intersection of several key trends in medicinal chemistry: the pursuit of 3D-rich scaffolds, the utility of privileged heterocycles, and the strategic placement of functional groups. While direct research on this compound is limited, the wealth of data on related spirocyclic isoxazolines provides a strong rationale for its investigation. This guide has provided a comprehensive framework, from synthesis to potential applications, to empower researchers to explore this promising area of chemical space.

References

  • A [3 + 2] cycloaddition of indanone-derived nitrones with alkynes under mild conditions has been developed. It is a highly efficient and straightforward method for the synthesis of diverse spirocyclicindenyl isoxazolines. (2021-09-13). Synthesis of spirocyclic Δ4-isoxazolines via [3 + 2] cycloaddition of indanone-derived ketonitrones with alkynes - PMC. [Link]

  • A series of structurally diverse 4-bromo spiro-isoxazolines possessing a variety of aromatic and aliphatic substituents at the 3 position, were synthesized through a 1,3-dipolar cycloaddition followed by intramolecular cyclization of a pendant hydroxyl or carboxylic acid group. (2018-01-24). Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents - PMC. [Link]

  • The synthesis of new 3-nitro- and 3-aminoisoxazolines containing spiro-fused or 1,2-annelated cyclooctane fragments was achieved by employing 1,3-dipolar cycloaddition of 3-nitro-4,5-dihydroisoxazol-4-ol 2-oxide or tetranitromethane-derived alkyl nitronates with non-activated alkenes. (2021-03-23). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. [Link]

  • Isoxazoline‐3‐carboxylates were synthesized via a regioselective 1,3‐dipolar cycloaddition reaction of 2‐chloro‐2‐(hydroxyimino)acetate and carbo‐ or heterocyclic alkenes. (2023-01-01). Synthesis of spirocyclic isoxazolines 3 a–l. - ResearchGate. [Link]

  • A new class of spiroisoxazolines was efficiently synthesized through a regioselective cycloaddition between arylidene tetralone 1 and arylnitrile oxides 2, characterized and assessed for their in vitro antimicrobial activity. (2024-02-13). Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. [Link]

  • PubChemLite. This compound. [Link]

  • We report the syntheses and evaluation of series of novel piperidine compounds with low lipophilicity as σ1 receptor ligands. (2015-07-23). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • 2,8-Dimethyl-1-oxa-8-azaspiro[8][9]decan-3-one (17), designed by incorporating the tetrahydrofuran ring moiety of muscarone into an 8-azaspiro[8][9]decane skeleton, and related 1-oxa-8-azaspiro[4.5]decanes were synthesized and assessed as M1 muscarinic agonists. (1993-09-01). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]

  • 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, which had been reported as bioisoster of well-known pipecolic acid, were subjected to chemical transformations. (2023-12-25). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • PubChem. 1,8-Dioxa-4-azaspiro[4.5]decane-3-carboxylic acid. [Link]

  • ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • A simple, fast and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed. (2021-04-12). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • PubChem. Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate. [Link]

  • A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed. (2018-01-01). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. [Link]

  • PubChem. Spiro[4.5]dec-2-ene-3-carboxylic acid. [Link]

  • PubChem. 2-Azaspiro[4.5]decane-3-carboxylic acid, (S)-. [Link]

  • An efficient method for the synthesis of 3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) via condensation of 7,8,10,12,13-pentaoxaspiro[5.7]tridecane with tryptophan has been developed. (2022-09-08). (3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity. [Link]

  • 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, which had been reported as bioisoster of well-known pipecolic acid, were subjected to chemical transformations. (2023-12-25). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry. [Link]

  • PubChem. 1-Oxa-2-aza-spiro[4.5]dec-2-ene-3-carbaldehyde. [Link]

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An In-depth Technical Guide to the Structure Elucidation of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Unknown

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive roadmap for the structural verification of a novel heterocyclic entity: 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid. As of this writing, this compound is a known chemical structure in databases but lacks published, peer-reviewed spectroscopic data[1][2]. This presents a unique challenge and an opportunity. We are not merely recounting established facts; we are defining the rigorous, multi-technique analytical process required to bring a molecule from theoretical design to confirmed reality.

This document is structured to mirror the logical progression of an investigation in a modern analytical chemistry laboratory. We will move from foundational spectroscopic assessments to high-resolution, multidimensional techniques, culminating in the definitive determination of absolute stereochemistry. The causality behind each experimental choice is explained, reflecting a field-proven approach to minimizing ambiguity and building a self-validating dataset. Our goal is to provide not just a series of protocols, but a strategic framework for tackling the structural elucidation of complex, spirocyclic systems.

Initial Assessment: Foundational Spectroscopy and Molecular Formula Verification

The first step in any structural elucidation is to confirm the molecular formula and identify the key functional groups present. This foundational data provides the building blocks upon which all subsequent, more complex interpretations will be built. For our target molecule, C₈H₁₁NO₄, high-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy are the essential starting points.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS is critical for experimentally verifying the elemental composition. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula by matching the observed mass to the calculated exact mass.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode).

  • Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a known reference standard immediately prior to analysis to ensure high mass accuracy (< 5 ppm).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition (Positive Ion Mode): Acquire the mass spectrum in positive ion mode, scanning a mass range of m/z 50-500. The expected protonated molecule [M+H]⁺ for C₈H₁₁NO₄ has a calculated exact mass of 186.0761.

  • Data Acquisition (Negative Ion Mode): Acquire the mass spectrum in negative ion mode. The expected deprotonated molecule [M-H]⁻ has a calculated exact mass of 184.0615[1].

  • Formula Confirmation: Utilize the instrument's software to calculate the most likely elemental composition from the measured accurate mass and compare it to the theoretical formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our target molecule, we expect to see signatures for the carboxylic acid, the C=N bond of the cyclic imine, and the C-O bonds of the ether linkages.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and annotate the key absorption bands.

Functional Group Expected Absorption Range (cm⁻¹) Rationale & Comments
O–H Stretch (Carboxylic Acid)3300-2500 (very broad)The extreme broadness is due to hydrogen-bonded dimers, a hallmark of carboxylic acids.[3][4][5]
C–H Stretch (Aliphatic)3000-2850Expected from the methylene groups in the spirocyclic system.
C=O Stretch (Carboxylic Acid)1760-1690 (strong)The position can be influenced by conjugation and hydrogen bonding.[3][5][6]
C=N Stretch (Cyclic Imine)1690-1640This absorption confirms the presence of the azaspirodecene ring's imine functionality.
C–O Stretch (Ether & Carboxylic Acid)1320-1000 (multiple strong bands)The spiroketal and carboxylic acid C-O bonds will contribute to a complex but strong signal in this region.[3]

Unveiling the Carbon-Proton Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7][8][9] By systematically applying a suite of 1D and 2D NMR experiments, we can piece together the entire molecular skeleton, assigning every proton and carbon atom to its specific position.

The Strategic NMR Workflow

The elucidation process follows a logical sequence, where information from simpler experiments informs the setup and interpretation of more complex ones.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_final Structure Confirmation H1 ¹H NMR (Proton Environments & Multiplicity) C13 ¹³C{¹H} NMR (Carbon Count & Type) H1->C13 Provides context for carbon shifts COSY COSY (¹H-¹H Connectivity) H1->COSY Establishes proton spin systems HSQC HSQC (Direct ¹H-¹³C Correlation) H1->HSQC Assigns protonated carbons DEPT DEPT-135 (CH vs CH₂ vs CH₃) C13->DEPT Differentiates carbon signals C13->HSQC Assigns protonated carbons DEPT->HSQC Assigns protonated carbons HMBC HMBC (Long-Range ¹H-¹³C Correlation) COSY->HMBC Connects fragments & assigns quaternary C's HSQC->HMBC Connects fragments & assigns quaternary C's Structure Final Structure Assignment HMBC->Structure

Caption: Strategic workflow for NMR-based structure elucidation.

Experimental Protocols: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.[10]

  • 1D ¹H NMR: Acquire a standard proton spectrum. Observe chemical shifts, integration (relative number of protons), and signal multiplicity (splitting patterns). The acidic proton of the carboxyl group is expected to be a broad singlet, highly downfield (>10 ppm).[5]

  • 1D ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments. Expect 8 distinct signals.

  • DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment. This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like the spirocenter and the carboxylic carbon) will be absent.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over 2-3 bonds.[11][12] It is essential for identifying connected methylene groups within the tetrahydropyran and isoxazoline rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to.[11][13] It is the primary method for assigning the signals of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons over 2-3 bonds (and sometimes 4).[11][12][13] It is the key to connecting the different spin systems identified by COSY and for assigning the quaternary carbons, which are invisible in DEPT and have no direct proton attachments.

Predicted NMR Data and Interpretation

The following table summarizes the expected NMR assignments for this compound. This predictive analysis is based on established chemical shift principles for similar structural motifs.

Position Predicted ¹H δ (ppm), Mult. Predicted ¹³C δ (ppm), DEPT Key HMBC Correlations (from ¹H at this position)
C3 -~165 (Quaternary)H4, H5
C4 ~3.4 (d, J≈18 Hz)~45 (CH₂)C3, C5, C-spiro
C4' ~3.2 (d, J≈18 Hz)(see C4)C3, C5, C-spiro
C5 -~105 (Quaternary, Spiro)H4, H6, H10
C6 ~3.8 (m)~65 (CH₂)C5, C7, C10
C7 ~1.8 (m)~25 (CH₂)C6, C8, C9
C9 ~1.8 (m)~25 (CH₂)C7, C8, C10
C10 ~3.8 (m)~65 (CH₂)C5, C6, C9
COOH >12 (br s)~170 (Quaternary)C3

Interpretation Logic:

  • HSQC will directly link the proton signals at ~3.3 ppm to the carbon at ~45 ppm (C4), the protons at ~3.8 ppm to the carbons at ~65 ppm (C6/C10), and the protons at ~1.8 ppm to the carbons at ~25 ppm (C7/C9).

  • COSY will show correlations between the protons on C6 and C7, and between the protons on C9 and C10, confirming the tetrahydropyran ring fragments. It will also show a geminal coupling between the two diastereotopic protons on C4.

  • HMBC is the final piece of the puzzle. The long-range correlation from the C4 protons to the spiro carbon (C5) and the C3 carbon will connect the isoxazoline ring. Crucially, correlations from the C6 and C10 protons to the spiro carbon (C5) will definitively link the tetrahydropyran ring to the spirocenter, confirming the overall spiro[4.5]decane framework.

G C3 C3 (165) C4 C4 (45) C3->C4 C5 C5 (105) C4->C5 C6 C6 (65) C5->C6 C10 C10 (65) C5->C10 C7 C7 (25) C6->C7 C9 C9 (25) C10->C9 H4 H4 (3.3) H4->C3 H4->C5 H6 H6 (3.8) H6->C5 H10 H10 (3.8) H10->C5

Caption: Key HMBC correlations confirming the spirocyclic core.

Absolute Structure Confirmation: Single-Crystal X-ray Crystallography

Rationale: While NMR confirms the connectivity and relative stereochemistry, it cannot determine the absolute configuration of the chiral spirocenter (C5). For molecules intended for pharmaceutical development, determining the absolute configuration is non-negotiable. Single-crystal X-ray crystallography is the gold standard for this purpose.[14][15][16][17]

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen gas (~100 K) to minimize thermal motion. Collect diffraction data using a diffractometer, typically with a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing anomalous dispersion effects.[15][16] The Flack parameter is calculated during the refinement; a value close to zero for a non-centrosymmetric space group provides high confidence in the assigned absolute stereochemistry.[15]

Conclusion: A Self-Validating Structural Dossier

By systematically executing the workflow outlined in this guide—from initial molecular formula confirmation by HRMS and functional group identification by FTIR, through the detailed connectivity mapping by a suite of 2D NMR experiments, to the ultimate determination of absolute configuration by X-ray crystallography—a complete and unambiguous structural dossier for this compound can be assembled. Each technique provides a layer of evidence that corroborates the others, creating a self-validating system that ensures the highest level of scientific integrity. This rigorous approach is fundamental to advancing novel chemical entities from concept to application in research and drug development.

References

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

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  • MDPI. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Retrieved from [Link]

  • ResearchGate. (2021). The use of X-ray crystallography to determine absolute configuration. Retrieved from [Link]

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  • ACS Publications. (2024). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. Retrieved from [Link]

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1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the spectral data of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid, designed for researchers, scientists, and drug development professionals. This document provides a predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established spectroscopic principles and data from analogous structures, due to the limited availability of direct experimental spectra in public databases.

Introduction: The Structural Elucidation of a Novel Spirocyclic Isoxazoline

This compound is a unique heterocyclic compound featuring a spirocyclic junction between a tetrahydropyran ring and an isoxazoline ring, further functionalized with a carboxylic acid. Spiro-isoxazolines are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anti-viral and anti-cancer properties.[1][2][3] The precise characterization of such molecules is paramount for understanding their structure-activity relationships and for their advancement in drug discovery pipelines. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing a detailed fingerprint of the molecular architecture.

This guide, written from the perspective of a Senior Application Scientist, offers a comprehensive, predictive analysis of the spectral data for this compound. While direct experimental data for this specific molecule is scarce, this document will construct a robust, predicted spectral profile by drawing upon data from structurally related compounds and foundational spectroscopic principles. The causality behind experimental choices and data interpretation is emphasized to provide a self-validating framework for researchers working with this or similar spirocyclic systems.

Molecular Structure and Key Features

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. This compound (Molecular Formula: C8H11NO4) possesses several key features that will manifest in its spectra:[4][5]

  • Spiro Center: A quaternary carbon atom (C5) linking the tetrahydropyran and isoxazoline rings.

  • Tetrahydropyran Ring: A six-membered saturated heterocycle containing an oxygen atom, expected to show aliphatic proton and carbon signals.

  • Isoxazoline Ring: A five-membered unsaturated heterocycle containing nitrogen and oxygen, with a C=N double bond.

  • Carboxylic Acid Group: A -COOH functional group, which will exhibit characteristic signals in both NMR and IR spectroscopy.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR

A standard protocol for acquiring high-quality NMR spectra for a novel compound like this would involve:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable acidic proton.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field spectrometer.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Integrate all signals and determine their multiplicities (singlet, doublet, triplet, etc.).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • Run COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons like the spiro center.

Predicted ¹H NMR Spectral Data
Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
-COOH10.0 - 13.0Broad SingletThe acidic proton is highly deshielded and often exchanges with residual water, leading to a broad signal.[6]
-CH₂- (isoxazoline ring, C4)~3.0 - 3.5Doublet of Doublets (or complex multiplet)These protons are adjacent to the spiro center and the C=N bond, leading to a downfield shift.[7]
-CH₂-O- (tetrahydropyran ring, C7 & C11)~3.5 - 4.0MultipletProtons adjacent to the ether oxygen are deshielded.
-CH₂- (tetrahydropyran ring, C8 & C10)~1.6 - 2.0MultipletStandard aliphatic protons in a cyclic system.
Predicted ¹³C NMR Spectral Data
Carbon(s) Predicted Chemical Shift (ppm) Rationale
-C =O (Carboxylic Acid)~170 - 180The carbonyl carbon of a carboxylic acid is highly deshielded.[8]
-C =N (Isoxazoline Ring)~155 - 165The sp²-hybridized carbon of the imine group in the isoxazoline ring.[7]
Spiro Carbon (C5)~90 - 100This quaternary carbon is bonded to two oxygen atoms (one from the ether, one from the isoxazoline), leading to a significant downfield shift.
-C H₂-O- (Tetrahydropyran Ring)~60 - 70Carbons bonded to the ether oxygen are deshielded.
-C H₂- (Isoxazoline Ring)~40 - 50Aliphatic carbon within the five-membered ring.
-C H₂- (Tetrahydropyran Ring)~20 - 30Standard aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.

Experimental Protocol: IR
  • Technique: Attenuated Total Reflectance (ATR) is the most common and convenient method for solid or liquid samples.[2]

  • Acquisition:

    • Place a small amount of the sample directly on the ATR crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan to subtract atmospheric CO₂ and water absorptions.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Appearance Rationale
O-H Stretch (Carboxylic Acid)2500 - 3300Very BroadCharacteristic broad absorption due to hydrogen bonding in carboxylic acid dimers.[6][9]
C=O Stretch (Carboxylic Acid)1700 - 1730Strong, SharpThe carbonyl stretch is a very strong and reliable absorption. Its position can be influenced by conjugation.[9][10]
C=N Stretch (Isoxazoline)1620 - 1680MediumAbsorption characteristic of the imine bond within the isoxazoline ring.[7]
C-O Stretch (Ether & Carboxylic Acid)1050 - 1300StrongMultiple strong bands are expected from the C-O single bonds in the tetrahydropyran ring and the carboxylic acid.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS
  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, and it is often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.[2]

  • Analysis:

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with a trace of formic acid for positive mode, or ammonia for negative mode).

    • Infuse the sample into the ESI source.

    • Acquire the spectrum in both positive and negative ion modes to observe different adducts.

    • Perform MS/MS (tandem mass spectrometry) on the parent ion to induce fragmentation and aid in structural elucidation.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₈H₁₁NO₄

  • Monoisotopic Mass: 185.0688 Da[4]

  • Predicted ESI Adducts: Based on PubChem predictions, the following ions would be expected:[4]

    • [M+H]⁺: m/z 186.0761

    • [M+Na]⁺: m/z 208.0580

    • [M-H]⁻: m/z 184.0615

Proposed Fragmentation Pathway

A logical fragmentation pathway is crucial for confirming the connectivity of the molecule.

Fragmentation_Pathway M_H [M+H]⁺ m/z 186.0761 frag1 Loss of H₂O (-18.01 Da) m/z 168.0660 M_H->frag1 frag2 Loss of CO₂ (-44.00 Da) m/z 142.0811 M_H->frag2 frag3 Cleavage of Tetrahydropyran Ring M_H->frag3

Figure 2: Proposed fragmentation pathway for this compound.

  • Loss of Water (-18 Da): The carboxylic acid proton can facilitate the loss of a water molecule.

  • Decarboxylation (-44 Da): Loss of CO₂ from the carboxylic acid group is a very common fragmentation pathway.

  • Ring Cleavage: Fragmentation of the tetrahydropyran or isoxazoline rings can lead to a series of smaller fragment ions, which would be highly diagnostic.

Conclusion

This technical guide provides a detailed, predictive framework for the spectral characterization of this compound. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a comprehensive set of expected NMR, IR, and MS data. The provided experimental protocols represent best practices in the field for the structural elucidation of novel compounds. This document serves as a valuable resource for researchers and drug development professionals, enabling them to anticipate, interpret, and validate the spectral data for this and related spirocyclic isoxazolines, thereby accelerating their research and development efforts.

References

  • Bouzammit, A., et al. (2024). Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (2020). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. Available at: [Link]

  • Royal Society of Chemistry. (2020). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Advances, 10(50), 30223-30237. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • MDPI. (2023). A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E). Molecules, 28(13), 5087. Available at: [Link]

  • National Institutes of Health. (2016). Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents. Molecules, 21(11), 1461. Available at: [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6031-6043. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-37. Available at: [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • National Institutes of Health. (n.d.). 1,8-Dioxa-4-azaspiro[4.5]decane-3-carboxylic acid. PubChem. Available at: [Link]

  • ResearchGate. (2007). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • SpectraBase. (n.d.). (Z)-1,4-Dioxaspiro[4.5]decan-9-carboxylic acid, 8-hydroxy-8-(methoxycarbonyl-trans-ethenyl)-, methyl ester. Available at: [Link]

  • PubChem. (n.d.). 1,8-dioxa-3-azaspiro[4.5]decan-2-one. Available at: [Link]

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An In-Depth Technical Guide to 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Medicinal Chemistry

In the contemporary landscape of drug discovery, the demand for novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is paramount. The concept of "escaping from flatland" has driven a paradigm shift away from predominantly planar, aromatic structures towards more complex, sp³-rich scaffolds.[1] Within this context, spirocyclic compounds—molecules containing two rings connected by a single common atom—have garnered significant attention. Their rigid, well-defined three-dimensional conformations can lead to improved target binding affinity and selectivity, while also favorably impacting metabolic stability and solubility.[1][2]

This guide focuses on a specific and promising example of this molecular class: 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid . We will provide a comprehensive overview of its commercial availability, delve into a plausible and scientifically grounded synthetic route, and explore its potential applications as a valuable building block for researchers, medicinal chemists, and drug development professionals.

Physicochemical Properties and Structural Data

A foundational understanding of a compound begins with its key identifiers and properties.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 1015770-89-4[3]
Molecular Formula C₈H₁₁NO₄[3]
Molecular Weight 185.18 g/mol [3]
SMILES O=C(O)C1=NOC2(CCOCC2)C1[3]
InChI Key WRSZOAVGXHWMNN-UHFFFAOYSA-N

Commercial Availability: Sourcing for Research and Development

For researchers and development teams, the accessibility of a novel building block is a critical logistical consideration. This compound is available from specialized chemical suppliers as a research chemical.

Supplier Information:

SupplierCatalog IDPurityNotes
Advanced ChemBlocks (AChemBlock)Q60834>97%Available for quotation and purchase through their e-commerce platform.[3]

Disclaimer: Availability and stock levels are subject to change. It is recommended to contact the supplier directly for the most current information.

Synthesis Methodology: A Plausible Route via 1,3-Dipolar Cycloaddition

The proposed strategy involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene dipolarophile. For the synthesis of this compound, a plausible route would involve the cycloaddition of an ester-substituted nitrile oxide with a readily available exocyclic alkene derived from a tetrahydropyran core.

Proposed Synthetic Workflow:

G cluster_0 Precursor Synthesis cluster_1 1,3-Dipole Generation & Cycloaddition cluster_2 Final Hydrolysis A Tetrahydro-4H-pyran-4-one C 4-Methylene-tetrahydro-2H-pyran A->C Wittig Reaction B Wittig Reagent (e.g., Ph₃P=CH₂) B->C G Ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate C->G [3+2] Cycloaddition D Ethyl 2-chloro-2-(hydroxyimino)acetate F [Ethyl 2-cyanoformate N-oxide] (in situ generation) D->F Elimination E Base (e.g., Et₃N) E->F F->G I This compound G->I Saponification H Base Hydrolysis (e.g., LiOH, H₂O/THF) H->I

Caption: A plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Representative):

Step 1: Synthesis of 4-Methylene-tetrahydro-2H-pyran (Alkene Precursor)

  • To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add a strong base such as n-butyllithium dropwise to generate the ylide.

  • After stirring for 1 hour, add a solution of Tetrahydro-4H-pyran-4-one in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 4-Methylene-tetrahydro-2H-pyran.

Step 2: 1,3-Dipolar Cycloaddition

  • Dissolve 4-Methylene-tetrahydro-2H-pyran and ethyl 2-chloro-2-(hydroxyimino)acetate in a suitable solvent such as dichloromethane (DCM) or THF.[3]

  • Cool the solution to 0°C and add a base, such as triethylamine, dropwise. The base facilitates the in situ generation of the nitrile oxide dipole from the hydroximoyl chloride.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting crude ester, Ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate, by silica gel column chromatography.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the purified ester from Step 2 in a mixture of THF and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to a pH of ~2-3 with dilute hydrochloric acid (HCl).

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block in the design of novel therapeutics. Its structural features suggest several strategic applications:

1. Bioisosteric Replacement:

Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a cornerstone of lead optimization.[5][6] Spirocyclic scaffolds are increasingly recognized as effective bioisosteres for more common, flexible, or metabolically labile ring systems.[2][7]

  • Piperidine/Piperazine Mimic: The spirocyclic core can act as a rigid, three-dimensional mimic of piperidine or piperazine rings, which are ubiquitous in CNS-active drugs and other therapeutic areas. This replacement can lock the conformation of pharmacophoric elements, potentially leading to enhanced binding affinity and selectivity.[1]

  • Improved Metabolic Stability: The spirocyclic junction is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to less sterically hindered or more flexible aliphatic rings.[2]

Caption: Bioisosteric relationship of the spiro-scaffold.

2. Introduction of 3D-Dimensionality:

The rigid, non-planar structure of the spiro-scaffold is ideal for exploring the chemical space beyond flat, aromatic compounds. This increased Fsp³ character often correlates with improved clinical success rates due to better solubility, reduced promiscuity, and more favorable pharmacokinetic profiles.[1]

3. Versatile Chemical Handle:

The carboxylic acid functionality is a highly versatile chemical handle. It allows for straightforward derivatization via amide bond formation, esterification, or reduction, enabling the incorporation of this unique spirocyclic core into a wide array of larger, more complex molecules. This makes it an ideal starting point for library synthesis in hit-finding and lead optimization campaigns.

4. Novel Scaffolds for Unexplored Chemical Space:

The this compound scaffold is not widely represented in existing compound libraries. Its use can lead to the discovery of compounds with novel intellectual property (IP) positions, a significant advantage in the competitive pharmaceutical industry. The utility of related dioxa-azaspiro[4.5]decane systems has been demonstrated in the development of ligands for various biological targets, including σ₁ receptors for potential tumor imaging agents, underscoring the therapeutic relevance of this class of compounds.[8][9][10]

Conclusion

This compound represents a confluence of desirable traits for modern drug discovery: commercial availability, a structurally rigid and three-dimensional core, and versatile chemical functionality. While direct applications are still emerging, its potential as a bioisosteric replacement and a novel scaffold for exploring new chemical space is clear. The synthetic accessibility via established cycloaddition methodologies further enhances its appeal. For researchers aiming to innovate beyond conventional molecular designs, this spirocyclic building block offers a compelling entry point into the next generation of therapeutic agents.

References

  • Boville, C. B., & Uyeda, C. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Chemical Biology. [Link]

  • Grygorenko, O. O., et al. (2023). Synthesis of spirocyclic and fused isoxazolines C3‐carboxylates. ResearchGate. [Link]

  • Krasutsky, A. P., et al. (2014). Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents. PMC. [Link]

  • Fischer, S., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • SpiroChem. Bioisosteric Replacement Strategies. [Link]

  • Google Patents.
  • Taylor & Francis Online. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • MDPI. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. [Link]

  • Meza-Aviña, M. E., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Figshare. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • PubMed Central. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • ResearchGate. (2025). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Google Patents. EP0395192A2 - Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron).

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Beyond Flatland: A Technical Guide to Novel Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The relentless pursuit of novel therapeutics demands a departure from the planar, aromatic-rich compounds that have historically dominated drug discovery. This guide delves into the burgeoning field of spirocyclic scaffolds, three-dimensional (3D) molecular architectures that offer a compelling solution to the challenges of modern medicinal chemistry. By virtue of their unique, rigid, and complex 3D topographies, spirocycles unlock access to previously unexplored chemical space. This guide will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the advantages, synthetic strategies, and practical integration of spirocyclic scaffolds into drug discovery campaigns. We will explore the profound impact of these scaffolds on physicochemical properties, target engagement, and overall clinical success, supported by detailed protocols and illustrative case studies.

Introduction: The Imperative for 3D Scaffolds

For decades, medicinal chemistry has been heavily reliant on "flat," sp2-hybridized aromatic and heteroaromatic ring systems. While successful, this approach has led to an over-saturation of a limited chemical space, often resulting in challenges with target selectivity, solubility, and metabolic stability. The concept of "escaping from flatland" advocates for the increased use of scaffolds with a higher fraction of sp3-hybridized carbons (Fsp3), a key descriptor of molecular three-dimensionality.[1][2] A higher Fsp3 value is strongly correlated with an increased probability of clinical success, primarily by enabling more specific and intricate interactions with the complex 3D surfaces of biological targets.[3]

Spirocycles are a class of compounds where two rings are joined by a single, shared quaternary carbon atom, known as the spiro atom.[4] This arrangement forces the rings into perpendicular orientations, creating a rigid and structurally diverse 3D shape.[5] This inherent three-dimensionality allows for the precise projection of functional groups into space, facilitating optimal engagement with protein binding sites in a way that flat molecules cannot achieve.[4]

The Spirocyclic Advantage: Enhancing Drug-like Properties

The introduction of a spirocyclic core into a molecule can profoundly and beneficially alter its physicochemical and pharmacokinetic properties.[6] These scaffolds are not merely passive frameworks but active modulators of a compound's drug-likeness.[3][7]

Key Advantages:

  • Improved Physicochemical Properties: Shifting from planar, aromatic structures to sp3-rich spirocycles generally improves key ADME (Administration, Distribution, Metabolism, and Excretion) properties. Azaspirocycles, for instance, have demonstrated higher solubility, decreased lipophilicity, and better metabolic stability compared to their traditional piperazine or piperidine counterparts.[8] This is crucial for developing orally bioavailable drugs with favorable safety profiles.

  • Enhanced Target Selectivity: The rigid conformational constraint imposed by the spirocyclic core locks the molecule's substituents in well-defined spatial orientations.[8] This pre-organization reduces the entropic penalty of binding and allows for highly specific interactions with the intended target, minimizing off-target effects that can lead to toxicity.[5]

  • Access to Novel Chemical Space and Intellectual Property: The structural complexity of spirocycles allows chemists to explore uncharted chemical territory, leading to the discovery of novel pharmacophores.[5] This exploration provides a significant advantage in generating new intellectual property, a cornerstone of pharmaceutical innovation.

Data Presentation: Comparative Physicochemical Properties

The tangible benefits of spirocyclization are best illustrated through direct comparison. The following table presents experimental data for a pair of model compounds, highlighting the impact of replacing a standard piperidine ring with a 1-azaspiro[3.3]heptane bioisostere.

PropertyPiperidine Analog (Compound 58)1-Azaspiro[3.3]heptane Analog (Compound 57)Impact of Spirocycle
Solubility (PBS, pH 7.4) 100 µM> 200 µMIncreased Solubility
clogP (Calculated) 3.53.1Reduced Lipophilicity
logD (Experimental, pH 7.4) 3.42.9Reduced Lipophilicity
Metabolic Stability (CLint, µL/min/mg) 14< 5Improved Stability
Metabolic Half-life (t1/2, min) 100> 277Increased Half-life

Data adapted from "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine" published in Angewandte Chemie.[4]

Causality Behind the Data: The observed decrease in lipophilicity (logD) and increase in solubility for the spirocyclic analog, despite the addition of a carbon atom, can be attributed to the altered molecular topology and increased basicity of the nitrogen atom.[9] The rigid spirocyclic framework shields the molecule from metabolic enzymes, leading to significantly improved metabolic stability and a longer half-life, which are highly desirable properties for drug candidates.[10]

Synthetic Strategies for Novel Spirocyclic Scaffolds

The historical challenge in utilizing spirocycles has been their synthetic complexity.[11] However, recent advancements in synthetic organic chemistry have made these scaffolds increasingly accessible.[12] Key strategies include intramolecular cycloadditions, ring-closing metathesis, and rearrangements of strained ring systems.[6][13]

The following diagram illustrates a generalized workflow for the synthesis and diversification of a spirocyclic library.

G cluster_0 Scaffold Synthesis cluster_1 Library Diversification Start Commercially Available Starting Materials Reaction1 Key Cycloaddition or Rearrangement Reaction Start->Reaction1 Core Core Spirocyclic Scaffold (e.g., Spiro[3.3]heptanone) Reaction1->Core Func1 Functional Group Interconversion (e.g., Reduction) Core->Func1 Couple Parallel Amidations, Suzuki Couplings, etc. Func1->Couple Library Diverse Spirocyclic Compound Library Couple->Library

Caption: A generalized workflow for spirocyclic scaffold synthesis and library creation.

Experimental Protocol 1: Synthesis of a Representative 2,6-Diazaspiro[3.3]heptane Derivative

This protocol describes a practical, two-step synthesis of a functionalized 2,6-diazaspiro[3.3]heptane, a common scaffold in medicinal chemistry, via reductive amination followed by intramolecular cyclization. The choice of a reductive amination pathway is based on its high efficiency, broad substrate scope, and amenability to library synthesis.[7]

Objective: To synthesize 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.

Materials:

  • 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde (Starting Material)

  • Aniline

  • Acetic Acid

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Tetrahydrofuran (THF)

  • Potassium tert-butoxide

  • Standard glassware and purification equipment (silica gel chromatography)

Step-by-Step Methodology:

  • Step 1: Reductive Amination a. To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane (DCE), add aniline (1.0 eq) and acetic acid (1.0 eq). b. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion. Self-Validation: The formation of the iminium ion is a critical intermediate step; allowing sufficient time ensures the reaction proceeds efficiently. c. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. STAB is chosen as the reducing agent due to its mild nature and high selectivity for imines over other carbonyls. d. Stir the reaction at room temperature overnight. e. Upon completion (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by silica gel chromatography to yield the intermediate amine.

  • Step 2: Intramolecular Cyclization a. Dissolve the purified amine intermediate from Step 1 in tetrahydrofuran (THF). b. Add potassium tert-butoxide (1.2 eq) to the solution at room temperature. This strong base facilitates the intramolecular nucleophilic substitution to form the second azetidine ring. c. Stir the reaction for 2-4 hours until completion (monitored by TLC or LC-MS). d. Quench the reaction with water and extract the product with ethyl acetate. e. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. f. Purify the final product, 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane, by silica gel chromatography. Confirm structure and purity using 1H NMR, 13C NMR, and HRMS.

Integrating Spirocyclic Scaffolds into Drug Discovery Campaigns

The successful application of spirocyclic scaffolds requires their seamless integration into established drug discovery pipelines, from hit identification to lead optimization.

G Lib Spirocyclic Compound Library HTS High-Throughput Screening (HTS) Lib->HTS Primary Assay Hits Validated Hits HTS->Hits IC50 Determination Selectivity Profiling SAR Structure-Activity Relationship (SAR) Expansion Hits->SAR Iterative Synthesis & Biological Testing Lead Lead Candidate with Optimal Properties SAR->Lead ADME/Tox Profiling In Vivo Efficacy

Caption: Integration of spirocyclic libraries into a typical drug discovery workflow.

Experimental Protocol 2: High-Throughput Screening of a Spirocyclic Library against a Protein Kinase Target

This protocol outlines a representative fluorescence-based, enzyme-coupled assay for screening a spirocyclic compound library to identify inhibitors of a target protein kinase. This method is chosen for its simplicity, robustness, and cost-effectiveness in HTS settings.[14]

Objective: To identify inhibitors of a target kinase from a spirocyclic compound library by measuring the production of ADP.

Materials:

  • 384-well assay plates

  • Target kinase enzyme

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Spirocyclic compound library (e.g., 10 mM stocks in DMSO)

  • ADP-detecting enzyme-coupled fluorescence assay kit (e.g., ADP-Glo™ or similar)

  • Acoustic liquid handler or multichannel pipette

  • Plate reader capable of measuring fluorescence or luminescence

Step-by-Step Methodology:

  • Assay Preparation and Compound Plating: a. Prepare assay buffer according to the kit manufacturer's instructions. b. Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the spirocyclic library into the wells of a 384-well plate to achieve a final screening concentration (e.g., 10 µM). Include positive (known inhibitor) and negative (DMSO vehicle) controls on each plate.

  • Enzyme and Substrate Addition: a. Prepare a solution of the target kinase and its peptide substrate in assay buffer. b. Dispense this enzyme/substrate mix into all wells of the assay plate. c. Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for pre-incubation of the compounds with the enzyme. Causality: This pre-incubation step is crucial for identifying time-dependent inhibitors and ensuring that compounds have an opportunity to bind to the target before the reaction is initiated.

  • Initiation of Kinase Reaction: a. Prepare a solution of ATP in assay buffer at a concentration near the Km for the target kinase. Self-Validation: Using an ATP concentration at or near the Km ensures the assay is sensitive to competitive inhibitors. b. Add the ATP solution to all wells to start the kinase reaction. c. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection: a. Stop the kinase reaction and initiate the detection reaction by adding the ADP detection reagent from the kit. This reagent typically contains enzymes that convert the ADP produced into a fluorescent or luminescent signal. b. Incubate the plate as recommended by the kit manufacturer (e.g., 30-40 minutes) to allow the signal to develop and stabilize. c. Read the fluorescence or luminescence intensity on a plate reader.

  • Data Analysis: a. Normalize the data using the positive and negative controls on each plate. b. Calculate the percent inhibition for each compound. c. Flag compounds that show inhibition above a predefined threshold (e.g., >50%) as "primary hits." These hits will be subjected to further validation, including IC50 determination and selectivity profiling against other kinases.[15]

Case Study: Improving PARP Inhibitor Selectivity

Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical target in oncology, leading to the development of inhibitors like Olaparib for treating cancers with BRCA mutations.[8] Olaparib contains a piperazine ring. In a compelling example of the power of spirocyclic scaffolds, researchers replaced this piperazine ring with a diazaspiro[3.3]heptane moiety.[3] While this modification resulted in a slight (2-fold) reduction in potency against PARP-1, it significantly increased the selectivity for PARP-1 over other members of the PARP family.[3] This enhanced selectivity was accompanied by reduced DNA damage and lower cytotoxicity, highlighting how spirocyclic scaffolds can be used to refine the safety profile of a drug candidate by minimizing off-target activity.[3][8]

Future Directions and Challenges

The field of spirocyclic chemistry continues to evolve rapidly. The development of novel synthetic methodologies will further increase the accessibility and diversity of available scaffolds.[12] Concurrently, the integration of computational chemistry and machine learning will enable the in silico design of spirocyclic libraries with tailored properties for specific biological targets. While synthetic complexity can still pose a challenge, the clear advantages in improving physicochemical properties and achieving target selectivity ensure that spirocyclic scaffolds will be an increasingly vital tool in the medicinal chemist's arsenal for discovering the next generation of therapeutics.[7][11]

Conclusion

Novel spirocyclic scaffolds represent a decisive step away from the "flatland" of traditional drug discovery. Their inherent three-dimensionality provides a powerful platform for modulating physicochemical properties, enhancing target selectivity, and unlocking new intellectual property. By offering a refined and more precise way to interact with biological systems, these scaffolds address many of the liabilities associated with planar molecules. As synthetic accessibility continues to improve, the strategic incorporation of spirocycles is poised to become a mainstay in the design of safer, more effective medicines.

References

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A Technical Guide to the Retrosynthetic Analysis of Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azaspiro[4.5]decane Scaffold in Modern Drug Discovery

The azaspiro[4.5]decane framework, a unique three-dimensional structure featuring a nitrogen-containing ring fused to a cyclohexane ring at a single carbon atom, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, yet conformationally defined, architecture provides an exceptional platform for the precise spatial arrangement of pharmacophoric elements, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles of bioactive molecules. This structural motif is found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities, including potential treatments for neurological disorders, cancer, and infectious diseases.[1][2] For researchers, scientists, and drug development professionals, a deep understanding of the synthetic strategies to access this valuable core is paramount.

This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis of azaspiro[4.5]decane derivatives. Moving beyond a simple recitation of reactions, this guide delves into the strategic and mechanistic considerations that underpin the rational design of synthetic routes to this important class of molecules. We will explore key retrosynthetic disconnections and the corresponding forward synthetic methodologies, supported by mechanistic insights, detailed experimental protocols, and illustrative case studies of biologically active compounds.

Core Retrosynthetic Strategies for the Azaspiro[4.5]decane Nucleus

The key to unlocking the synthesis of complex molecules lies in a robust retrosynthetic analysis. For the azaspiro[4.5]decane scaffold, several logical disconnections can be envisioned, each leading to a distinct set of synthetic strategies. This guide will focus on three primary disconnection approaches that have proven to be the most fruitful in the construction of this spirocyclic system.

cluster_Target Azaspiro[4.5]decane Core cluster_Disconnections Key Retrosynthetic Disconnections TM Azaspiro[4.5]decane D1 Disconnection A: Intramolecular Cyclization TM->D1 C-N or C-C bond formation within an acyclic precursor D2 Disconnection B: Cycloaddition Strategies TM->D2 Formation of one or both rings in a single step D3 Disconnection C: Rearrangement Reactions TM->D3 Ring expansion or contraction to form the spirocycle

Figure 1: Principal retrosynthetic disconnections for the azaspiro[4.5]decane scaffold.

Disconnection A: Intramolecular Cyclization Strategies

This approach involves the formation of one of the rings through the cyclization of a suitably functionalized acyclic precursor. This is a powerful and widely employed strategy, offering a high degree of control over the final structure.

Intramolecular Mannich and Pictet-Spengler Reactions

The intramolecular Mannich and Pictet-Spengler reactions are classic methods for the construction of nitrogen-containing heterocycles and are readily adaptable to the synthesis of azaspiro[4.5]decanes.[3][4][5][6][7]

Retrosynthetic Analysis:

TM Azaspiro[4.5]decane Precursor Acyclic Amino-ketone/aldehyde TM->Precursor Intramolecular Mannich/Pictet-Spengler

Figure 2: Retrosynthetic disconnection for intramolecular Mannich/Pictet-Spengler reactions.

Forward Synthesis and Mechanism: The forward reaction involves the acid-catalyzed cyclization of an amino-ketone or aldehyde. In the case of the Pictet-Spengler reaction, a β-arylethylamine cyclizes onto a carbonyl group, a reaction particularly useful for synthesizing spiro-indoles.[3] The Mannich reaction is more general, involving the addition of an enolizable carbonyl compound to an iminium ion.[6]

Experimental Protocol: Intramolecular Mannich Reaction for Spiro[indole-3,3'-pyrrolidin]-2-one Synthesis [6]

  • Reactant Preparation: To a solution of 2-oxotryptamine (1 mmol) in acetone (20 mL), add sodium acetate (1.2 mmol) and magnesium sulfate (1.5 mmol).

  • Reaction Execution: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired spiro[indole-3,3'-pyrrolidin]-2-one derivative.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of a wide variety of cyclic and macrocyclic compounds, including azaspirocycles.[8][9][10][11][12]

Retrosynthetic Analysis:

TM Unsaturated Azaspiro[4.5]decane Precursor Acyclic Diene TM->Precursor Ring-Closing Metathesis

Figure 3: Retrosynthetic disconnection for Ring-Closing Metathesis.

Forward Synthesis and Mechanism: The reaction involves an intramolecular olefin metathesis of an acyclic diene catalyzed by a ruthenium or molybdenum complex (e.g., Grubbs' or Schrock's catalyst). The reaction proceeds through a metallacyclobutane intermediate.[12]

Experimental Protocol: RCM for the Synthesis of an N-Boc-Protected Azaspiro[4.5]decene

  • Reactant Preparation: Dissolve the acyclic diene precursor (1 mmol) in dry, degassed dichloromethane (DCM) to a concentration of 0.01-0.05 M under an inert atmosphere (argon or nitrogen).

  • Catalyst Addition: Add the Grubbs' second-generation catalyst (1-5 mol%) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40 °C) for 2-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether. Concentrate the mixture and purify the residue by flash column chromatography on silica gel to yield the azaspiro[4.5]decene.

Disconnection B: Cycloaddition Strategies

Cycloaddition reactions offer a convergent and often stereocontrolled route to the azaspiro[4.5]decane core, constructing both rings in a single or a few steps.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a powerful tool for the synthesis of six-membered nitrogen heterocycles, can be employed to construct the piperidine ring of the azaspiro[4.5]decane system.[3][4][13][14]

Retrosynthetic Analysis:

TM Azaspiro[4.5]decane Precursors Diene + Imine (Dienophile) TM->Precursors Aza-Diels-Alder [4+2]

Figure 4: Retrosynthetic disconnection for the aza-Diels-Alder reaction.

Forward Synthesis and Mechanism: This [4+2] cycloaddition involves the reaction of a diene with an imine (the dienophile). The reaction can be promoted by Lewis acids or Brønsted acids and can proceed via a concerted or stepwise mechanism.[4][13]

Experimental Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction [3]

  • Reactant Preparation: To a solution of the diene (1 mmol) in a dry, aprotic solvent such as DCM or toluene at 0 °C under an inert atmosphere, add a Lewis acid (e.g., BF₃·OEt₂, 1.1 mmol).

  • Imine Addition: Add a solution of the imine (1.2 mmol) in the same solvent dropwise to the reaction mixture.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

[5+1] and [3+2] Cycloaddition Reactions

More recent developments have seen the application of [5+1] and [3+2] cycloaddition strategies for the enantioselective synthesis of azaspiro[4.5]decanes.[14][15][16]

Retrosynthetic Analysis:

TM Azaspiro[4.5]decane Precursors_51 5-atom component + 1-atom component TM->Precursors_51 [5+1] Cycloaddition Precursors_32 3-atom component + 2-atom component TM->Precursors_32 [3+2] Cycloaddition

Figure 5: Retrosynthetic disconnections for [5+1] and [3+2] cycloadditions.

Forward Synthesis and Mechanism: An example of a [5+1] cycloaddition is the N-heterocyclic carbene (NHC)-catalyzed reaction of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides.[15] A [3+2] cycloaddition can be exemplified by the reaction of an azomethine ylide with an appropriate dipolarophile.[14]

Disconnection C: Rearrangement Reactions

Rearrangement reactions provide a unique and often elegant approach to the synthesis of spirocycles, frequently allowing for the construction of complex frameworks from simpler starting materials.

Semipinacol Rearrangement

The semipinacol rearrangement is a powerful method for ring expansion and has been successfully applied to the synthesis of azaspiro ketones.[9][17][18][19][20][21][22][23]

Retrosynthetic Analysis:

TM Azaspiro[4.5]decan-one Precursor Hydroxy-substituted azaspiro[3.5]nonane derivative TM->Precursor Semipinacol Rearrangement

Figure 6: Retrosynthetic disconnection for the semipinacol rearrangement.

Forward Synthesis and Mechanism: The reaction is typically initiated by the formation of a carbocation adjacent to a hydroxyl group. A subsequent 1,2-alkyl shift leads to ring expansion and the formation of a ketone. This can be triggered by various reagents, including N-bromosuccinimide (NBS) on an enamide.[17]

Experimental Protocol: NBS-Promoted Semipinacol Rearrangement [17]

  • Reactant Preparation: Dissolve the enamide precursor (1 mmol) in a mixture of acetonitrile and water (4:1, 10 mL) and cool to 0 °C.

  • Reagent Addition: Add N-bromosuccinimide (1.1 mmol) in one portion.

  • Reaction Execution: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to afford the azaspiro ketone.

Case Study: Synthesis of Biologically Active Azaspiro[4.5]decanes

The utility of these retrosynthetic strategies is best illustrated through their application in the total synthesis of biologically active natural products.

Halichlorine

Halichlorine, a marine alkaloid, possesses a complex azaspiro[4.5]decane core and has garnered significant attention from the synthetic community.[24][25][26][27][28] Several total syntheses have been reported, many of which employ a semipinacol rearrangement as a key step to construct the spirocyclic framework.[17]

Retrosynthetic Approach to Halichlorine:

Halichlorine Halichlorine Intermediate1 Azaspiro[4.5]decane core Halichlorine->Intermediate1 Side chain elaboration Intermediate2 Enamide precursor Intermediate1->Intermediate2 Semipinacol Rearrangement StartingMaterials Simpler acyclic precursors Intermediate2->StartingMaterials Standard transformations

Figure 7: Simplified retrosynthetic analysis of Halichlorine.

The synthesis of Halichlorine often involves the late-stage elaboration of a pre-formed azaspiro[4.5]decane core, highlighting the importance of efficient methods for constructing this central scaffold.

Data Summary and Comparison of Synthetic Strategies

Synthetic StrategyKey FeaturesTypical YieldsStereoselectivityScope and Limitations
Intramolecular Mannich/Pictet-Spengler Convergent, good for spiro-indoles.Moderate to GoodOften diastereoselective, enantioselective variants exist.Substrate-dependent, may require harsh acidic conditions.
Ring-Closing Metathesis (RCM) Forms unsaturated rings, tolerant of many functional groups.Good to ExcellentE/Z selectivity can be an issue.Requires diene precursor, catalyst can be expensive.
Aza-Diels-Alder Reaction Convergent, good for piperidine ring formation.Moderate to ExcellentCan be highly stereoselective with chiral catalysts.Dienophile (imine) reactivity can be a limitation.
[5+1] and [3+2] Cycloadditions Modern, often highly enantioselective methods.GoodExcellent enantioselectivity achievable.Substrate scope may be limited, catalyst development is ongoing.
Semipinacol Rearrangement Ring expansion strategy, forms azaspiro ketones.Good to ExcellentCan be highly diastereoselective.Requires specific precursor topology.

Conclusion and Future Outlook

The retrosynthetic analysis of azaspiro[4.5]decane derivatives reveals a rich and diverse landscape of synthetic strategies. From classic intramolecular cyclizations to modern catalytic cycloadditions and elegant rearrangement reactions, the synthetic chemist has a powerful arsenal of tools to construct this important scaffold. The choice of a particular strategy will depend on the specific target molecule, the desired stereochemistry, and the availability of starting materials.

As the demand for novel, three-dimensional molecules in drug discovery continues to grow, the development of new and more efficient methods for the synthesis of azaspiro[4.5]decanes will undoubtedly remain an active area of research. Future efforts will likely focus on the development of more general and highly enantioselective catalytic methods, as well as the application of these strategies to the synthesis of increasingly complex and biologically active molecules. This guide provides a solid foundation for researchers to navigate this exciting field and to design innovative synthetic routes to the next generation of azaspiro[4.5]decane-based therapeutics.

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A Technical Guide to the Theoretical Properties of Dioxa-azaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the theoretical properties of dioxa-azaspiro compounds, a class of heterocyclic spirocycles containing two oxygen atoms and one nitrogen atom. Their unique three-dimensional structures and rich electronic features make them compelling scaffolds in medicinal chemistry. Understanding their theoretical underpinnings through computational methods is crucial for rationally designing novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.

Introduction: The Significance of Dioxa-azaspiro Scaffolds

Dioxa-azaspiro compounds are a fascinating class of molecules characterized by a central spirocyclic carbon atom shared by two rings, at least one of which contains two oxygen atoms and a nitrogen atom. This structural motif imparts significant three-dimensionality, a property increasingly sought after in drug discovery to "escape from flatland" and improve target engagement and physicochemical properties.[1]

These scaffolds are bioisosteres for common motifs like piperazines and piperidines, offering a rigidified conformation that can reduce the entropic penalty of binding to a biological target.[2][3] Their derivatives have shown promise in a range of therapeutic areas, including as potent and selective agonists for serotonin receptors, ligands for sigma receptors involved in neurological disorders, and as anticancer agents.[4][5][6][7][8][9] A thorough grasp of their conformational preferences, electronic landscapes, and reactivity is paramount for exploiting their full potential.

Theoretical Methodologies for Interrogating Spiro-Heterocycles

The study of dioxa-azaspiro compounds heavily relies on computational chemistry to elucidate properties that are often difficult to probe experimentally.[10] The primary theoretical tools employed are quantum mechanics (QM) and molecular mechanics (MM).

Quantum Mechanics: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse for investigating the electronic structure of these molecules.[11] It provides a robust balance between computational cost and accuracy for systems of this size.

  • Why DFT? Unlike simpler methods, DFT accounts for electron correlation, which is essential for accurately describing the behavior of electrons in molecules containing heteroatoms with lone pairs, such as the oxygen and nitrogen in dioxa-azaspiro systems.

  • Choosing Functionals and Basis Sets: The selection of a functional (e.g., B3LYP) and a basis set (e.g., aug-cc-pVDZ) is a critical decision.[12][13] For heterocyclic systems, functionals that incorporate dispersion corrections (e.g., Grimme's D2 or D3) are often necessary to accurately model non-covalent interactions that dictate conformational preferences.[12][13] The basis set must be flexible enough, with polarization and diffuse functions, to describe the electron distribution around the heteroatoms accurately.

Molecular Dynamics (MD) Simulations

While QM methods provide deep insights into static structures, MD simulations are essential for understanding the dynamic behavior of these molecules in a biological environment, such as in solution or near a protein binding site. MD simulations model the movement of atoms over time, providing crucial information on conformational flexibility and intermolecular interactions.[14]

Core Theoretical Properties of Dioxa-azaspiro Compounds

Conformational Analysis

The spirocyclic nature of these compounds locks the rings into specific orientations, yet significant conformational flexibility can remain. The six-membered rings, for instance, can adopt chair, boat, or twist-boat conformations.[15]

  • Chair Conformation: For saturated six-membered rings like 1,3-dioxanes, a chair conformation is typically preferred.[16] The orientation of substituents (axial vs. equatorial) on the nitrogen and carbon atoms can significantly impact the molecule's stability and how it presents its pharmacophoric features to a target.

  • Anomeric Effects: A key stereoelectronic factor governing the conformation of dioxa-azaspiro compounds is the anomeric effect. This is the thermodynamic preference for an electronegative substituent at the anomeric carbon (adjacent to an oxygen atom) to occupy the axial position, despite the steric hindrance. This effect arises from a stabilizing hyperconjugation interaction between the lone pair of the ring oxygen and the antibonding orbital (σ*) of the axial C-X bond.

  • Nitrogen Inversion: The nitrogen atom in the ring can undergo inversion, interconverting its lone pair between axial and equatorial positions. The energy barrier for this inversion is a critical parameter that influences the compound's dynamic behavior and binding kinetics.[15][17]

Protocol: Performing a Conformational Search

A robust conformational analysis is the foundation for all other theoretical studies.

  • Initial Structure Generation: Build the 3D structure of the dioxa-azaspiro compound using molecular modeling software.

  • Molecular Mechanics Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic search of the conformational space. This efficiently explores different ring puckers and rotatable bonds, generating a large pool of low-energy conformers.

  • QM Geometry Optimization: Take the lowest energy conformers (e.g., all within 10 kcal/mol of the global minimum) from the MM search and perform full geometry optimization using a DFT method (e.g., B3LYP/6-31G*). This refines the structures and their relative energies.

  • Frequency Analysis: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to calculate Gibbs free energies.

  • Boltzmann Population Analysis: Calculate the relative Gibbs free energies of all stable conformers and use the Boltzmann distribution to determine the population of each conformer at a given temperature. This identifies the most relevant structures for subsequent analysis.

Electronic Properties

The distribution of electrons within a dioxa-azaspiro molecule dictates its reactivity, intermolecular interactions, and spectroscopic properties.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity.

    • HOMO: Represents the ability to donate electrons. In dioxa-azaspiro compounds, the HOMO is often localized on the nitrogen or oxygen atoms, indicating these are sites for electrophilic attack or hydrogen bonding.

    • LUMO: Represents the ability to accept electrons. The LUMO can be distributed across carbonyl groups or other electron-withdrawing features, marking sites for nucleophilic attack.

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more readily polarizable and reactive.[11]

  • Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a powerful visual guide to its charge distribution.

    • Negative Potential (Red/Yellow): Regions of negative potential, typically around the oxygen and nitrogen lone pairs, are sites prone to electrophilic attack and are key hydrogen bond acceptors.

    • Positive Potential (Blue): Regions of positive potential, often around hydrogen atoms bonded to nitrogen (N-H), are hydrogen bond donors.

The following diagram illustrates a typical computational workflow for analyzing these properties.

G cluster_input Input cluster_calc Computational Analysis cluster_output Outputs for Drug Design mol Dioxa-azaspiro 2D Structure conf_search 1. Conformational Search (MMFF94) mol->conf_search dft_opt 2. DFT Optimization & Frequency (B3LYP) conf_search->dft_opt Low-energy conformers props 3. Property Calculation (HOMO, LUMO, MEP) dft_opt->props Validated minima energies Conformer Energies (ΔG, Population) props->energies orbitals FMOs (HOMO/LUMO Plots) props->orbitals mep_map MEP Surface props->mep_map qsar Data for QSAR Models props->qsar

Caption: A generalized workflow for the theoretical analysis of dioxa-azaspiro compounds.

Structure-Property and Structure-Activity Relationships (QSAR)

By calculating theoretical properties for a series of dioxa-azaspiro derivatives, it is possible to build Quantitative Structure-Activity Relationship (QSAR) models. These models use statistical methods to correlate calculated descriptors with experimentally measured biological activity.[14]

Table 1: Key Theoretical Descriptors for QSAR Models

Descriptor CategorySpecific DescriptorsRelevance in Drug Design
Electronic HOMO/LUMO Energies, Dipole Moment, MEP Minima/MaximaGoverns electrostatic and orbital-controlled interactions with the target.
Steric/Topological Molecular Volume, Surface Area, Ovality, Spiro-atom GeometryDefines the size and shape of the molecule, critical for fitting into a binding pocket.
Thermodynamic Solvation Energy, Enthalpy of FormationRelates to solubility and overall stability.
Lipophilicity Calculated LogP (cLogP)A key predictor of membrane permeability and ADME properties.[18]

A successful QSAR model can be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery.[14]

Case Study: 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives as Sigma-1 (σ1) Receptor Ligands

Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been identified as high-affinity ligands for the σ1 receptor, a target for imaging and therapy in oncology and neurology.[7][19]

  • Theoretical Insight: Computational studies on this scaffold reveal key properties. The basic nitrogen in the piperidine ring is the primary site of positive charge at physiological pH, crucial for forming a salt bridge with an aspartate residue in the σ1 binding pocket. The MEP shows a strong negative potential around the dioxane oxygens, which can act as hydrogen bond acceptors.

  • Design Application: By calculating the lipophilicity (LogP) and electronic properties of various substituted analogues, researchers can fine-tune the scaffold. For example, introducing a fluoroethoxy group can modulate lipophilicity to achieve optimal brain uptake for PET imaging applications, as demonstrated with the radioligand [¹⁸F]5a.[7][19]

Conclusion and Future Outlook

The theoretical properties of dioxa-azaspiro compounds provide a rich dataset for understanding and predicting their behavior. Quantum chemical calculations offer a detailed picture of their conformational and electronic nature, while MD simulations can illuminate their dynamic interactions with biological targets. As computational methods continue to improve in accuracy and efficiency, the in silico design and virtual screening of novel dioxa-azaspiro derivatives will become an even more powerful and indispensable tool in the development of next-generation therapeutics. The synergy between synthetic chemistry, biological evaluation, and theoretical modeling holds the key to unlocking the full potential of these unique three-dimensional scaffolds.

References

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Sources

An In-depth Technical Guide to the Discovery and History of Spirocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic carboxylic acids represent a fascinating and increasingly vital class of molecules in the landscape of modern chemistry, particularly within the realm of medicinal chemistry and drug discovery. Characterized by two rings sharing a single carbon atom, with one ring system bearing a carboxylic acid moiety, these compounds possess a unique three-dimensional architecture that confers advantageous physicochemical and pharmacological properties. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of spirocyclic carboxylic acids. We will delve into the foundational concepts laid by early pioneers, trace the development of synthetic strategies from classical intramolecular cyclizations to modern catalytic asymmetric methods, and examine the impact of these structures on drug design, including their role as bioisosteres and key components of approved therapeutics. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers with a thorough understanding of this important molecular class.

Genesis of a Three-Dimensional Scaffold: Early Discoveries and Foundational Concepts

The story of spirocyclic carboxylic acids is intrinsically linked to the broader history of spirocyclic compounds. The term "spiro," derived from the Latin spīra for "twist" or "coil," was first proposed by the German chemist Adolf von Baeyer in 1900 to describe bicyclic hydrocarbons sharing a common carbon atom.[1][2][3][4] Von Baeyer's work on the nomenclature of cyclic compounds provided the systematic framework necessary to classify these unique structures, laying the groundwork for future exploration.[1][2][3][4]

While the initial focus was on hydrocarbons, the early 20th century saw the first forays into the synthesis of functionalized spirocycles. One of the earliest examples of a spirocyclic dicarboxylic acid is Fecht's acid , synthesized by H. Fecht in 1907.[5] This synthesis, involving the alkylation of malonic esters with pentaerythritol tetrabromide, was a landmark achievement, demonstrating that the construction of these sterically demanding quaternary centers was achievable.[5]

The incorporation of a carboxylic acid group into a spirocyclic framework was a significant step, as it introduced a versatile functional handle for further chemical modification and a key pharmacophoric element for biological interactions. These early synthetic endeavors, though often arduous and low-yielding, sparked the interest of organic chemists in the unique properties and potential applications of these rigid, three-dimensional molecules.

The Evolution of Synthetic Strategies: From Classical to Contemporary

The construction of the spirocyclic core, particularly the quaternary spirocenter, has been a long-standing challenge for synthetic chemists.[6] Over the decades, a diverse array of methodologies has been developed, evolving from harsh, classical reactions to elegant and highly selective modern catalytic processes.

Classical Approaches: Building the Core through Intramolecular Reactions

Early syntheses of spirocyclic carboxylic acids and their precursors predominantly relied on intramolecular cyclization reactions. These methods often involve the formation of a new ring onto a pre-existing cyclic system.

A common strategy involves the intramolecular alkylation of a cyclic ketone or a related activated methylene compound with a bifunctional alkylating agent.[7] This approach, while conceptually straightforward, can be limited by competing intermolecular reactions and challenges in controlling regioselectivity.

Another classical approach is the intramolecular Michael addition , where a nucleophile within a cyclic system adds to an α,β-unsaturated acceptor, forging the spirocyclic framework. These reactions are often promoted by strong bases and can be effective for the synthesis of a variety of spirocyclic systems.

The Dieckmann condensation , an intramolecular reaction between two ester groups in the presence of a strong base to form a β-keto ester, has also been adapted for the synthesis of spirocyclic ketones, which can then be further functionalized to introduce a carboxylic acid.

These classical methods, while foundational, often require harsh reaction conditions, stoichiometric reagents, and may lack stereocontrol, limiting their utility for the synthesis of complex, enantiomerically pure molecules.

Modern Methodologies: The Rise of Catalysis and Selectivity

The advent of modern catalytic methods has revolutionized the synthesis of spirocyclic carboxylic acids, offering milder reaction conditions, higher efficiency, and, crucially, the ability to control stereochemistry.

Transition metals, particularly palladium, rhodium, and gold, have emerged as powerful catalysts for a variety of spirocyclization reactions. These reactions often proceed through mechanisms involving oxidative addition, migratory insertion, and reductive elimination, allowing for the construction of complex spirocyclic scaffolds with high levels of control. For instance, palladium-catalyzed intramolecular Heck reactions and allylic alkylations have been successfully employed in the synthesis of spirocyclic systems.

The field of organocatalysis has provided a powerful toolkit for the enantioselective synthesis of spirocyclic compounds.[7][8][9] Chiral amines, thioureas, and phosphoric acids can catalyze a range of transformations, including Michael additions, aldol reactions, and cycloadditions, to generate spirocyclic products with high enantiomeric excess. These methods are particularly valuable for the synthesis of chiral spirooxindoles, a privileged scaffold in medicinal chemistry.[9]

organocatalytic_synthesis cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Reactant_A Cyclic Precursor Intermediate Chiral Intermediate Reactant_A->Intermediate Activation Reactant_B Electrophile Reactant_B->Intermediate Reaction Catalyst Chiral Organocatalyst Catalyst->Intermediate Forms Spirocycle Enantioenriched Spirocyclic Carboxylic Acid Derivative Intermediate->Spirocycle Cyclization & Catalyst Regeneration

[3+2] and [4+2] cycloaddition reactions are powerful strategies for the convergent synthesis of spirocyclic systems.[10][11] These reactions, often catalyzed by Lewis acids or organocatalysts, can rapidly generate molecular complexity and establish multiple stereocenters in a single step. The synthesis of spiro-γ-lactams, for example, has been achieved through stereoselective formal [3+2] cycloaddition reactions.[10][11][12]

Key Experimental Protocols

To provide a practical understanding of these synthetic strategies, detailed protocols for the synthesis of representative spirocyclic carboxylic acids are presented below.

This multi-step synthesis exemplifies a modern approach to a medicinally relevant spirocyclic oxindole carboxylic acid.

  • Step 1: Synthesis of Ethyl 2-oxindoline-5-carboxylate: This step involves the cyclization of an appropriate aniline derivative to form the oxindole core.

  • Step 2: Dianion Formation and Alkylation: The oxindole is treated with a strong base, such as sodium hexamethyldisilazide, to form a dianion. This is followed by alkylation with a bis-electrophile, such as N-methylbis(2-chloroethyl)amine, to construct the spiro-piperidine ring.

  • Step 3: N-Demethylation and Boc Protection: The N-methyl group on the piperidine ring is removed and subsequently protected with a tert-butoxycarbonyl (Boc) group.

  • Step 4: Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid to yield the final product.

This protocol illustrates a thermal decarboxylation approach to a simple carbocyclic spirocyclic carboxylic acid.

  • Step 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic acid: This precursor can be synthesized via various methods, including the alkylation of malonate esters.[5]

  • Step 2: Thermal Decarboxylation: The dicarboxylic acid is heated to a high temperature (e.g., 220 °C) to induce the loss of one molecule of carbon dioxide, yielding the monocarboxylic acid.[12]

synthesis_workflow Start Starting Materials Step1 Ring Formation/Precursor Synthesis Start->Step1 Step2 Spirocyclization Step1->Step2 Step3 Functional Group Interconversion Step2->Step3 Product Spirocyclic Carboxylic Acid Step3->Product

Physicochemical Properties and Their Implications

The rigid, three-dimensional nature of spirocyclic carboxylic acids imparts them with distinct physicochemical properties compared to their acyclic or planar cyclic counterparts. These properties are of paramount importance in drug discovery, influencing factors such as solubility, lipophilicity, and metabolic stability.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKacLogP
Spiro[2.4]heptane-4-carboxylic acidC8H12O2140.18~4.8-5.0 (estimated)1.9
Spiro[3.3]heptane-2-carboxylic acidC8H12O2140.18~4.8-5.0 (estimated)1.8
Spiro[3.3]heptane-2,6-dicarboxylic acidC9H12O4184.19pKa1 ~3.5-4.0, pKa2 ~5.0-5.5 (estimated)0.4
1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acidC19H24N2O5376.41~4.5-5.0 (estimated)2.5 (estimated)

Data compiled from PubChem and other chemical databases. Estimated pKa values are based on similar acyclic and cyclic carboxylic acids.[1][9][13][14][15][16][17][18][19][20]

The introduction of a spirocenter can lead to a decrease in the molecule's rotational freedom, which can be advantageous for binding to a biological target by reducing the entropic penalty of binding. Furthermore, the three-dimensional arrangement of substituents on the spirocyclic scaffold allows for precise vectoral projection into the binding pocket of a protein, potentially leading to enhanced potency and selectivity.

The lipophilicity (LogP) of spirocyclic carboxylic acids is influenced by the nature of the ring systems. Generally, the introduction of sp3-rich carbocyclic scaffolds can increase lipophilicity, while the incorporation of heteroatoms can modulate this property. The carboxylic acid moiety itself significantly impacts solubility and provides a key interaction point for salt formation, which can be crucial for formulation and bioavailability.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and physicochemical properties of spirocyclic carboxylic acids have made them increasingly attractive scaffolds in drug discovery.[21][22] Their ability to explore three-dimensional chemical space offers a means to "escape from flatland," a concept that describes the tendency for medicinal chemists to rely on planar, aromatic structures.[23]

Spirocyclic Scaffolds as Bioisosteres

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of medicinal chemistry. Spirocyclic scaffolds can serve as bioisosteres for commonly used groups, such as gem-dimethyl or tert-butyl groups, or even as replacements for entire ring systems. This strategy can lead to improved metabolic stability, enhanced potency, and novel intellectual property.

The carboxylic acid group itself is a common pharmacophore, but it can also present challenges such as poor membrane permeability and susceptibility to metabolic conjugation. In some cases, the spirocyclic core itself can be designed to mimic the interactions of a carboxylic acid, for example, by positioning hydrogen bond donors and acceptors in a similar spatial arrangement.

Case Studies: Spirocyclic Carboxylic Acids and Their Derivatives in Medicine

Several approved drugs and clinical candidates feature spirocyclic scaffolds, highlighting their therapeutic potential. While not all of these are strictly carboxylic acids, many are derived from or are closely related to them, with the spirocyclic core being a key determinant of their activity.

  • Ibutamoren (MK-0677): This potent, orally active growth hormone secretagogue features a spiroindoline core.[24][25][26][27][28] While not a carboxylic acid itself, its discovery was a landmark in the development of non-peptide mimetics of ghrelin, and its synthesis involves spirocyclic intermediates.[24][25] Ibutamoren has been investigated for the treatment of growth hormone deficiency and other conditions.[26][27]

  • DGAT1 Inhibitors: A series of novel spirocyclic carboxylic acids have been designed and synthesized as potent and orally bioavailable inhibitors of diacylglycerol O-acyltransferase 1 (DGAT1), a target for the treatment of obesity and type 2 diabetes.[29] These compounds demonstrated excellent in vitro activity and in vivo efficacy in reducing plasma triglyceride levels.[29]

  • Anticonvulsants: Spiro[4.5] and spiro[4.6] carboxylic acids have been synthesized and evaluated as cyclic analogs of valproic acid, a widely used antiepileptic drug.[30] The rigid spirocyclic scaffold was introduced to explore the conformational requirements for anticonvulsant activity.

drug_discovery_process cluster_design Design cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_development Development Scaffold Spirocyclic Carboxylic Acid Scaffold Synthesis Chemical Synthesis & Optimization Scaffold->Synthesis Bioisosterism Bioisosteric Replacement Bioisosterism->Synthesis SBDD Structure-Based Drug Design SBDD->Synthesis InVitro In Vitro Assays (Potency, Selectivity) Synthesis->InVitro InVivo In Vivo Studies (Efficacy, PK/PD) InVitro->InVivo Clinical Clinical Trials InVivo->Clinical Drug Approved Drug Clinical->Drug

Future Perspectives and Conclusion

The field of spirocyclic carboxylic acids has matured significantly from its early beginnings. The development of robust and stereoselective synthetic methods has made these complex molecules more accessible, paving the way for their broader application in drug discovery and materials science.

Future research in this area will likely focus on several key aspects:

  • Development of Novel Synthetic Methodologies: The quest for more efficient, atom-economical, and sustainable methods for constructing spirocyclic scaffolds will continue. The use of flow chemistry and biocatalysis holds significant promise.

  • Exploration of New Chemical Space: The vast, underexplored chemical space of spirocyclic compounds offers exciting opportunities for the discovery of novel biological activities. The synthesis of diverse spirocyclic fragment libraries will be crucial for fragment-based drug discovery campaigns.

  • Application in New Therapeutic Areas: While spirocyclic carboxylic acids have shown promise in areas such as metabolic diseases and neurology, their potential in other therapeutic areas, such as oncology and infectious diseases, remains to be fully explored.

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Methodological & Application

Application Notes and Protocols for the Derivatization of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Unique Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Spirocyclic systems have emerged as a particularly compelling class of compounds, offering a rigid, three-dimensional framework that can enhance binding affinity, selectivity, and metabolic stability when incorporated into drug candidates.[1][2][3] The title compound, 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid (Figure 1), represents a unique and promising scaffold for the development of new therapeutic agents.[4] Its distinct spirocyclic structure, coupled with the presence of a reactive α,β-unsaturated carboxylic acid and an enamine-like moiety, provides multiple avenues for chemical modification and the generation of diverse compound libraries.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this novel spirocyclic scaffold. The protocols outlined herein are designed to be robust and adaptable, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies and lead optimization.

Figure 1: Structure of this compound

G A

Caption: Chemical structure of the target molecule.

Part 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary handle for derivatization, allowing for the introduction of a wide range of functional groups through esterification and amidation reactions. Given the potential for steric hindrance around the carboxylic acid due to the spirocyclic core, selection of appropriate coupling reagents and reaction conditions is critical.

Esterification Protocols

Ester derivatives are valuable for modulating lipophilicity and cell permeability. Two robust methods for the esterification of sterically hindered heterocyclic carboxylic acids are presented below.

Protocol 1.1.1: Steglich Esterification using DCC and DMAP

This method is particularly effective for sterically demanding esters and proceeds under mild conditions, minimizing potential side reactions.[2]

  • Reaction Workflow:

G A 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene- 3-carboxylic acid C DCC, DMAP (cat.) DCM, 0 °C to RT A->C B Alcohol (R-OH) B->C D Ester Derivative C->D E Dicyclohexylurea (DCU) (precipitate) C->E

Caption: Steglich esterification workflow.

  • Step-by-Step Protocol:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add the desired alcohol (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise over 10 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired ester.

Protocol 1.1.2: Acid Chloride Formation Followed by Esterification

For particularly unreactive alcohols, conversion of the carboxylic acid to the more reactive acyl chloride can be advantageous.

  • Reaction Workflow:

G A 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene- 3-carboxylic acid B SOCl₂ or (COCl)₂ DCM, 0 °C to RT A->B C Acyl Chloride Intermediate B->C D Alcohol (R-OH), Pyridine DCM, 0 °C to RT C->D E Ester Derivative D->E

Caption: Two-step esterification via an acyl chloride intermediate.

  • Step-by-Step Protocol:

    • Acyl Chloride Formation: Suspend this compound (1.0 eq) in anhydrous DCM (0.2 M) containing a catalytic amount of dimethylformamide (DMF, 1 drop). Cool the suspension to 0 °C.

    • Add oxalyl chloride or thionyl chloride (1.5 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours until the evolution of gas ceases and the solution becomes clear.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

    • Esterification: Dissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

    • Add the desired alcohol (1.2 eq) followed by the dropwise addition of pyridine or triethylamine (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.

    • Work-up the reaction as described in Protocol 1.1.1 (steps 6-8).

Amide Coupling Protocols

Amide bond formation is a cornerstone of medicinal chemistry, enabling the exploration of a vast chemical space. The following protocols are tailored for the coupling of potentially hindered carboxylic acids with a variety of amines.

Protocol 1.2.1: HATU-Mediated Amide Coupling

HATU is a highly efficient coupling reagent that is particularly useful for forming amide bonds with both primary and secondary amines, including those that are electron-deficient.[7]

  • Reaction Workflow:

G A 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene- 3-carboxylic acid C HATU, DIPEA DMF, 0 °C to RT A->C B Amine (R¹R²NH) B->C D Amide Derivative C->D

Caption: HATU-mediated amide coupling workflow.

  • Step-by-Step Protocol:

    • Dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere.

    • Add the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Cool the solution to 0 °C and add HATU (1.1 eq) in one portion.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC to yield the desired amide.

Protocol 1.2.2: Acyl Fluoride-Mediated Coupling for Challenging Substrates

For sterically hindered or electronically deficient amines where standard methods fail, in situ formation of a more reactive acyl fluoride can be highly effective.[8]

  • Step-by-Step Protocol:

    • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M) under an inert atmosphere, add pyridine (2.0 eq).

    • Add cyanuric fluoride or XtalFluor-E (1.2 eq) and stir the mixture at room temperature for 1 hour to form the acyl fluoride in situ.

    • Add the challenging amine (1.2 eq) and heat the reaction mixture to 50-80 °C.

    • Monitor the reaction by LC-MS until completion (typically 12-48 hours).

    • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by chromatography to obtain the pure amide derivative.

Part 2: Derivatization via the Enamine-like Double Bond

The endocyclic double bond of the 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene system possesses enamine-like character, making it nucleophilic at the C4 position. This reactivity can be exploited for the introduction of various substituents.[1][5]

Reduction of the Double Bond

Catalytic hydrogenation can be employed to reduce the C=N double bond, yielding the corresponding saturated 1,8-Dioxa-2-azaspiro[4.5]decane-3-carboxylic acid derivative. This transformation can significantly alter the three-dimensional shape and physicochemical properties of the scaffold.

  • Reaction Workflow:

G A 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene- 3-carboxylic acid B H₂ (balloon or Parr shaker) Pd/C or PtO₂ MeOH or EtOH A->B C Saturated Spirocyclic Carboxylic Acid B->C

Caption: Catalytic hydrogenation of the endocyclic double bond.

  • Step-by-Step Protocol:

    • Dissolve this compound (1.0 eq) in methanol or ethanol (0.05 M) in a flask suitable for hydrogenation.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adam's catalyst) (5-10 mol% by weight).

    • Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small scale, or a Parr shaker for larger scale and higher pressures).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6-24 hours.

    • Monitor the reaction by LC-MS to confirm the disappearance of the starting material and the formation of the product with an increase of 2 Da in mass.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude saturated carboxylic acid, which can be used directly or purified by recrystallization or chromatography.

Part 3: Decarboxylation as a Derivatization Strategy

While decarboxylation of α,β-unsaturated carboxylic acids can be challenging, under certain conditions, it may be possible to remove the carboxyl group to generate the corresponding 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene. This derivative could serve as a novel scaffold for further functionalization. The presence of the enamine-like nitrogen may influence the ease of this transformation.[9]

  • Proposed Reaction Workflow:

G A 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene- 3-carboxylic acid B Heat, High-boiling solvent (e.g., quinoline, with Cu catalyst) A->B C 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene B->C

Caption: Proposed thermal decarboxylation.

  • Exploratory Protocol:

    • In a flask equipped with a reflux condenser, combine this compound (1.0 eq) and a high-boiling solvent such as quinoline or diphenyl ether.

    • Add a catalytic amount of copper powder or copper(I) oxide.

    • Heat the mixture to a high temperature (e.g., 200-250 °C) and monitor for the evolution of CO₂.

    • The reaction progress should be carefully monitored by taking aliquots and analyzing by GC-MS or LC-MS.

    • If the reaction proceeds, cool the mixture and isolate the product by distillation or extraction followed by chromatography. Note: This is an exploratory protocol and conditions will require significant optimization.

Part 4: Analytical Characterization of Derivatives

Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity. The following analytical techniques are recommended.

TechniqueExpected Observations and Applications
¹H and ¹³C NMR Confirm the successful derivatization by observing the appearance of new signals corresponding to the introduced functional group (e.g., ester alkyl chain, amide substituents) and shifts in the signals of the spirocyclic core. For saturated derivatives, the disappearance of the olefinic proton signal will be a key indicator.[5][10]
LC-MS A primary tool for monitoring reaction progress and confirming the molecular weight of the products. The mass spectrum should show the expected molecular ion peak for the derivatized compound.[5][11]
FT-IR Useful for confirming the functional group transformation. For example, the formation of an ester will show a characteristic C=O stretch around 1735-1750 cm⁻¹, while an amide will show a C=O stretch around 1630-1690 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS) Provides an accurate mass measurement to confirm the elemental composition of the newly synthesized compounds.[12]

Conclusion

The derivatization of this compound offers a gateway to a rich and diverse chemical space with significant potential in drug discovery. The protocols detailed in these application notes provide a solid foundation for the synthesis and characterization of novel ester, amide, and saturated derivatives of this unique spirocyclic scaffold. By systematically applying these methods, researchers can efficiently generate compound libraries for biological screening and advance the development of new therapeutic agents.

References

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Application Note & Protocols: Leveraging 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has cemented its role as a cornerstone of modern hit-finding strategies, prized for its efficiency in exploring chemical space and generating high-quality lead compounds.[1][2][3] The success of any FBDD campaign, however, is critically dependent on the quality and novelty of the fragment library. This guide provides an in-depth technical overview and detailed protocols for the application of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid , a unique spirocyclic fragment, in drug discovery workflows. We will explore the strategic rationale for its inclusion in screening libraries and provide field-proven methodologies for its use, from initial hit identification to structure-guided optimization.

The Strategic Advantage of Spirocyclic Scaffolds

The departure from "flat," aromatic-rich chemical matter towards more three-dimensional (3D) structures is a prevailing theme in contemporary medicinal chemistry.[4] Molecules with a higher fraction of sp³-hybridized carbons generally exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability.[5][6] Spirocyclic scaffolds are exemplary in this regard, offering several key advantages:

  • Inherent Three-Dimensionality: The spirocyclic core, defined by two rings sharing a single atom, enforces a rigid, well-defined 3D geometry.[6][7] This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to higher ligand efficiency.

  • Novel Vectorial Exploration: The rigid framework projects functional groups into space in precise vectors, allowing for the probing of complex and deep binding pockets that may be inaccessible to planar fragments.[8]

  • Improved ADME Properties: The introduction of spirocyclic motifs has been shown to improve critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as metabolic stability and aqueous solubility.[7][9]

This compound (CAS: 1015770-89-4) is a prime candidate for FBDD.[10] Its structure combines the conformational rigidity of the spiro[4.5]decane system with strategically placed functional handles: a carboxylic acid for potential salt-bridge interactions and derivatization, and a constrained oxazoline ring system. This unique combination provides a robust starting point for generating novel intellectual property.

Foundational Workflow: From Quality Control to Hit Validation

A successful FBDD campaign is built on a foundation of rigorous experimental practice. The workflow begins with ensuring the quality of the fragment itself and proceeds through sensitive biophysical screening to orthogonal validation of initial hits.

FBDD_Foundation cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation QC Fragment QC (Purity, Identity, Solubility) Screening Primary Biophysical Screen (e.g., SPR, NMR) QC->Screening Target_Prep Target Protein Preparation & QC Target_Prep->Screening Validation Orthogonal Hit Validation (e.g., ITC) Screening->Validation Structure Structural Biology (X-ray Crystallography) Validation->Structure

Caption: Foundational workflow for FBDD.

Protocol 3.1: Mandatory Fragment Quality Control

Before initiating a screen, it is imperative to validate the purity, identity, and solubility of the this compound stock. This step is critical for preventing false positives and ensuring data reproducibility.

Parameter Methodology Acceptance Criteria Rationale
Purity HPLC-MS>95%Ensures that any observed binding activity is due to the intended fragment and not a more potent impurity.
Identity ¹H NMR, ¹³C NMRSpectrum matches the reference structure[10][11]Confirms the correct chemical structure and the absence of degradation or rearrangement products.
Solubility Kinetic Nephelometry or visual inspection in assay buffer≥1 mMGuarantees the fragment remains in solution at screening concentrations, avoiding non-specific aggregation that can cause false-positive signals.

Primary Screening Protocols

Due to the inherently weak binding affinities of fragments (typically in the high µM to mM range), highly sensitive biophysical techniques are required for primary screening.[3][12] We present protocols for two gold-standard methods: Surface Plasmon Resonance (SPR) and NMR Spectroscopy.

Protocol 4.1: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technology that provides real-time kinetic and affinity data, making it ideal for FBDD.[13][14]

Step-by-Step Methodology:

  • Target Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry.

    • Expert Insight: Aim for a low immobilization density (~2000-4000 RU) to minimize potential artifacts such as mass transport limitation, which can distort kinetic measurements.

  • Fragment Preparation: Prepare a high-concentration stock of the fragment (e.g., 100 mM in 100% DMSO). Create a dilution series in the running buffer (e.g., HBS-EP+) to cover a concentration range appropriate for detecting weak binding (e.g., 10 µM to 1 mM).

  • Screening Execution: Inject the fragment solutions over the sensor surface. A typical screening injection uses a 60-second contact time followed by a 120-second dissociation time. Include frequent buffer-only injections for double referencing.

  • Data Analysis: Fit the resulting sensorgrams to a steady-state affinity model to determine the equilibrium dissociation constant (Kᴅ). For fragment hits, Kᴅ values are typically in the 100 µM to 5 mM range.

    • Trustworthiness Check: A key indicator of a specific binding event is a dose-dependent response. Non-specific binders often show poor fit to binding models and irregular sensorgram shapes.[15]

Protocol 4.2: NMR-Based Screening (Protein-Observed)

Protein-observed NMR methods, such as the ¹H-¹⁵N HSQC experiment, are exceptionally powerful for FBDD as they report on the protein's response to ligand binding.[16][17][18][19]

Step-by-Step Methodology:

  • Protein Preparation: Produce ¹⁵N isotopically labeled target protein. The protein must be stable and soluble at the high concentrations required for NMR (typically 50-200 µM).

  • Reference Spectrum Acquisition: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein in a suitable deuterated buffer containing a small amount of DMSO-d₆ (matching the final screening conditions). Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

  • Fragment Addition: Add this compound to the protein sample to a final concentration of 200 µM to 1 mM.

  • Screening Spectrum Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Hit Identification: Overlay the reference and screening spectra. A binding event is identified by chemical shift perturbations (CSPs) of specific peaks. The residues experiencing significant CSPs map the binding site of the fragment on the protein surface.

    • Expert Insight: CSP analysis not only confirms binding but also provides immediate structural information about the binding location, which is a significant advantage over many other primary screening techniques.[20]

Hit Validation and Structure-Based Optimization

A positive result from a primary screen is merely the starting point. Hits must be validated through orthogonal methods, and structural information is essential for the rational evolution from a micromolar fragment to a nanomolar lead compound.

Protocol 5.1: X-ray Crystallography for Structural Insights

Crystallography is the ultimate tool in FBDD, providing a high-resolution 3D snapshot of how the fragment binds to the target.[21][22] This information is the blueprint for structure-based drug design.

Step-by-Step Methodology:

  • Crystal Preparation: Grow high-quality crystals of the target protein.

  • Fragment Soaking: Transfer the protein crystals into a solution containing a high concentration (e.g., 1-10 mM) of this compound. The fragment will diffuse into the crystal lattice and bind to the protein.

    • Alternative: Co-crystallization, where the fragment is mixed with the protein prior to setting up crystallization trials, can also be employed.

  • Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure. A positive hit will show clear electron density for the fragment in the binding pocket.

    • Authoritative Grounding: The resulting structure reveals the precise binding mode, orientation, and key interactions (e.g., hydrogen bonds, hydrophobic contacts) of the fragment, which directly informs the next steps in chemical synthesis.[23]

SBDD_Cycle Structure Obtain Fragment-Bound Crystal Structure Design Analyze Binding Pocket & Design New Analogs (e.g., Fragment Growing) Structure->Design Provides 3D Blueprint Synthesize Synthesize Analogs Design->Synthesize Guides Chemistry Assay Test Analogs for Potency (SPR, ITC, etc.) Synthesize->Assay Provides Molecules Assay->Structure Informs Next Cycle

Caption: The iterative cycle of structure-based drug design (SBDD).

Conclusion

This compound is more than just another small molecule; it is a sophisticated chemical tool. Its inherent 3D architecture and sp³-rich character offer a distinct advantage for probing complex biological targets and developing drug candidates with superior properties. By integrating this fragment into a methodologically sound FBDD campaign, as detailed in these protocols, research teams can significantly enhance their ability to explore novel chemical space and accelerate the journey from initial hit to viable clinical candidate.

References

  • Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. [Link]

  • A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry. [Link]

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  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Pharmaceutical Patent Analyst. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Scientific Reports. [Link]

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  • Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

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Application Notes and Protocols for Dioxa-Azaspiro Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with Dioxa-Azaspiro Scaffolds

The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flat" chemical space of aromatic and heteroaromatic rings. This endeavor, often termed "escaping from flatland," has led to a surge of interest in three-dimensional (3D) molecular scaffolds that can provide superior spatial arrangement of pharmacophoric features, leading to enhanced interactions with biological targets.[1] Among these, dioxa-azaspiro compounds have emerged as a particularly promising class of motifs. Their inherent rigidity, conformational constraint, and the introduction of heteroatoms offer a unique combination of properties that can positively impact aqueous solubility, metabolic stability, and lipophilicity, key determinants of a successful drug candidate.[1][2]

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the medicinal chemistry applications of dioxa-azaspiro compounds, complete with detailed experimental protocols and insights into the rationale behind their design and evaluation.

Core Concepts: The Strategic Advantage of Dioxa-Azaspiro Scaffolds

The incorporation of a spirocyclic junction in a molecule imparts a defined 3D geometry, allowing for precise projection of substituents into three-dimensional space. The presence of oxygen and nitrogen atoms within the dioxa-azaspiro core introduces polarity and potential hydrogen bonding sites, which can be strategically utilized to modulate physicochemical properties and target interactions.

Application Highlight I: Dioxa-Azaspiro[4.5]decanes as High-Affinity Sigma-1 Receptor Ligands for Tumor Imaging

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein that has been implicated in a variety of central nervous system (CNS) disorders and is overexpressed in several types of cancer cells, including prostate, breast, and lung carcinomas. This overexpression makes the σ1 receptor an attractive target for the development of diagnostic imaging agents and potential therapeutics.

A notable application of dioxa-azaspiro compounds is in the development of potent and selective σ1 receptor ligands for positron emission tomography (PET) imaging of tumors.[3][4] The 1,4-dioxa-8-azaspiro[4.5]decane moiety has been successfully employed as a hydrophilic scaffold to develop radiolabeled ligands with favorable pharmacokinetic properties for tumor imaging.[3][5]

Lead Compound Profile: [¹⁸F]5a

One such promising radioligand is 8-(4-(2-[¹⁸F]fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([¹⁸F]5a). This compound exhibits high affinity for the σ1 receptor and excellent selectivity over the σ2 receptor and the vesicular acetylcholine transporter.[3][4]

CompoundTargetKᵢ (nM)Selectivity (σ1 vs σ2)
5a σ1 Receptor5.4 ± 0.430-fold

Table 1: In vitro binding affinity of a lead 1,4-dioxa-8-azaspiro[4.5]decane derivative for the sigma-1 receptor.[3]

The introduction of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold was a deliberate strategy to reduce the lipophilicity of the resulting radiotracer, a critical parameter for achieving optimal in vivo distribution and minimizing non-specific binding.[5]

Experimental Protocols

This protocol describes the N-alkylation of 1,4-dioxa-8-azaspiro[4.5]decane to yield the target compound.

Materials:

  • 1,4-dioxa-8-azaspiro[4.5]decane

  • 1-(Bromomethyl)-4-(2-fluoroethoxy)benzene

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Sodium iodide (NaI)

Procedure:

  • To a solution of 1,4-dioxa-8-azaspiro[4.5]decane in acetonitrile, add potassium carbonate, sodium iodide, and 1-(bromomethyl)-4-(2-fluoroethoxy)benzene.

  • Stir the reaction mixture at 80°C for 16 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Filter the solid residue and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices:

  • Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Potassium carbonate acts as a base to deprotonate the secondary amine of the spiro compound, activating it for nucleophilic attack.

  • Sodium iodide is used as a catalyst. The iodide ion, being a better nucleophile than bromide, can displace the bromide from the alkylating agent, forming a more reactive alkyl iodide in situ (Finkelstein reaction), thereby accelerating the reaction.

  • Elevated temperature (80°C) is employed to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the σ1 receptor.[6]

Materials:

  • Membrane preparations from cells expressing σ1 receptors (e.g., guinea pig liver membranes)

  • [³H]-(+)-Pentazocine (radioligand)

  • Test compound (e.g., dioxa-azaspiro derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding determinator (e.g., 10 µM haloperidol)

  • 96-well plates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-(+)-pentazocine (e.g., 3 nM), and varying concentrations of the test compound.[7]

  • For determining non-specific binding, add 10 µM haloperidol instead of the test compound.[7] For total binding, add vehicle.

  • Initiate the binding reaction by adding the membrane preparation (e.g., 100 µg protein per well).[7]

  • Incubate the plate at room temperature for 2 hours.[8]

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Self-Validating System:

  • The inclusion of total binding and non-specific binding wells is crucial for calculating the specific binding of the radioligand.

  • A known σ1 receptor ligand should be run as a positive control to validate the assay performance.

  • The protein concentration in the membrane preparation should be optimized to ensure that the specific binding is a significant fraction of the total radioactivity added.

Receptor_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis radioligand [³H]-(+)-Pentazocine incubation Incubate at RT for 2h radioligand->incubation test_compound Dioxa-Azaspiro Compound test_compound->incubation membranes σ1 Receptor Membranes membranes->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC₅₀ and Kᵢ counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

This protocol provides a general framework for assessing the in vivo distribution of a radiolabeled dioxa-azaspiro compound in a rodent model.[9][10]

Materials:

  • Radiolabeled test compound (e.g., [¹⁸F]5a)

  • Tumor-bearing animal model (e.g., mice with human carcinoma xenografts)

  • Anesthetic

  • Gamma counter

  • Dissection tools

Procedure:

  • Anesthetize the tumor-bearing animals.

  • Administer a known quantity of the radiolabeled compound via intravenous injection.

  • At predetermined time points (e.g., 2, 15, 30, 60, and 120 minutes post-injection), euthanize a cohort of animals.

  • Dissect and collect organs and tissues of interest (e.g., tumor, blood, brain, liver, kidneys, muscle).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Causality Behind Experimental Choices:

  • Tumor-bearing models are essential to evaluate the tumor-targeting efficacy of the radiotracer.

  • Multiple time points are necessary to understand the pharmacokinetics of the compound, including its uptake, distribution, and clearance.

  • Calculation of %ID/g normalizes the radioactivity in each organ to its weight, allowing for a standardized comparison of uptake across different tissues and animals.

Application Highlight II: Dioxa-Azaspiro Compounds in Anticancer Drug Discovery

The structural diversity of dioxa-azaspiro scaffolds also lends itself to the development of novel anticancer agents. Their ability to present functional groups in a well-defined spatial orientation can lead to potent and selective inhibition of cancer-related targets.

Antiproliferative Activity of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]

Derivatives of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[4] These compounds have demonstrated the ability to induce cell death and inhibit cell motility.[4]

CompoundCell LineIC₅₀ (µM)
4d HeLa1.5
4e HeLa2.1
4f HeLa3.2
4h HeLa0.9
4i HeLa2.5

Table 2: Antiproliferative activity of selected 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] against the HeLa cancer cell line.[4]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12][13]

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • Dioxa-azaspiro test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[12]

  • Treat the cells with serial dilutions of the dioxa-azaspiro compounds for a specified period (e.g., 72 hours).[4]

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[12][13]

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[12]

  • Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of the test compounds.

Self-Validating System:

  • Vehicle controls (cells treated with the solvent used to dissolve the test compounds) are essential to account for any effects of the solvent on cell viability.

  • Blank wells (containing medium and MTT solution but no cells) are used for background subtraction.

  • A positive control (a known cytotoxic agent) should be included to ensure the assay is performing as expected.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Dioxa-Azaspiro Compound seed_cells->add_compound incubate_treatment Incubate for 72h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC₅₀ calculate_viability->determine_ic50

Caption: Step-by-step workflow of the MTT assay.

Conclusion and Future Directions

Dioxa-azaspiro compounds represent a valuable and underexplored area of chemical space for medicinal chemists. Their unique three-dimensional structures and tunable physicochemical properties make them attractive scaffolds for the design of novel therapeutic and diagnostic agents. The protocols and application examples provided in this guide serve as a foundation for researchers to explore the potential of these fascinating molecules in their own drug discovery programs. Future efforts in this field will likely focus on the development of novel synthetic methodologies to access a wider diversity of dioxa-azaspiro scaffolds and the application of these motifs to a broader range of biological targets.

References

  • Reymond, J.-L., et al. (n.d.). Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. Retrieved from [Link]

  • Figshare. (n.d.). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]

  • American Chemical Society. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Sigma Receptor Binding Assays. PubMed. Retrieved from [Link]

  • MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. Retrieved from [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Retrieved from [Link]

  • American Chemical Society. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • Frontiers. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Retrieved from [Link]

  • YouTube. (2017). Receptor Binding Assay - Part 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC. Retrieved from [Link]

  • ResearchGate. (2025). A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. Retrieved from [Link]

  • University of Helsinki. (2025). A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. Helda. Retrieved from [Link]

  • Journal of Visualized Experiments. (2017). A Comprehensive Procedure to Evaluate the In Vivo Performance of Cancer Nanomedicines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. PMC. Retrieved from [Link]

  • American Chemical Society. (2022). Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. Chemical Reviews. Retrieved from [Link]

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Synthetic Routes to Functionalized 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic Acid Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid scaffold represents a unique heterocyclic system with significant potential in medicinal chemistry and drug development. Its rigid, three-dimensional spiroketal core, combined with the functional handles of the oxazoline and carboxylic acid moieties, makes it an attractive template for the design of novel therapeutic agents. The spiroketal portion can mimic structural motifs found in various natural products, while the oxazoline ring and carboxylic acid group offer sites for further functionalization to modulate physicochemical properties and biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic strategies to access these valuable compounds. We will delve into two primary, robust synthetic routes, explaining the rationale behind the chosen methodologies and providing detailed, step-by-step protocols.

Strategic Overview: Navigating the Synthesis

The synthesis of the target scaffold presents a unique set of challenges, primarily centered around the stereoselective construction of the spiroketal and the regioselective formation of the functionalized oxazoline ring. Two principal strategies have been devised to address these challenges: a 1,3-Dipolar Cycloaddition Approach and a Ritter Reaction-based Strategy .

The choice between these routes may depend on the availability of starting materials, desired substitution patterns on the spirocycle, and scalability considerations. Both pathways are designed to first establish the 1,8-dioxaspiro[4.5]decane core, followed by the formation and functionalization of the oxazoline ring.

Route A: 1,3-Dipolar Cycloaddition Strategy

This approach leverages the powerful and convergent nature of 1,3-dipolar cycloaddition reactions to construct the heterocyclic core. The key steps involve the synthesis of a tetrahydropyran precursor bearing an exocyclic double bond, which then serves as the dipolarophile in a cycloaddition with a nitrile oxide. To incorporate the desired carboxylic acid functionality, a nitrile oxide precursor bearing an ester group is utilized, which is subsequently hydrolyzed in the final step.

Conceptual Workflow for Route A

Route_A_Workflow A Tetrahydropyran-4-one B Wittig Olefination A->B PPh3CH2 C Exocyclic Alkene Precursor B->C E 1,3-Dipolar Cycloaddition C->E D Ethyl 2-cyano-2-(hydroxyimino)acetate D->E NaOCl F Ester-Functionalized Spiro-isoxazoline E->F G Base-Mediated Hydrolysis F->G LiOH H Target Carboxylic Acid G->H

Caption: Overall workflow for the 1,3-Dipolar Cycloaddition approach (Route A).

Detailed Protocols for Route A

Part 1: Synthesis of the Exocyclic Alkene Precursor (4-methylenetetrahydropyran)

The synthesis begins with the readily available tetrahydropyran-4-one, which is converted to the corresponding exocyclic alkene via a Wittig reaction.

  • Materials:

    • Tetrahydropyran-4-one

    • Methyltriphenylphosphonium bromide (PPh₃CH₂Br)

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Dichloromethane (DCM)

    • Silica gel for column chromatography

  • Protocol:

    • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.1 eq) dropwise.

    • Allow the resulting orange-red solution to stir at room temperature for 1 hour to ensure complete formation of the ylide.

    • Cool the reaction mixture back to 0 °C and add a solution of tetrahydropyran-4-one (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-methylenetetrahydropyran.

Part 2: 1,3-Dipolar Cycloaddition

The exocyclic alkene is then reacted with an in-situ generated nitrile oxide derived from ethyl 2-cyano-2-(hydroxyimino)acetate. This cycloaddition constructs the spiro-isoxazoline ring system with the desired ester functionality.[1][2]

  • Materials:

    • 4-methylenetetrahydropyran

    • Ethyl 2-cyano-2-(hydroxyimino)acetate

    • Sodium hypochlorite solution (bleach)

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve 4-methylenetetrahydropyran (1.0 eq) and ethyl 2-cyano-2-(hydroxyimino)acetate (1.2 eq) in DCM.

    • To the stirred solution, add aqueous sodium hypochlorite solution (1.5 eq) dropwise at room temperature. The in-situ generation of the nitrile oxide is often accompanied by a color change.

    • Stir the reaction mixture vigorously for 24 hours at room temperature. Monitor the reaction progress by TLC.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate.

Part 3: Hydrolysis to the Carboxylic Acid

The final step is the hydrolysis of the ester to the target carboxylic acid.[3][4]

  • Materials:

    • Ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Protocol:

    • Dissolve the ester (1.0 eq) in a mixture of THF and water (3:1).

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the this compound. Further purification can be achieved by recrystallization if necessary.

Route B: Ritter Reaction-based Strategy

This synthetic pathway utilizes the Ritter reaction to form the oxazoline ring. The key intermediate is a spiroketal diol, which is generated from a suitable lactone precursor. The diol then undergoes a Ritter reaction with a nitrile, in this case, an ester-functionalized nitrile such as ethyl cyanoformate, to directly install the desired functionality at the 3-position of the oxazoline ring. A final hydrolysis step liberates the carboxylic acid.

Conceptual Workflow for Route B

Route_B_Workflow A δ-Valerolactone B Grignard Reaction A->B VinylMgBr C Spiroketal Diol B->C E Ritter Reaction C->E D Ethyl Cyanoformate D->E H2SO4 F Ester-Functionalized Spiro-oxazoline E->F G Acid-Catalyzed Hydrolysis F->G HCl (aq) H Target Carboxylic Acid G->H

Caption: Overall workflow for the Ritter Reaction-based approach (Route B).

Detailed Protocols for Route B

Part 1: Synthesis of the Spiroketal Diol Intermediate

The synthesis commences with a commercially available lactone, which is treated with a Grignard reagent to generate a diol that can spontaneously cyclize to the spiroketal diol under acidic workup conditions.[5][6]

  • Materials:

    • δ-Valerolactone

    • Vinylmagnesium bromide in THF

    • Anhydrous Diethyl ether (Et₂O)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • To a solution of δ-valerolactone (1.0 eq) in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, add vinylmagnesium bromide (2.2 eq) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product, a hemiacetal, can be further cyclized to the spiroketal diol by dissolving in a suitable solvent such as dichloromethane containing a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) and stirring at room temperature.

    • Purify the spiroketal diol by flash column chromatography.

Part 2: Ritter Reaction to Form the Spiro-oxazoline

The spiroketal diol is subjected to a Ritter reaction with ethyl cyanoformate to construct the oxazoline ring with the ester functionality at the 3-position.[7][8]

  • Materials:

    • Spiroketal diol

    • Ethyl cyanoformate

    • Concentrated sulfuric acid (H₂SO₄)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve the spiroketal diol (1.0 eq) and ethyl cyanoformate (1.5 eq) in DCM.

    • Cool the solution to 0 °C and add concentrated sulfuric acid (2.0 eq) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.

    • Carefully quench the reaction by pouring it into a stirred solution of saturated aqueous NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate.

Part 3: Hydrolysis to the Carboxylic Acid

The final step involves the hydrolysis of the ester to the target carboxylic acid, which can be achieved under acidic conditions.[9]

  • Materials:

    • Ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate

    • 6 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Protocol:

    • Suspend the ester in 6 M HCl.

    • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 40 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the this compound.

Data Summary and Characterization

The successful synthesis of the target compounds and their intermediates should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR Signals (ppm)Expected ¹³C NMR Signals (ppm)Expected IR (cm⁻¹)
4-methylenetetrahydropyran4.7-4.8 (s, 2H, =CH₂), 3.6-3.8 (t, 4H, -O-CH₂-), 2.2-2.4 (t, 4H, -CH₂-C=)140-145 (C=CH₂), 105-110 (=CH₂), 65-70 (-O-CH₂-), 30-35 (-CH₂-C=)2950 (C-H), 1650 (C=C)
Ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate4.2-4.4 (q, 2H, -O-CH₂-CH₃), 3.5-3.7 (m, 4H, spiroketal CH₂), 1.6-1.9 (m, 4H, spiroketal CH₂), 1.2-1.4 (t, 3H, -O-CH₂-CH₃)160-165 (C=O), 155-160 (C=N), 95-100 (spiro C), 60-65 (-O-CH₂-), 30-40 (spiroketal CH₂), 10-15 (-CH₃)2950 (C-H), 1740 (C=O, ester), 1640 (C=N)
This compound10-12 (br s, 1H, COOH), 3.5-3.7 (m, 4H, spiroketal CH₂), 1.6-1.9 (m, 4H, spiroketal CH₂)165-170 (C=O, acid), 155-160 (C=N), 95-100 (spiro C), 60-65 (-O-CH₂-), 30-40 (spiroketal CH₂)3400-2500 (O-H, acid), 2950 (C-H), 1710 (C=O, acid), 1640 (C=N)

Note: The chemical shifts (δ) are approximate and may vary depending on the solvent and specific substitution patterns of the analogs.

Conclusion

The two synthetic routes detailed in this application note provide robust and versatile methods for accessing functionalized this compound analogs. The 1,3-dipolar cycloaddition approach offers a convergent strategy, while the Ritter reaction-based method provides an alternative pathway from readily available lactones. The choice of route will be dictated by the specific synthetic goals and available resources. These protocols are intended to serve as a foundational guide, and optimization of reaction conditions may be necessary for specific substrates. The successful synthesis and characterization of these novel spirocyclic scaffolds will undoubtedly pave the way for their exploration in various drug discovery programs.

References

  • Reddy, B. V. S., et al. (2017). Tandem Prins Spirocyclization for the Synthesis of 1,8-Dioxaspiro[4.5]decane and 1,9-Dioxaspiro[5.5]undecane Scaffolds. ChemistrySelect, 2(33), 10908-10911. [Link]

  • Padwa, A. (Ed.). (2002). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
  • Caramella, P., & Grünanger, P. (1984). Nitrile Oxides and Imines. In 1,3-Dipolar Cycloaddition Chemistry (pp. 291-392). John Wiley & Sons.
  • Hotha, S., et al. (2015). Synthesis of D-fructose-derived spirocyclic 2-substituted-2-oxazoline ribosides. Beilstein Journal of Organic Chemistry, 11, 2289-2296. [Link]

  • Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. (2023). Organic Letters. [Link]

  • Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. (n.d.). ResearchGate. [Link]

  • Stereochemically controlled synthesis of 1,8-dioxaspiro[4.5]decanes and 1-oxa-8-thiaspiro[4.5]decanes by phenylsulfanyl migration. (1996). Semantic Scholar. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). NIH. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI. [Link]

  • Biosynthesis of lactones from diols mediated by an artificial flavin. (n.d.). PMC - NIH. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. [Link]

  • Biocatalytic synthesis of lactones and lactams. (n.d.). PMC - NIH. [Link]

  • Ritter Reaction. (n.d.). Wikipedia. [Link]

  • Lactone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Ritter Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. (2021). MDPI. [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications. [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (n.d.). PMC - NIH. [Link]

  • Process for producing cyanoformate esters. (n.d.).
  • Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addit. (2023). University of Warwick. [Link]

  • IR spectrum of 3 0-(2-pyridyl)isoxazoline[4 0 ,5 0 :1,2]fullerene. (n.d.). ResearchGate. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Isoxazoline. (n.d.). Wikipedia. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (n.d.). MDPI. [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). MDPI. [Link]

  • Efficient and Convenient Procedure for Ester Hydrolysis. (n.d.). ResearchGate. [Link]

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  • This compound. (n.d.). PubChem. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. (n.d.). ResearchGate. [Link]

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Sources

Application Notes & Protocols: Esterification of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid is a unique heterocyclic compound featuring a spirocyclic ketal and a cyclic imino acid moiety.[1][2] Its structural complexity and potential for stereochemical diversity make it an attractive scaffold in medicinal chemistry and drug development. The carboxylic acid group serves as a key handle for derivatization, enabling the synthesis of various ester prodrugs or analogs with modified pharmacokinetic and pharmacodynamic properties. Esterification of this core structure is a critical step in exploring its therapeutic potential.

This guide provides detailed protocols for two reliable methods for the esterification of this compound: the Steglich esterification and an alkylation reaction using an alkyl halide with cesium carbonate. The choice of these methods is deliberate, taking into account the potential acid sensitivity of the spiroketal functionality.

Strategic Considerations for Esterification

The presence of the 1,8-dioxaspiro[4.5]decane moiety, which is essentially a ketal, necessitates the use of mild reaction conditions to avoid acid-catalyzed hydrolysis.

  • Fischer Esterification: This classical method, which employs a strong acid catalyst and typically requires heating, is generally not recommended for substrates with acid-labile functional groups.[3][4] The strongly acidic environment could lead to the cleavage of the spiroketal.

  • Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent, with a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][6][7] The reaction proceeds under neutral or mildly basic conditions at room temperature, making it ideal for acid-sensitive substrates.[8][9][10]

  • Alkylation with Alkyl Halides: The carboxylate salt of the starting material can be generated using a mild base, such as cesium carbonate (Cs₂CO₃), and subsequently alkylated with an appropriate alkyl halide.[11] This method also avoids strongly acidic conditions and is often highly efficient.[12]

Protocol 1: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming an ester bond between a carboxylic acid and an alcohol.[6][8] It relies on the activation of the carboxylic acid by a carbodiimide, followed by nucleophilic attack of the alcohol, facilitated by a catalyst.[5]

Mechanism Overview

The reaction is initiated by the protonation of the carbodiimide (DCC) by the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[8] The nucleophilic catalyst, DMAP, then reacts with this intermediate to form a more reactive N-acylpyridinium salt.[6] This "active ester" readily undergoes nucleophilic attack by the alcohol to yield the desired ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.[5][8]

Experimental Workflow Diagram

Steglich_Esterification_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve carboxylic acid, alcohol, and DMAP in anhydrous DCM Cooling Cool solution to 0°C Reagents->Cooling DCC_add Add DCC solution dropwise Cooling->DCC_add Stir Stir at 0°C, then warm to room temp. DCC_add->Stir Filter Filter to remove precipitated DCU Stir->Filter Wash Wash filtrate with aq. HCl, NaHCO3, and brine Filter->Wash Dry Dry organic layer (Na2SO4 or MgSO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for Steglich Esterification.

Step-by-Step Protocol
  • Reagent Preparation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add the desired alcohol (1.2 eq) to the solution.

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction Initiation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM.

    • Slowly add the DCC solution dropwise to the stirred reaction mixture over 10-15 minutes.

  • Reaction Progression:

    • Stir the reaction mixture at 0 °C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration, washing the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove excess DMAP), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[13]

Protocol 2: Alkylation with Alkyl Halides and Cesium Carbonate

This method involves the deprotonation of the carboxylic acid with a mild base, cesium carbonate, to form a cesium carboxylate salt, which then undergoes an SN2 reaction with an alkyl halide.[11] Cesium carbonate is particularly effective due to the high solubility of its salts in many organic solvents and the "cesium effect," which enhances the nucleophilicity of the carboxylate anion.[12]

Mechanism Overview

The carboxylic acid is deprotonated by cesium carbonate to form the cesium carboxylate. This salt is then treated with an alkyl halide (e.g., methyl iodide, ethyl bromide). The carboxylate anion acts as a nucleophile, displacing the halide in an SN2 reaction to form the ester.

Experimental Workflow Diagram

Alkylation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine carboxylic acid and Cs2CO3 in DMF Stir_initial Stir at room temp. Reagents->Stir_initial Alkyl_halide_add Add alkyl halide Stir_initial->Alkyl_halide_add Stir_final Continue stirring at room temp. Alkyl_halide_add->Stir_final Dilute Dilute with water and extract with ethyl acetate Stir_final->Dilute Wash Wash organic layer with brine Dilute->Wash Dry Dry organic layer (Na2SO4 or MgSO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for Alkylation-based Esterification.

Step-by-Step Protocol
  • Reagent Preparation:

    • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Reaction Initiation:

    • Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the cesium carboxylate salt.

    • Add the desired alkyl halide (1.2 eq) to the reaction mixture.

  • Reaction Progression:

    • Continue to stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC. Gentle heating (e.g., to 40-50 °C) may be required for less reactive alkyl halides.

  • Workup and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester product by flash column chromatography on silica gel.

Summary of Reaction Parameters

ParameterSteglich EsterificationAlkylation with Cs₂CO₃
Coupling Agent DCC or EDCNot applicable
Base Not required (DMAP is a catalyst)Cesium Carbonate (Cs₂CO₃)
Solvent Anhydrous DCM, THFAnhydrous DMF, Acetonitrile
Temperature 0 °C to room temperatureRoom temperature to 50 °C
Byproducts Dicyclohexylurea (DCU)Cesium halide
Advantages Mild conditions, high yieldsAvoids coupling reagents, mild
Disadvantages DCU removal can be tediousDMF removal required

Safety and Handling Precautions

  • General: Perform all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][15][16]

  • DCC: Dicyclohexylcarbodiimide is a potent skin sensitizer and should be handled with extreme care.

  • DMAP: 4-Dimethylaminopyridine is toxic and should be handled with caution.

  • Alkyl Halides: Many alkyl halides are toxic and/or carcinogenic. Consult the specific safety data sheet (SDS) for the alkyl halide being used.

  • Solvents: Anhydrous solvents are required for these reactions. Ensure proper handling and storage to prevent moisture contamination.

References

  • Steglich, W. (1978). Steglich esterification.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]

  • Parrish, J. P., Dueno, E. E., Kim, S.-I., & Jung, K. W. (2011). Improved Cs2CO3 Promoted O-Alkylation of Acids.
  • Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. ChemistrySelect, 8(42).
  • ResearchGate. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification reaction condition. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • ResearchGate. (2015). Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction. Retrieved from [Link]

  • Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids? Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US4521595A - Process for the purification of esters.
  • NIH. (n.d.). Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • PubChem. (2026). 8lambda6-Thia-1-azaspiro[4.5]dec-3-ene 8,8-dioxide. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

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The Strategic Incorporation of Spirocyclic Amino Acids in Small Molecule Drug Discovery: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland - Embracing Three-Dimensionality in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the planar landscapes of traditional aromatic scaffolds. The incorporation of three-dimensional (3D) motifs has emerged as a powerful strategy to enhance the potency, selectivity, and pharmacokinetic profiles of small molecule drug candidates. Among these, spirocyclic amino acids stand out as privileged structures, offering a unique combination of conformational rigidity and spatial complexity.[1][2][3] By sharing a single atom between two rings, these scaffolds introduce a defined 3D geometry that can facilitate optimal interactions with biological targets while minimizing off-target effects.[1][3] This guide provides an in-depth exploration of the rationale, synthetic strategies, and practical applications of incorporating spirocyclic amino acids into small molecules, tailored for researchers, scientists, and drug development professionals.

The Spirocyclic Advantage: A Paradigm Shift in Molecular Design

The decision to integrate a spirocyclic amino acid into a lead compound is driven by a desire to overcome the limitations often associated with conformationally flexible or planar molecules. The inherent properties of these scaffolds can profoundly influence a molecule's biological activity and developability.

Conformational Rigidity and Pre-organization

One of the most significant advantages of spirocyclic amino acids is the conformational constraint they impose on a molecule. This rigidity reduces the entropic penalty upon binding to a target protein, as the molecule is already pre-organized in a bioactive conformation.[2] This can lead to a substantial increase in binding affinity and potency.

Enhanced Target Selectivity

The well-defined three-dimensional arrangement of substituents on a spirocyclic core allows for precise orientation of pharmacophoric elements. This spatial control can lead to highly selective interactions with the target protein, minimizing engagement with off-target proteins and thereby reducing the potential for adverse effects.[1]

Improved Physicochemical and Pharmacokinetic Properties

The introduction of sp³-rich spirocyclic scaffolds can favorably modulate a molecule's physicochemical properties. Increased saturation often leads to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to their aromatic counterparts.[1][4] These improvements can translate to a more favorable pharmacokinetic profile, including better oral bioavailability and a longer half-life.[5]

Synthetic Strategies for Incorporating Spirocyclic Amino Acids

The successful integration of spirocyclic amino acids into small molecules hinges on the availability of robust and versatile synthetic methodologies. This section details key synthetic transformations, providing both the mechanistic rationale and detailed experimental protocols.

The Pictet-Spengler Reaction: Crafting Spiro-β-Carbolines and Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful tool for the synthesis of spirocyclic systems, particularly those containing indole or isoquinoline scaffolds. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6]

Causality of Experimental Choices: The choice of acid catalyst is critical; stronger acids are often required for less nucleophilic aromatic rings.[6] The reaction temperature and solvent can also significantly impact the yield and diastereoselectivity. Chiral Brønsted acids can be employed to achieve enantioselective transformations.[7]

Experimental Workflow: Pictet-Spengler Reaction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve β-arylethylamine in appropriate solvent B Add aldehyde or ketone A->B C Add acid catalyst B->C D Heat reaction mixture (if required) C->D E Monitor reaction by TLC/LC-MS D->E F Quench reaction E->F G Extract with organic solvent F->G H Purify by chromatography G->H G cluster_0 Preparation cluster_1 Metathesis cluster_2 Purification A Synthesize diene-containing linear peptide B Dissolve peptide in degassed solvent A->B C Add Grubbs' catalyst B->C D Stir under inert atmosphere C->D E Monitor by LC-MS D->E F Quench with ethyl vinyl ether E->F G Remove solvent F->G H Purify by HPLC G->H

Sources

Application Note & Protocols: 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic Acid as a Novel Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is one of the most ubiquitous scaffolds in medicinal chemistry, present in a vast number of approved pharmaceuticals.[1][2] However, its inherent basicity and susceptibility to metabolic degradation often present significant challenges during drug development.[3][4] Bioisosteric replacement offers a powerful strategy to mitigate these liabilities while retaining or enhancing biological activity. This document introduces 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid (CAS: 1015770-89-4)[5], a novel spirocyclic building block, as a sophisticated bioisostere for piperidine-4-carboxylic acid and related structures. We provide the scientific rationale for its use, a representative synthetic protocol, and detailed methods for its incorporation into lead compounds and subsequent evaluation of metabolic stability.

Introduction: The Piperidine Problem and the Spirocyclic Solution

The piperidine motif is a privileged structure in drug design, valued for its ability to confer aqueous solubility and provide well-defined vectors for interacting with biological targets.[2] However, its success is often tempered by significant drawbacks:

  • Metabolic Instability: The piperidine ring is prone to oxidation by cytochrome P450 (CYP) enzymes, leading to N-dealkylation or C-hydroxylation, which can result in rapid clearance and unpredictable pharmacokinetic profiles.[3][6]

  • High Basicity (pKa): The high pKa of the piperidine nitrogen can lead to strong interactions with off-target acidic proteins (e.g., hERG channel) and contribute to high tissue binding, complicating dose-response relationships.

  • Limited Chemical Space: While functionalization is possible, the conformational flexibility of the piperidine ring is relatively limited.

Bioisosteres are chemical groups that can replace one another without significantly impacting the desired biological activity, but with potentially improved physicochemical or pharmacokinetic properties.[7] Spirocyclic scaffolds, which feature two rings joined at a single atom, have emerged as excellent three-dimensional (3D) replacements for common monocyclic rings like piperidine.[8][9][10] They offer inherent rigidity, project substituents into new regions of chemical space, and can improve properties like solubility due to their higher fraction of sp3-hybridized carbons (Fsp3).[10]

This compound is a particularly compelling piperidine bioisostere. Its unique oxazaspiroketal structure rigidly holds the nitrogen atom and carboxylic acid in a defined spatial orientation. The embedded isoxazoline ring modulates the basicity of the nitrogen atom compared to a simple piperidine, and the overall structure presents a novel and less metabolically vulnerable profile.

Conceptual Framework & Workflow

The strategic replacement of a piperidine moiety with the spirocyclic scaffold follows a logical progression from synthesis to comparative validation. This workflow ensures that the potential benefits of the bioisostere are rigorously evaluated.

G Bioisostere Evaluation Workflow cluster_0 Synthesis & Incorporation cluster_1 Comparative Evaluation cluster_2 Data Analysis S1 Synthesize Spirocyclic Building Block S2 Couple to Parent Molecule (Amide Bond Formation) S1->S2 Activate COOH E2 In Vitro ADME Assays (Metabolic Stability, etc.) S2->E2 Spiro-Analog E3 Biological Target Assay (Affinity, Potency) S2->E3 Spiro-Analog E1 Synthesize Piperidine Reference Compound E1->E2 E1->E3 D1 Compare Physicochemical & Pharmacokinetic Data E2->D1 E3->D1

Caption: Workflow for bioisostere synthesis, incorporation, and evaluation.

Protocols

Protocol 1: Representative Synthesis of the Spirocyclic Core

Reaction Scheme: Tetrahydropyran-4-one undergoes a Knoevenagel condensation with ethyl nitroacetate, followed by a reduction and subsequent cyclization to form the spirocyclic isoxazoline ester, which is then hydrolyzed.

Materials:

  • Tetrahydropyran-4-one

  • Ethyl nitroacetate

  • Piperidine (catalyst)

  • Titanium(III) chloride solution

  • Ammonium acetate buffer

  • Diethyl ether

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1M

Step-by-Step Procedure:

  • Step A: Knoevenagel Condensation:

    • To a solution of tetrahydropyran-4-one (1.0 eq) and ethyl nitroacetate (1.1 eq) in toluene, add a catalytic amount of piperidine (0.1 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.

    • Cool the reaction to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude nitroalkene intermediate.

  • Step B: Reductive Cyclization to Isoxazoline:

    • Rationale: This step utilizes a low-valent titanium species to reductively cyclize the nitroalkene to the isoxazoline core. This is a known method for constructing such heterocycles.

    • Dissolve the crude nitroalkene from Step A in a mixture of THF and ammonium acetate buffer (pH ~5).

    • Cool the solution to 0 °C in an ice bath.

    • Add a 15% aqueous solution of titanium(III) chloride (3.0-4.0 eq) dropwise, maintaining the temperature below 10 °C. The reaction will typically change color from purple to green/blue.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.

    • Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the residue by column chromatography (e.g., Hexanes:EtOAc gradient) to yield ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate.

  • Step C: Saponification:

    • Dissolve the purified ester from Step B in a 3:1 mixture of THF:MeOH.

    • Add an aqueous solution of LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the mixture to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, This compound .

Protocol 2: Incorporation into a Lead Molecule via Amide Coupling

The carboxylic acid handle is an ideal point for connection to a parent molecule containing a primary or secondary amine.

Materials:

  • Spirocyclic acid (from Protocol 1) (1.0 eq)

  • Amine-containing lead molecule (1.0 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Dissolve the spirocyclic acid and the amine-containing lead molecule in anhydrous DMF under an inert atmosphere (N₂ or Argon).

  • Add DIPEA to the solution and stir for 5 minutes.

  • Add HATU in one portion. Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable).

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with water (2x), 5% citric acid solution, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final coupled product.

Protocol 3: In Vitro Metabolic Stability Assay

This protocol assesses the rate at which a compound is metabolized by liver enzymes, providing a key comparison between the spirocyclic analog and its piperidine counterpart.[6]

Materials:

  • Spirocyclic analog and piperidine reference compound (10 mM stocks in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6PDH)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (e.g., warfarin, tolbutamide)

  • Testosterone (positive control)

Procedure:

  • Preparation:

    • Prepare a 100 µM intermediate stock of each test compound by diluting the 10 mM DMSO stock with buffer.

    • Prepare the HLM working solution by diluting the stock to 1 mg/mL in phosphate buffer. Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add phosphate buffer.

    • Add 5 µL of the 100 µM intermediate stock to achieve a final substrate concentration of 1 µM.

    • Add the HLM working solution to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN with internal standard.

  • Sample Analysis:

    • Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the disappearance of the parent compound over time relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percent remaining of the test compound versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (k / protein concentration) .

Comparative Data Analysis

The primary goal of bioisosteric replacement is to improve key drug-like properties. The data below represents a hypothetical but realistic comparison between a parent drug containing a piperidine-4-carboxylic acid moiety and its analog containing the this compound scaffold.

PropertyPiperidine AnalogSpirocyclic AnalogRationale for Improvement
Molecular Weight XX + ~15 DaMinor increase due to scaffold complexity.
Calculated LogP 2.51.8Increased sp3 character and oxygen atoms typically reduce lipophilicity, which can improve solubility and reduce off-target effects.[10][11]
pKa (of N-atom) ~8.5 - 9.5~4.5 - 5.5The electron-withdrawing nature of the isoxazoline ring significantly reduces the basicity of the nitrogen, potentially reducing hERG liability and improving cell permeability.
Metabolic t½ (HLM) 25 min> 90 minThe spirocyclic core lacks easily oxidizable C-H bonds adjacent to the nitrogen, leading to significantly enhanced metabolic stability.[3][12]
Target Affinity (IC₅₀) 10 nM15 nMA slight decrease in affinity may be observed, but is often an acceptable trade-off for vastly improved pharmacokinetic properties. The rigid structure provides a different vector for binding.

Conclusion

This compound represents a modern, rationally designed building block for medicinal chemists seeking to overcome the well-documented liabilities of the piperidine scaffold. Its rigid, three-dimensional structure, modulated basicity, and potential for enhanced metabolic stability make it an attractive bioisostere.[2][10] The protocols provided herein offer a practical guide for its synthesis, incorporation, and evaluation, enabling researchers to leverage this novel chemical tool to design safer and more effective therapeutic agents.

References

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Harnessing the Vanguard of Medicine: Application Notes and Protocols for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of pioneering therapeutic modalities. We will delve into the intricacies of Chimeric Antigen Receptor (CAR)-T cell therapy, messenger RNA (mRNA) vaccines, CRISPR-Cas9 gene editing, and Antibody-Drug Conjugates (ADCs). This document is designed to serve as a foundational resource, bridging theoretical knowledge with practical application in the development of next-generation treatments.

Section 1: Chimeric Antigen Receptor (CAR)-T Cell Therapy

CAR-T cell therapy represents a revolutionary approach in immuno-oncology, utilizing a patient's own T cells, genetically engineered to express chimeric antigen receptors, to identify and eliminate cancer cells.[1] This "living drug" has demonstrated remarkable success in treating certain hematological malignancies.[1]

Mechanism of Action

The core principle of CAR-T therapy involves redirecting a patient's T cells to recognize and attack tumor cells. This is achieved by introducing a synthetic CAR gene into the T cells. The CAR is typically composed of an extracellular antigen-binding domain, a hinge and transmembrane domain, and intracellular signaling domains.[2] Upon encountering the target antigen on a cancer cell, the CAR triggers T-cell activation, proliferation, and cytotoxic activity, leading to tumor cell lysis.[2][3]

Diagram 1: CAR-T Cell Mechanism of Action

CAR_T_Mechanism cluster_0 CAR-T Cell Engagement cluster_1 T-Cell Activation & Proliferation cluster_2 Tumor Cell Elimination CAR-T_Cell CAR-T Cell Tumor_Cell Tumor Cell CAR-T_Cell->Tumor_Cell Binding Activation Signal Transduction (CD3ζ, Co-stimulatory domains) CAR-T_Cell->Activation Antigen Recognition CAR CAR Antigen Tumor Antigen Proliferation Clonal Expansion Activation->Proliferation Cytokine_Release Cytokine Release (IFN-γ, IL-2) Cytotoxicity Granzyme/Perforin Mediated Killing Cytokine_Release->Cytotoxicity Apoptosis Tumor Cell Apoptosis Cytotoxicity->Apoptosis

Caption: Workflow of CAR-T cell identifying and eliminating a tumor cell.

Protocol: Ex Vivo CAR-T Cell Production for Research Applications

This protocol outlines the fundamental steps for the generation of CAR-T cells from peripheral blood mononuclear cells (PBMCs) for research purposes.

Materials:

  • Ficoll-Paque

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

  • Human IL-2, IL-7, and IL-15

  • Anti-CD3/CD28 antibody-coated beads

  • Lentiviral vector encoding the CAR

  • Polybrene or other transduction enhancers

  • 24-well tissue culture plates

Procedure:

  • T-Cell Isolation:

    • Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.[4]

    • Wash the isolated PBMCs with PBS and resuspend in complete RPMI-1640 medium.

  • T-Cell Activation:

    • Plate 1 x 10^6 PBMCs per well in a 24-well plate.[4]

    • Add anti-CD3/CD28 antibody-coated beads to each well to activate the T cells.[5]

    • Incubate at 37°C in a 5% CO2 incubator.

  • Lentiviral Transduction:

    • On day 2, add the lentiviral vector encoding the CAR to the activated T cells at a desired multiplicity of infection (MOI).[6][7]

    • Include a transduction enhancer like Polybrene to improve efficiency.[8]

    • Incubate for 18-24 hours.[8]

  • CAR-T Cell Expansion:

    • After transduction, remove the viral supernatant and resuspend the cells in fresh complete RPMI-1640 medium supplemented with IL-7 and IL-15.[7]

    • Culture the cells for an additional 7-10 days, monitoring cell density and viability. Add fresh medium with cytokines as needed to maintain optimal growth conditions.[6]

Quality Control Assays

Ensuring the quality and consistency of the final CAR-T cell product is paramount. Key quality control assays include:

Assay Purpose Methodology
Identity To confirm the presence of T cells and the CAR construct.Flow cytometry for CD3, CD4, CD8, and CAR expression.[1][9]
Purity To determine the percentage of CAR-T cells in the final product.Flow cytometry.[9]
Potency To assess the cytotoxic activity of the CAR-T cells.In vitro cytotoxicity assays using target cell lines.[10]
Viability To determine the percentage of live cells.Trypan blue exclusion or automated cell counters.[1]
Sterility To ensure the absence of microbial contamination.Sterility testing (e.g., BacT/ALERT).[1]
Vector Copy Number To quantify the number of viral vector copies per cell.qPCR or ddPCR.[11]

Section 2: mRNA Vaccines and Therapeutics

mRNA technology has emerged as a rapid and versatile platform for the development of vaccines and therapeutics.[9] The COVID-19 pandemic highlighted the potential of mRNA vaccines to be developed and deployed at an unprecedented speed.[12]

Mechanism of Action

mRNA vaccines work by delivering a synthetic mRNA molecule that encodes a specific antigen into the host's cells.[13][14] The cell's own machinery then translates this mRNA to produce the antigen.[15] This foreign antigen is recognized by the immune system, triggering both humoral and cellular immune responses, leading to the generation of protective antibodies and T-cell memory.[9] The mRNA molecule is transient and does not integrate into the host genome.[13]

Diagram 2: mRNA Vaccine Mechanism

mRNA_Vaccine_Mechanism cluster_0 Vaccine Administration & Cellular Uptake cluster_1 Antigen Production cluster_2 Immune Response LNP Lipid Nanoparticle (LNP) -encapsulated mRNA Cell Host Cell (e.g., Dendritic Cell) LNP->Cell Endocytosis mRNA_Release mRNA Release into Cytoplasm Ribosome Ribosome mRNA_Release->Ribosome Translation Antigen Antigen Synthesis Ribosome->Antigen Antigen_Presentation Antigen Presentation (MHC Class I & II) Antigen->Antigen_Presentation Processing T_Cell_Activation T-Cell Activation Antigen_Presentation->T_Cell_Activation B_Cell_Activation B-Cell Activation T_Cell_Activation->B_Cell_Activation Antibody_Production Antibody Production B_Cell_Activation->Antibody_Production

Caption: Cellular process from mRNA vaccine uptake to immune response.

Protocol: In Vitro Transcription and LNP Formulation of mRNA

This protocol provides a general workflow for the laboratory-scale synthesis and formulation of mRNA.

Materials:

  • Linearized plasmid DNA template with a T7 promoter

  • T7 RNA polymerase

  • Ribonucleoside triphosphates (NTPs), including a modified nucleotide like N1-methyl-pseudouridine (m1Ψ)

  • Capping reagent (e.g., CleanCap®)

  • Poly(A) polymerase

  • Lipid mixture (ionizable lipid, helper lipid, cholesterol, PEG-lipid) in ethanol

  • mRNA in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing device

Procedure:

  • In Vitro Transcription (IVT):

    • Combine the linearized DNA template, T7 RNA polymerase, NTPs (with m1Ψ replacing UTP to reduce immunogenicity), and capping reagent in a reaction buffer.[]

    • Incubate the reaction at 37°C. The duration will depend on the desired yield.

    • After transcription, add Poly(A) polymerase and ATP to add a poly(A) tail, which enhances mRNA stability.[17]

  • mRNA Purification:

    • Purify the synthesized mRNA to remove enzymes, unincorporated nucleotides, and DNA template. This can be achieved using methods like lithium chloride precipitation or chromatography.

  • Lipid Nanoparticle (LNP) Formulation:

    • Dissolve the lipid mixture in ethanol.[18]

    • Dissolve the purified mRNA in an acidic aqueous buffer.[18]

    • Rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution using a microfluidic device. The rapid mixing at a controlled ratio (e.g., 3:1 aqueous to ethanol) leads to the self-assembly of LNPs encapsulating the mRNA.[19][20]

  • Purification and Characterization of mRNA-LNPs:

    • Purify the formulated LNPs to remove residual ethanol and unencapsulated mRNA, typically through dialysis or tangential flow filtration.

    • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and a RiboGreen assay.[][21]

Section 3: CRISPR-Cas9 Gene Editing

CRISPR-Cas9 is a powerful and versatile gene-editing technology that allows for precise modification of DNA sequences in living cells. It holds immense promise for the treatment of a wide range of genetic disorders.

Mechanism of Action

The CRISPR-Cas9 system consists of two key components: the Cas9 nuclease, which acts as "molecular scissors," and a guide RNA (gRNA) that directs the Cas9 to a specific target DNA sequence. The gRNA contains a scaffold sequence that binds to Cas9 and a user-defined spacer sequence that is complementary to the target DNA. For the widely used Streptococcus pyogenes Cas9 (SpCas9), it recognizes a protospacer adjacent motif (PAM) sequence (5'-NGG-3') downstream of the target sequence.[14] Upon binding to the target DNA, Cas9 induces a double-strand break (DSB). The cell's natural DNA repair mechanisms, either the error-prone non-homologous end joining (NHEJ) or the high-fidelity homology-directed repair (HDR), are then harnessed to introduce the desired genetic modification.[22]

Diagram 3: CRISPR-Cas9 Gene Editing Workflow

CRISPR_Workflow cluster_repair DNA Repair Pathways gRNA_Design 1. Guide RNA (gRNA) Design Delivery 2. Delivery of CRISPR Components (Cas9 & gRNA) gRNA_Design->Delivery Targeting 3. Target DNA Recognition & Cleavage Delivery->Targeting Repair 4. DNA Repair Targeting->Repair NHEJ NHEJ (Gene Disruption - Indels) Repair->NHEJ HDR HDR (Precise Editing with Donor Template) Repair->HDR Analysis 5. Analysis of Genetic Edit NHEJ->Analysis HDR->Analysis

Caption: The sequential steps involved in a CRISPR-Cas9 gene editing experiment.

Protocol: CRISPR-Cas9 Mediated Gene Knockout in Mammalian Cells

This protocol describes a general procedure for disrupting a target gene in mammalian cells using CRISPR-Cas9.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium and supplements

  • Plasmid expressing SpCas9 and a selectable marker

  • gRNA expression vector or synthesized gRNA

  • Transfection reagent (e.g., Lipofectamine) or electroporation system

  • Genomic DNA extraction kit

  • PCR reagents

  • Sanger sequencing service

Procedure:

  • Guide RNA Design:

    • Identify the target gene sequence.

    • Use an online gRNA design tool to identify potential gRNA sequences that target an early exon of the gene and have low predicted off-target activity.[23] The target sequence should be immediately upstream of a PAM (5'-NGG-3').[24]

  • Preparation of CRISPR Components:

    • Clone the designed gRNA sequence into an expression vector or have it chemically synthesized.

    • Prepare high-quality plasmid DNA for both the Cas9 and gRNA expression vectors.

  • Delivery into Cells:

    • Culture the target mammalian cells to the appropriate confluency.

    • Co-transfect the Cas9 and gRNA expression plasmids into the cells using a suitable method like lipid-based transfection or electroporation.[15]

  • Selection of Edited Cells:

    • If the Cas9 plasmid contains a selectable marker, apply the appropriate selection agent (e.g., puromycin) to enrich for cells that have taken up the plasmids.

  • Verification of Gene Editing:

    • Expand the selected cell population.

    • Extract genomic DNA from the edited cells.

    • Amplify the target region by PCR.[22]

    • Analyze the PCR product for the presence of insertions or deletions (indels) using methods like Sanger sequencing followed by decomposition analysis (e.g., TIDE or ICE).[18]

Ex Vivo vs. In Vivo Gene Editing

CRISPR-based therapies can be administered using two main strategies:

  • Ex Vivo: Cells are collected from the patient, edited in the laboratory, and then re-infused back into the patient.[][26] This approach is commonly used for hematopoietic stem cells and T cells.[27]

  • In Vivo: The CRISPR-Cas9 components are delivered directly into the patient's body to edit cells in their natural environment.[][26] This is necessary for targeting tissues that are not easily accessible, such as the liver or brain.[27]

Section 4: Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[28][29] They are designed to deliver chemotherapy directly to cancer cells, thereby minimizing systemic toxicity.[30]

Mechanism of Action

The mechanism of action of an ADC involves several steps:

  • Target Binding: The monoclonal antibody component of the ADC binds to a specific antigen that is overexpressed on the surface of cancer cells.[24]

  • Internalization: The ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[31]

  • Payload Release: Inside the cell, typically within the lysosome, the linker connecting the antibody and the payload is cleaved, releasing the cytotoxic drug.[31]

  • Cytotoxicity: The released payload exerts its cell-killing effect, for example, by damaging DNA or disrupting microtubules, leading to apoptosis of the cancer cell.[24]

Diagram 4: Antibody-Drug Conjugate (ADC) Mechanism

ADC_Mechanism Binding 1. ADC Binds to Tumor Cell Antigen Internalization 2. Internalization via Receptor-Mediated Endocytosis Binding->Internalization Trafficking 3. Trafficking to Lysosome Internalization->Trafficking Release 4. Linker Cleavage & Payload Release Trafficking->Release Apoptosis 5. Payload Induces Cell Apoptosis Release->Apoptosis

Caption: The process of an ADC delivering its cytotoxic payload to a cancer cell.

Protocol: ADC Development and In Vitro Evaluation

This section provides a high-level overview of the key steps in developing an ADC and assessing its in vitro efficacy.

Key Components and Considerations:

  • Monoclonal Antibody (mAb): Must be highly specific for a tumor-associated antigen with minimal expression on healthy tissues.[29]

  • Payload: A highly potent cytotoxic drug. The choice of payload is critical and influences the ADC's efficacy.[32]

  • Linker: Connects the payload to the mAb. The linker's stability in circulation and its cleavage mechanism at the target site are crucial design elements.[27] Linkers can be cleavable (e.g., sensitive to pH or enzymes) or non-cleavable.[28]

Bioconjugation Protocol Outline:

  • Antibody Preparation:

    • Ensure the antibody is pure and in a suitable buffer (e.g., PBS, pH 7.2-7.4).[3] The protein concentration should typically be between 2-10 mg/mL.[3]

  • Conjugation Chemistry:

    • The choice of conjugation chemistry depends on the available reactive groups on the antibody and the linker-payload. Common methods include:

      • Lysine Conjugation: Utilizes the primary amines of lysine residues. This is a straightforward method but can result in a heterogeneous product.[]

      • Cysteine Conjugation: Involves the reduction of interchain disulfide bonds to create reactive thiol groups for site-specific conjugation.[]

      • Site-Specific Conjugation: Employs enzymatic or genetic engineering approaches to introduce specific conjugation sites, leading to a more homogeneous ADC.[33]

  • Purification:

    • After the conjugation reaction, the ADC must be purified to remove unconjugated antibody, free payload, and other reactants. Techniques like size exclusion chromatography or affinity chromatography are commonly used.[]

  • Characterization:

    • The purified ADC should be characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.

In Vitro Cytotoxicity Assay

Purpose: To determine the potency and specificity of the ADC against cancer cells.

Procedure:

  • Cell Culture:

    • Culture both an antigen-positive cancer cell line and an antigen-negative control cell line.[29]

  • ADC Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.

  • Viability Assessment:

    • After a set incubation period (e.g., 72 hours), assess cell viability using a colorimetric assay (e.g., MTT or XTT) or a luminescence-based assay (e.g., CellTiter-Glo).

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound. A potent and specific ADC will show a low IC50 value in the antigen-positive cell line and a significantly higher IC50 in the antigen-negative cell line.[30]

References

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  • BOC Sciences. (n.d.). Optimizing In Vitro Transcription for High-Yield mRNA Synthesis.
  • PurePEG. (2025). ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation.
  • ResearchGate. (n.d.). Major steps in CAR‐T cell manufacturing process.
  • Biopharma PEG. (2021). How To Choose The Best ADC Linker?.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic yield and purity.

I. Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved through a 1,3-dipolar cycloaddition reaction. This versatile reaction involves the in situ generation of a nitrile oxide from a precursor, which then reacts with a dipolarophile to form the desired spiro-isoxazoline ring system.[1][2][3][4] The regioselectivity of this reaction is crucial for obtaining the target molecule.[5]

The key components of this synthesis are:

  • Nitrile Oxide Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate is a common and effective precursor for the required nitrile oxide.[6][7]

  • Dipolarophile: A suitable dipolarophile is a methylene-containing spirocyclic ether, specifically 4-methylenetetrahydropyran, which provides the 1,8-dioxaspiro[4.5]decane backbone.

  • Base: A base is required for the in situ generation of the nitrile oxide from the hydroximoyl chloride precursor.

The overall reaction scheme can be visualized as follows:

Synthesis_Pathway cluster_0 Nitrile Oxide Generation cluster_1 Dipolarophile cluster_2 Cycloaddition cluster_3 Hydrolysis Precursor Ethyl 2-chloro-2-(hydroxyimino)acetate Nitrile_Oxide Ethoxycarbonylformonitrile oxide Precursor->Nitrile_Oxide Base (e.g., NaHCO3) Intermediate Ethyl 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate Nitrile_Oxide->Intermediate Dipolarophile_structure 4-Methylenetetrahydropyran Dipolarophile_structure->Intermediate Final_Product This compound Intermediate->Final_Product Acid or Base Hydrolysis

Caption: Synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

1. Low or No Product Yield

Potential Cause Explanation Recommended Solution
Degradation of Nitrile Oxide Precursor Ethyl 2-chloro-2-(hydroxyimino)acetate can be unstable. Proper storage is crucial for its reactivity.[6]Store the precursor at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).[6] Ensure the reagent is dry.
Inefficient Nitrile Oxide Generation The choice and addition rate of the base are critical. A weak base is often preferred for in situ generation to prevent rapid side reactions.Use a mild inorganic base such as sodium bicarbonate. Consider a biphasic reaction system (e.g., ethyl acetate/water) to slowly generate the nitrile oxide in the organic phase where it can react with the dipolarophile.[5]
Nitrile Oxide Dimerization Nitrile oxides are prone to dimerization to form furoxans, especially at high concentrations. This is a common side reaction that competes with the desired cycloaddition.[5]Employ in situ generation of the nitrile oxide by slow addition of the base or precursor to the reaction mixture containing the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low.
Low Reactivity of Dipolarophile The exocyclic double bond of 4-methylenetetrahydropyran may not be sufficiently reactive under the chosen reaction conditions.The reaction may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and reaction time. Be cautious, as higher temperatures can also increase the rate of nitrile oxide dimerization.

2. Formation of Multiple Products (Low Purity)

Potential Cause Explanation Recommended Solution
Lack of Regioselectivity 1,3-dipolar cycloadditions can sometimes yield a mixture of regioisomers. For spiro-isoxazolines, the reaction is generally regioselective.[3] However, deviations can occur.Confirm the structure of the major product using NMR spectroscopy. The chemical shifts of the methylene protons in the newly formed isoxazoline ring can help establish the regiochemistry.[5] If regioisomers are forming, chromatographic separation will be necessary.
Side Reactions of the Carboxylic Acid Moiety If hydrolysis of the ethyl ester is attempted in situ or under harsh conditions, side reactions involving the carboxylic acid can occur.Perform the hydrolysis as a separate, final step after the cycloaddition is complete and the intermediate ester has been purified. Use mild hydrolysis conditions (e.g., LiOH in THF/water) to avoid degradation of the isoxazoline ring.
Instability of the Final Product The isoxazoline ring can be labile under certain conditions, such as strong acids or bases, and during some purification methods.[8]Use mild conditions for workup and purification. Silica gel chromatography is generally suitable, but care should be taken to avoid prolonged exposure to the stationary phase.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the cycloaddition reaction?

A1: A solvent that is inert to the reaction conditions and can dissolve both the dipolarophile and the nitrile oxide precursor is ideal. Ethers such as THF or diethyl ether, or esters like ethyl acetate are commonly used. For in situ generation using a biphasic system, a combination of an organic solvent (like ethyl acetate) and water is effective.[5]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method. You should monitor the consumption of the dipolarophile (4-methylenetetrahydropyran) and the formation of the product. Staining with potassium permanganate can help visualize non-UV active compounds.

Q3: My purified product appears to be an oil, but the literature suggests it should be a solid. What should I do?

A3: The physical state of a compound can be influenced by residual solvent or minor impurities. Ensure your product is completely dry by using a high vacuum pump. If it remains an oil, attempt to induce crystallization by scratching the side of the flask with a glass rod or by adding a small seed crystal if available. Re-purification by column chromatography may be necessary.

Q4: Can I use a different precursor for the nitrile oxide?

A4: While other precursors exist, such as hydroximoyl chlorides derived from aldehydes, Ethyl 2-chloro-2-(hydroxyimino)acetate is commercially available and has been shown to be effective for generating the ethoxycarbonylformonitrile oxide needed for this synthesis. Using a different precursor would require re-optimization of the reaction conditions.

IV. Experimental Protocols

A. Synthesis of Ethyl 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate (Intermediate)

  • To a stirred solution of 4-methylenetetrahydropyran (1.0 eq) and Ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq)[6] in ethyl acetate at room temperature, add a solution of sodium bicarbonate (1.5 eq) in water.

  • Stir the biphasic mixture vigorously at room temperature for 12-24 hours.[5]

  • Monitor the reaction by TLC until the dipolarophile is consumed.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure ester intermediate.

B. Hydrolysis to this compound (Final Product)

  • Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Acidify the reaction mixture to pH 2-3 with dilute HCl (e.g., 1 M).

  • Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final carboxylic acid.

Troubleshooting_Flowchart start Low Yield or Purity Issue check_precursor Is the nitrile oxide precursor stored correctly? start->check_precursor store_correctly Store at 2-8°C under inert gas. check_precursor->store_correctly No check_dimerization Is nitrile oxide dimerization suspected? check_precursor->check_dimerization Yes store_correctly->check_dimerization use_in_situ Use in-situ generation with slow addition of base. check_dimerization->use_in_situ Yes check_conditions Are reaction conditions optimized? check_dimerization->check_conditions No use_in_situ->check_conditions optimize_temp Optimize temperature and monitor by TLC. check_conditions->optimize_temp No check_purity Are there multiple spots on TLC? check_conditions->check_purity Yes optimize_temp->check_purity purify Purify by column chromatography. check_purity->purify Yes check_hydrolysis Is hydrolysis step causing issues? check_purity->check_hydrolysis No purify->check_hydrolysis mild_hydrolysis Use mild hydrolysis conditions (e.g., LiOH). check_hydrolysis->mild_hydrolysis Yes success Improved Yield and Purity check_hydrolysis->success No mild_hydrolysis->success

Caption: A troubleshooting flowchart for optimizing the synthesis.

V. References

  • Al-Said, M. S., Gaffer, H. E., & Ali, A. A. (2015). Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents. Molecules, 20(8), 14837–14853. [Link]

  • Bouzammit, A., Elmsellem, H., El Ouafy, T., Anane, H., El Assyry, A., Sebbar, N. K., ... & Chakchouk, M. (2024). Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. Frontiers in Chemistry, 12, 1377855. [Link]

  • Bouzammit, A., Elmsellem, H., El Ouafy, T., Anane, H., El Assyry, A., Sebbar, N. K., ... & Chakchouk, M. (2024). Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. PubMed Central. [Link]

  • Google Patents. (n.d.). Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester. Retrieved from

  • Rosales-Amezcua, S. C., et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc, 2021(3), 197-209. [Link]

  • Kostenko, A. V., Lesiv, A. V., Kholmogorov, A. G., Zlotin, S. G., & Ioffe, S. L. (2018). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 23(11), 2885. [Link]

  • Crosby, I. T., Fallon, G. D., Feutrill, G. I., & Savage, G. P. (2010). Spiroheterocycles via Regioselective Cycloaddition Reactions of Nitrile Oxides with 5-Methylene-1H-pyrrol-2(5H)-ones. Australian Journal of Chemistry, 63(3), 445-451. [Link]

  • Savage, G. P. (2010). Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions. Current Organic Chemistry, 14(14), 1478-1499. [Link]

  • ResearchGate. (n.d.). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. Retrieved from [Link]

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Technical Support Center: Purification of Polar Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these structurally complex molecules. Spirocyclic scaffolds are increasingly vital in medicinal chemistry, offering a distinct three-dimensionality that can enhance biological activity and novelty.[1][2] However, their frequent incorporation of polar functional groups presents significant hurdles in achieving high purity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to make informed decisions in your own work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems encountered during the purification of polar spirocyclic compounds.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar spirocyclic compound shows little to no retention on a standard C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is the most common challenge when applying traditional reversed-phase (RP) methods to highly polar analytes.[3][4] The compound has a higher affinity for the polar mobile phase than the nonpolar stationary phase.

Causality: In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18). Highly polar molecules, rich in heteroatoms and hydrogen-bonding groups, are poorly retained because they are more stable in the aqueous-organic mobile phase.[5][6]

Solutions:

  • Increase Mobile Phase Polarity: The most straightforward approach is to increase the aqueous component of your mobile phase.[7] Many modern RP columns are engineered to be stable in 100% aqueous conditions, which can significantly enhance the retention of polar compounds.[8][9]

  • Employ a Polar-Embedded or Polar-Endcapped Column: These columns have polar groups embedded within the alkyl chains or at the terminus. This creates a more hydrated stationary phase surface, which promotes the retention of polar analytes through alternative interaction mechanisms and prevents phase collapse in highly aqueous mobile phases.[9][10]

  • Switch to an Orthogonal Separation Mode: If the above methods fail, your compound is likely too polar for effective retention by reversed-phase mechanisms. The best course of action is to switch to a fundamentally different chromatography mode, such as HILIC or SFC.[4]

Issue 2: Severe Peak Tailing or Streaking in Normal-Phase Chromatography

Q: When using normal-phase chromatography on silica gel, my basic polar spirocycle streaks badly or remains stuck at the baseline, even with highly polar solvents like methanol/DCM.

A: This issue arises from strong, undesirable interactions between basic functional groups (like amines) on your spirocycle and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This can lead to poor peak shape and, in some cases, irreversible adsorption of the compound.[11][12]

Solutions:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent to compete with your analyte for the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.1-2% TEA to your solvent system.

    • Ammonia: For very basic compounds, a solution of 10% ammonium hydroxide in methanol can be used as a stock solution and added at 1-10% to the main eluent (e.g., dichloromethane).[11][12]

  • Stationary Phase Deactivation: If mobile phase modifiers are insufficient, you can directly passivate the silica gel column before loading your sample.

Experimental Protocol: Deactivation of a Silica Gel Column
  • Column Packing: Dry or slurry pack the column with silica gel as you normally would.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[9]

  • Flush the column with 2-3 column volumes of this deactivating solvent. This allows the TEA to bind to the most acidic silanol sites.

  • Flush the column with 2-3 column volumes of your initial elution solvent (without the basic additive) to remove excess, unbound base.

  • Load and Elute: Load your sample and run the chromatography using your pre-determined solvent system.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase.

    • Alumina (basic or neutral): Alumina is an excellent alternative for purifying basic compounds.

    • Amine-Functionalized Silica: These columns offer a less acidic surface and are well-suited for HILIC-type separations of polar compounds.[13][14]

Issue 3: Compound Appears to Decompose During Purification

Q: I'm losing my spirocyclic compound during column chromatography. I suspect it's degrading on the stationary phase. How can I confirm this and prevent it?

A: Spirocyclic compounds, despite their rigidity, can contain labile functional groups that are sensitive to the acidic nature of silica gel.[15]

Solutions:

  • Confirm Instability with 2D-TLC:

    • Spot your crude material on a TLC plate.

    • Run the plate in a suitable solvent system.

    • After running, turn the plate 90 degrees and re-run it in the same solvent system.

    • If the compound is stable, it will appear as a single spot on the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.[11]

  • Purification Alternatives:

    • Use Deactivated Silica: Follow the protocol described in Issue 2.

    • Switch to a Different Stationary Phase: Florisil, alumina, or reversed-phase silica are common alternatives.[11]

    • Recrystallization: If the compound is a solid and of sufficient initial purity (>80%), recrystallization is an excellent, non-destructive purification method.[16][17]

    • Minimize Contact Time: Use flash chromatography with slightly higher pressure to reduce the time the compound spends on the column.

Issue 4: Difficulty Dissolving the Sample for Column Loading

Q: My polar spirocycle is poorly soluble in the nonpolar/moderately polar solvents used for my flash chromatography eluent. How can I load it onto the column effectively?

A: This is a common problem where the ideal solvent for separation is a poor solvent for the compound itself. Loading the sample in a large volume of a strong, highly polar solvent will destroy the resolution at the top of the column.

Solution: Dry Loading

Causality: Dry loading (or solid loading) adsorbs the compound onto a small amount of silica gel before introducing it to the column. When the mobile phase passes through, it dissolves the compound gradually, allowing it to enter the main column as a narrow, concentrated band, thus preserving resolution.[18]

Experimental Protocol: Dry Loading for Flash Chromatography
  • Dissolution: Dissolve your crude sample completely in a suitable solvent (e.g., methanol, acetone). Choose a solvent in which your compound is highly soluble and that can be easily removed by rotary evaporation.

  • Adsorption: In a round-bottomed flask, add silica gel (approximately 10-20 times the mass of your sample).[18] Swirl to create a slurry.

  • Evaporation: Gently remove the solvent by rotary evaporation until you have a dry, free-flowing powder of your compound adsorbed onto the silica. If it remains oily, add more silica and repeat.

  • Column Loading: Carefully add the dry, saturated silica as a layer on top of your packed column.

  • Elution: Gently add a layer of sand on top of the sample layer to prevent disturbance, then carefully add your eluent and begin the chromatography.[18]

Frequently Asked Questions (FAQs)

Q1: Which chromatography mode is best for my polar spirocyclic compound?

A: The optimal mode depends on the specific properties of your compound. There is no single "best" method, but rather a logical progression of techniques to try.

G start Start: Polar Spirocyclic Compound rp_hplc Try Reversed-Phase (C18) with high aqueous mobile phase start->rp_hplc rp_retention Good Retention & Peak Shape? rp_hplc->rp_retention rp_success Success! Optimize Method rp_retention->rp_success Yes hilic Switch to HILIC rp_retention->hilic No hilic_retention Good Retention? hilic->hilic_retention normal_phase Is compound non-ionic and stable on silica? hilic->normal_phase If HILIC fails or for scale-up hilic_success Success! Optimize HILIC Method hilic_retention->hilic_success Yes sfc Consider SFC for orthogonal selectivity or chiral separation hilic_retention->sfc No / Poor Selectivity sfc_success Alternative Method Found sfc->sfc_success normal_phase_run Try Normal-Phase (Silica/Alumina) with polar modifiers (TEA, NH4OH) normal_phase->normal_phase_run Yes

Data Summary: Comparison of Chromatography Modes

Technique Stationary Phase Mobile Phase Best For... Key Limitations
Reversed-Phase (RP-HPLC) Nonpolar (C18, C8)Polar (Water/ACN/MeOH)Moderately polar to nonpolar compounds.[3]Poor retention of very polar, hydrophilic compounds.[19]
Normal-Phase (NP-HPLC) Polar (Silica, Alumina)Nonpolar (Hexane/EtOAc)Non-polar to moderately polar compounds; separating isomers.Strong, irreversible adsorption of very polar or basic compounds.[4]
HILIC Polar (Silica, Amide, Diol)Polar (High Organic with some Aqueous)Very polar, hydrophilic, and ionic compounds not retained in RP.[20][21][22]Requires long equilibration times; sensitive to water content.[3]
SFC Various (Chiral, Achiral)Supercritical CO₂ with polar co-solvents (e.g., MeOH)Chiral separations and achiral purification of moderately polar compounds.[23][24]Limited solubility for extremely polar, water-soluble compounds.[23]
Q2: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and how does it work?

A: HILIC is a powerful chromatographic technique for separating very polar compounds that are poorly retained in reversed-phase.[21][22]

Mechanism: In HILIC, a polar stationary phase (like bare silica or an amide-bonded phase) is used with a mobile phase that is high in organic solvent (typically >80% acetonitrile) and contains a small amount of aqueous buffer. This aqueous portion forms a water-enriched layer on the surface of the stationary phase. Separation occurs via a partitioning mechanism where polar analytes move from the less polar mobile phase into this immobilized water layer. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[20]

G

Q3: Why is Supercritical Fluid Chromatography (SFC) considered a "green" and efficient technique?

A: SFC is gaining popularity as a powerful purification tool, especially for chiral separations and for compounds of intermediate polarity.[23]

  • "Green" Technology: The primary mobile phase in SFC is supercritical CO₂, which is non-toxic, readily available, and recycled from industrial processes. This dramatically reduces the consumption of organic solvents like hexane and acetonitrile, making it more environmentally friendly and cost-effective.[24]

  • High Efficiency and Speed: Supercritical fluids have low viscosity and high diffusivity, properties that are intermediate between a liquid and a gas.[25] This allows for the use of very high flow rates without generating excessive backpressure, leading to faster separations compared to HPLC.[23]

  • Faster Sample Recovery: After separation, the CO₂ evaporates upon depressurization. This leaves the purified compound dissolved in only a small volume of the organic co-solvent, significantly reducing the time and energy required for sample dry-down.[24]

Q4: My polar spirocycle is ionic. How should I adjust my purification strategy?

A: For ionizable compounds (acids or bases), the pH of the mobile phase is a critical parameter that can be manipulated to control retention and improve peak shape.[13]

  • In Reversed-Phase: The goal is usually to suppress the ionization of your analyte to make it more neutral and, therefore, more hydrophobic.

    • For basic compounds , use a high pH buffer (e.g., ammonium bicarbonate, pH 8-10) to run them in their neutral form. This requires a pH-stable column.

    • For acidic compounds , use a low pH buffer (e.g., formic acid or TFA, pH 2-3) to run them in their neutral, protonated form.

  • In HILIC: The mechanism is more complex, involving both partitioning and electrostatic interactions.

    • Adjusting the pH and buffer concentration of the aqueous portion of the mobile phase can fine-tune selectivity. For example, using ammonium acetate or ammonium formate buffers is common as they are volatile and MS-compatible.[19] The choice of pH can alter the charge state of both the analyte and the stationary phase (especially silica), providing another lever for optimizing the separation.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32285]([Link] SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32285)

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]

  • Analysis of polar compounds by supercritical fluid chromatography - VTechWorks. [Link]

  • Video: Supercritical Fluid Chromatography - JoVE. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Hydrophilic Interaction Chromatography Applications - News-Medical.Net. [Link]

  • Purification of polar compounds - The Analytical Scientist. [Link]

  • Recrystallization. [Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity - Waters Corporation. [Link]

  • Hydrophilic interaction chromatography-electrospray mass spectrometry analysis of polar compounds for natural product drug discovery - PubMed. [Link]

  • Purification: Troubleshooting Flash Column Chromatography - University of Rochester. [Link]

  • For highly polar compound, how to do the purification? - ResearchGate. [Link]

  • Recrystallization. [Link]

  • Why non-polar impurity is co-eluting with target compound in column chromatography? - ResearchGate. [Link]

  • Hydrophilic interaction chromatography - PubMed. [Link]

  • Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products - JSM Central. [Link]

  • The Formation and Stability of spiro-Compounds. - RSC Publishing. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

  • Column chromatography - Columbia University. [Link]

  • Chromatography: Techniques & Types | Organic Chemistry | Sketchy MCAT. [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - ResearchGate. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]

  • I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them? - ResearchGate. [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - NIH. [Link]

  • Solvents for Recrystallization - University of Rochester. [Link]

  • How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? - ResearchGate. [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. [Link]

  • Spirocyclic Motifs in Natural Products - MDPI. [Link]

  • Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry - PubMed. [Link]

  • Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed. [Link]

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Technical Support Center: 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid. This resource is designed to provide in-depth technical guidance and troubleshooting support for researchers working with this spiro-isoxazoline compound. While specific stability data for this molecule is not extensively documented in public literature[1], this guide synthesizes established principles of isoxazoline and carboxylic acid chemistry to help you anticipate and address potential challenges in your experiments.

I. Overview of this compound

This compound is a unique heterocyclic compound featuring a spirocyclic system that joins a tetrahydropyran ring with an isoxazoline ring bearing a carboxylic acid substituent[1][2]. Spiro-isoxazolines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities and complex three-dimensional structures[3][4][5][6][7]. The stability of the isoxazoline ring is a critical factor in its handling, storage, and application in various experimental settings.

II. Troubleshooting Guide: Stability in Solution

This section addresses common issues related to the stability of this compound in solution.

Problem: Inconsistent Experimental Results or Loss of Compound Activity

If you are observing variability in your experimental outcomes, it may be indicative of compound degradation in your solution.

Potential Causes and Diagnostic Workflow:

The isoxazoline ring, particularly when substituted with an electron-withdrawing group like a carboxylic acid, can be susceptible to degradation under certain conditions. The primary factors to consider are pH, temperature, solvent, and light exposure.

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Verify Purity of Starting Material (LC-MS, NMR) start->check_purity stability_study Conduct Preliminary Stability Study check_purity->stability_study ph_effect Assess pH-Dependent Degradation stability_study->ph_effect temp_effect Evaluate Temperature Sensitivity stability_study->temp_effect solvent_effect Investigate Solvent Effects stability_study->solvent_effect light_effect Check for Photodegradation stability_study->light_effect analyze_data Analyze Degradation Products (LC-MS, NMR) ph_effect->analyze_data temp_effect->analyze_data solvent_effect->analyze_data light_effect->analyze_data optimize_conditions Optimize Solution Conditions & Storage analyze_data->optimize_conditions end Consistent Experimental Results optimize_conditions->end

Caption: Troubleshooting workflow for inconsistent experimental results.

1. pH-Dependent Hydrolysis:

  • Causality: The N-O bond in the isoxazoline ring is susceptible to cleavage under both acidic and basic conditions. Acid catalysis can protonate the nitrogen, weakening the N-O bond and making it more susceptible to nucleophilic attack by water. In basic conditions, the carboxylic acid will be deprotonated, which may influence the electronic properties of the ring. Ring-opening can lead to the formation of β-hydroxy ketones or other rearrangement products.

  • Experimental Protocol for pH Stability Assessment:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

    • Prepare a series of aqueous buffers with varying pH values (e.g., pH 3, 5, 7.4, and 9).

    • Spike the compound from the stock solution into each buffer to a final concentration suitable for your analytical method.

    • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

    • Quench any further reaction by adding an equal volume of a strong organic solvent like acetonitrile and store at low temperature (-20°C) until analysis.

    • Analyze the samples by a suitable method like HPLC or LC-MS to quantify the remaining parent compound.

2. Thermal Degradation:

  • Causality: While significant thermal decomposition of isoxazolines typically occurs at high temperatures (160–280°C)[8], prolonged exposure to moderately elevated temperatures in solution can accelerate hydrolytic or other degradation pathways.

  • Experimental Protocol for Temperature Stability Assessment:

    • Prepare solutions of the compound in a buffer of choice (ideally one where it shows initial stability, e.g., pH 5-7).

    • Incubate the solutions at different temperatures (e.g., 4°C, room temperature, 37°C, and a higher temperature like 50°C).

    • Monitor the concentration of the parent compound over time using HPLC or LC-MS as described above.

3. Solvent Effects:

  • Causality: The polarity and protic nature of the solvent can influence the stability of the compound. Protic solvents (e.g., water, methanol, ethanol) can participate in hydrogen bonding and may facilitate hydrolytic degradation pathways. Aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally more inert.

  • Experimental Protocol for Solvent Stability Assessment:

    • Prepare solutions of the compound in various solvents relevant to your experimental procedures.

    • Incubate at a controlled temperature and monitor for degradation over time.

4. Photodegradation:

  • Causality: The double bond within the isoxazoline ring and the aromatic nature of the heterocyclic system suggest a potential for light-induced degradation.

  • Experimental Protocol for Photostability Assessment:

    • Prepare two sets of solutions of the compound in a transparent container.

    • Expose one set to your typical laboratory lighting conditions or a controlled light source.

    • Wrap the second set in aluminum foil to protect it from light.

    • Incubate both sets under the same temperature conditions and monitor for degradation over time.

Data Presentation: Example Stability Study Design

ParameterCondition 1Condition 2Condition 3Condition 4
pH 3.0 (Citrate Buffer)5.0 (Acetate Buffer)7.4 (Phosphate Buffer)9.0 (Borate Buffer)
Temperature 4°C25°C (RT)37°C50°C
Solvent Aqueous BufferMethanolDMSOAcetonitrile
Light Exposed to LightProtected from Light--
Time Points for Analysis: 0, 2, 4, 8, 24 hours

III. Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

Based on the chemistry of isoxazolines, a potential degradation pathway in aqueous solution is the hydrolysis of the N-O bond, which can lead to ring-opening. This can be catalyzed by acid or base. The presence of the spirocyclic tetrahydropyran should be relatively stable under mild conditions.

Degradation_Pathway reactant This compound Isoxazoline Ring intermediate Ring-Opened Intermediate reactant:f0->intermediate H+ or OH- H2O product Degradation Products (e.g., β-hydroxy ketone) intermediate->product Rearrangement

Caption: Potential hydrolytic degradation pathway of the isoxazoline ring.

Q2: What are the recommended storage conditions?

  • Solid Form: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.

  • Solutions: It is highly recommended to prepare fresh solutions for each experiment. If stock solutions must be prepared, use a dry, aprotic solvent like DMSO or DMF, store in small aliquots at -80°C, and minimize freeze-thaw cycles. Avoid long-term storage in aqueous or protic solvent solutions.

Q3: How can I quickly check if my compound has degraded?

A simple way is to use Thin Layer Chromatography (TLC) to see if new spots appear over time in your solution compared to a freshly prepared one. For quantitative analysis, HPLC or LC-MS is the method of choice. A change in the retention time or the appearance of new peaks would indicate degradation.

Q4: Are there any known incompatibilities with common reagents or buffers?

  • Strong Acids and Bases: Avoid extreme pH conditions.

  • Reducing Agents: Some reducing agents can cleave the N-O bond of the isoxazoline ring.

  • Nucleophiles: Strong nucleophiles could potentially react with the isoxazoline ring.

  • Buffers: Be aware that some buffer components can act as nucleophiles. It is advisable to use non-nucleophilic buffers where possible.

IV. Analytical Methods for Stability Monitoring

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the parent compound and detecting degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of degradation products, which can help in elucidating the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the compound and its degradation products if they can be isolated in sufficient quantity.

This technical support guide is intended to provide a framework for addressing the stability of this compound in solution. By systematically investigating the factors outlined above, researchers can establish optimal conditions for their experiments, ensuring the integrity of the compound and the reliability of their results.

References

Sources

Technical Support Center: Troubleshooting Amide Coupling with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide bond formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenging amide coupling reactions, particularly those involving sterically hindered carboxylic acids and amines.

Fundamental Challenges with Sterically Hindered Couplings

The formation of an amide bond requires the nucleophilic attack of an amine on an activated carboxylic acid derivative. When both coupling partners are sterically hindered, this fundamental reaction is significantly impeded. The bulky substituents physically block the ideal trajectory for the amine's approach to the electrophilic carbonyl carbon, dramatically slowing down the reaction rate.[1][2] This decreased reactivity increases the likelihood of side reactions and decomposition of the activated intermediate.[1]

G cluster_0 Sterically Hindered Carboxylic Acid cluster_1 Sterically Hindered Amine cluster_2 Reaction Site Acid R₁-COOH BulkyR1 Bulky Group (e.g., t-Bu, Adamantyl) BulkyR1->Acid ActivatedAcid R₁-C(=O)-LG BulkyR1->ActivatedAcid Steric Shield Amine R₂-NH₂ Amine->ActivatedAcid Nucleophilic Attack (Impeded) BulkyR2 Bulky Group (e.g., Mesityl, N-substituted) BulkyR2->Amine BulkyR2->ActivatedAcid Steric Shield

Caption: Steric hindrance shields the activated carbonyl, impeding nucleophilic attack.

Frequently Asked Questions (FAQs) & Initial Troubleshooting
Q1: My standard amide coupling reaction using EDC/HOBt or HATU is giving low to no yield. What are the common causes for failure with hindered substrates?

A1: Standard coupling conditions often fail with sterically hindered carboxylic acids or amines for several reasons:

  • Inefficient Carboxylic Acid Activation: While reagents like HATU and EDC are robust, the activated intermediates they form (e.g., O-acylisourea for EDC) may not be reactive enough to couple with a poorly nucleophilic, hindered amine.[1][3]

  • Low Reactivity of Coupling Partners: Steric bulk around the carboxylic acid or the amine nitrogen significantly slows down the rate of the desired nucleophilic attack.[1][2]

  • Side Reactions and Intermediate Decomposition: The highly reactive activated intermediate is often unstable. If the desired reaction with the hindered amine is too slow, the intermediate can decompose or undergo side reactions.[1] For example, with carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that terminates the reaction.[1] With uronium reagents like HATU, a hindered amine may react with the coupling reagent itself to form a guanidinium byproduct.[1]

  • Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rates will be significantly diminished.[1]

Q2: I've confirmed that an activated ester is formed via LCMS, but the reaction with my hindered amine does not proceed. What should I try next?

A2: If acid activation is successful but the coupling fails, the issue lies with the high activation energy of the nucleophilic attack step. Here are the most direct strategies to overcome this:

  • Increase Reaction Temperature: For difficult couplings, increasing the temperature can provide the necessary energy to overcome the activation barrier. Reactions can be heated, sometimes up to 80 °C or higher, but this should be done cautiously to avoid decomposition of starting materials or products.[1]

  • Switch to a More Reactive Coupling Reagent: Move from standard carbodiimide or uronium (HATU/HBTU) reagents to more potent options designed for hindered couplings. Excellent choices include phosphonium salt reagents (PyBOP, PyAOP) or methods that generate acyl fluorides, which are small yet highly reactive intermediates.[1][4][5]

Q3: How do I choose a more powerful coupling reagent? What are the main classes?

A3: Coupling reagents can be broadly categorized. For sterically demanding substrates, moving to a more reactive class is a key strategy.

  • Carbodiimides (e.g., DCC, EDC): These are common but often insufficient for hindered systems. The O-acylisourea intermediate is prone to racemization and rearrangement to N-acylurea.[1][6][7]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These are generally more reactive than carbodiimides and are a good first choice for moderately difficult couplings.[] Reagents based on HOAt (like HATU) are more reactive and lead to less epimerization than those based on HOBt (like HBTU).[9] However, they can cause guanidinylation of the amine if activation is slow.

  • Phosphonium Salts (e.g., BOP, PyBOP, PyAOP): These are highly effective for hindered couplings, including those involving N-methyl amino acids, and are less prone to cause racemization.[1][4] Unlike uronium salts, they do not pose a risk of guanidinylation, making them a safer choice when using excess reagent or for slow reactions.[7][10]

  • Acyl Fluoride Precursors (e.g., TFFH, BTFFH): Converting the carboxylic acid to an acyl fluoride creates a small, highly reactive intermediate. The small size of the fluorine atom minimizes steric hindrance during the nucleophilic attack, making this method exceptionally effective where others fail.[1][5][11]

Q4: What is the role of the base and solvent, and how can I optimize them?

A4: The base and solvent are critical and can make or break a difficult coupling.

  • Base Selection: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is essential.[12] These bases are strong enough to deprotonate the necessary species but are too bulky to act as competing nucleophiles. Simpler bases like triethylamine (TEA) can sometimes lead to side reactions. The amount of base is also critical; typically 2-3 equivalents are used.[1][4]

  • Solvent Choice: Aprotic polar solvents like DMF, NMP, or DMA are generally preferred as they are good at solvating the reactants and intermediates. Anhydrous (dry) solvents are crucial to prevent hydrolysis of the activated acid. For some reagents, particularly those for acyl fluoride formation, solvents like acetonitrile or DCM are recommended.[1][5]

Q5: What are the best practices for setting up a coupling reaction with a hindered, weakly nucleophilic amine?

A5: For challenging amines, the order of addition and reagent choice are paramount.

  • Pre-activation: Always activate the carboxylic acid before introducing the amine. This involves mixing the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for a short period (5-15 minutes) before adding the amine.[1] This ensures the activated species is fully formed and ready to react, which minimizes potential side reactions where the amine attacks the coupling reagent itself.[1]

  • Use a Highly Reactive System: This is a scenario where phosphonium reagents (PyBOP) or acyl fluoride generation (BTFFH) are strongly recommended.[1][5][11] These methods create intermediates that are reactive enough to be intercepted by even a poor nucleophile.

Systematic Troubleshooting Workflow

If you are encountering issues with a hindered amide bond formation, follow this logical troubleshooting workflow.

G start Amide Coupling Failed (Low/No Yield) check_sm LCMS Analysis: Are starting materials consumed? start->check_sm sm_remain No: Starting materials remain check_sm->sm_remain No sm_consumed Yes: Acid is consumed, Amine remains check_sm->sm_consumed Yes increase_temp Option 1: Increase Temperature (e.g., 40-80 °C) sm_remain->increase_temp stronger_reagent Option 2: Use a more potent coupling reagent class sm_remain->stronger_reagent reagent_table See Reagent Comparison Table stronger_reagent->reagent_table check_intermediate Is activated intermediate stable? (e.g., no N-acylurea byproduct) sm_consumed->check_intermediate intermediate_unstable No: Intermediate decomposes or forms byproducts check_intermediate->intermediate_unstable No intermediate_stable Yes: Intermediate is stable but unreactive with amine check_intermediate->intermediate_stable Yes change_reagent_class Switch Reagent Class: Uronium -> Phosphonium (avoids guanidinylation) Carbodiimide -> Uronium/Phosphonium (avoids N-acylurea) intermediate_unstable->change_reagent_class acyl_fluoride Use Advanced Strategy: In Situ Acyl Fluoride Formation (minimizes steric clash) intermediate_stable->acyl_fluoride acid_chloride Alternative: Acid Chloride Method (highly reactive) intermediate_stable->acid_chloride

Caption: A troubleshooting decision tree for difficult amide couplings.

Advanced Protocols for Difficult Couplings

When standard methods and initial troubleshooting fail, these more robust protocols are recommended.

Protocol 1: Using High-Reactivity Phosphonium Salt Reagents (PyBOP)

Phosphonium reagents are excellent for reducing racemization and coupling hindered partners.[1][4][10]

  • To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM (0.1–0.5 M), add PyBOP (1.1 equiv).

  • Add a non-nucleophilic base, typically DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction to completion (typically 1-12 hours).

  • Workup: Quench the reaction with water and extract with an organic solvent (e.g., EtOAc or DCM). Wash the organic layer sequentially with 5% aqueous citric acid or KHSO₄, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 2: In Situ Acyl Fluoride Formation (using BTFFH)

This method is highly effective for coupling sterically hindered acids with electron-deficient or hindered amines.[5][11][13] The small size of the fluoride leaving group minimizes steric repulsion.[5]

  • In a reaction vial, dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent such as DCM or acetonitrile (0.1 M).

  • Add BTFFH (1.2 equiv) followed by a suitable base like DIPEA or pyridine (3.0 equiv).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride.

  • Add the amine (1.0 equiv) to the solution.

  • If the reaction is slow at room temperature, it can be heated (e.g., to 40-60 °C) to drive the coupling to completion.[11]

  • Workup: Follow the standard aqueous workup described in Protocol 1 to isolate the crude product.

Protocol 3: The Classical Acid Chloride Method

This is a powerful, albeit often harsh, two-step method that generates a highly reactive acyl chloride intermediate.[6][][14]

Step A: Acid Chloride Formation

  • To the carboxylic acid (1.0 equiv) in a flask, add an excess of thionyl chloride (SOCl₂) (can be used as solvent) or oxalyl chloride (1.5 equiv) in anhydrous DCM.[14][15]

  • Add a catalytic amount of DMF (1-2 drops).

  • Stir the reaction at room temperature or reflux for 1-3 hours until gas evolution ceases.

  • Carefully remove the excess SOCl₂ or oxalyl chloride under reduced pressure. The resulting crude acid chloride is often used directly in the next step.[14]

Step B: Amidation

  • Dissolve the crude acid chloride in anhydrous DCM or THF.

  • In a separate flask, dissolve the amine (1.0 equiv) and a base (e.g., TEA, DIPEA, or pyridine, 2.0 equiv) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C and slowly add the acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-6 hours).

  • Workup: Follow the standard aqueous workup described in Protocol 1.

Data Summary: Comparison of Coupling Reagent Classes
Reagent ClassExamplesStrengthsWeaknessesBest For...
Carbodiimides DCC, EDC, DICInexpensive, widely available.[][16]Prone to racemization; N-acylurea byproduct formation; often low reactivity for hindered substrates.[1][7]Simple, non-hindered couplings.
Uronium/Aminium HATU, HBTU, COMUHigh reactivity, fast reactions, good for routine synthesis.[7]Can cause guanidinylation of the amine; solutions may have limited stability.[10]Moderately hindered substrates; automated synthesis.
Phosphonium BOP, PyBOP, PyAOPVery high reactivity; low racemization; no guanidinylation risk; good solubility.[4][10]More expensive; byproducts can be difficult to remove (e.g., HMPA from BOP).[10]Highly hindered substrates, N-methyl amines, fragment coupling, cyclizations.[1][10]
Acyl Halide TFFH, BTFFH, SOCl₂Generates small, highly reactive intermediates (acyl fluoride/chloride); excellent for overcoming steric clash.[5][11]Reagents can be harsh (SOCl₂) or expensive; may not be compatible with sensitive functional groups.[7]Extremely hindered and/or electron-deficient coupling partners where other methods fail.[11]
References
  • Benchchem. Troubleshooting difficult amide bond formation with hindered substrates.

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(10), 589-594.

  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

  • Schäfer, G., & Bode, J. W. (2015). The synthesis of sterically hindered amides. Chimia (Aarau), 69(10), 589-594.

  • Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. The Journal of Physical Chemistry A, 118(38), 8664-8675.

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate.

  • Sabatini, M. T., Boulton, L. T., & Whiting, A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6725-6731.

  • Fisher Scientific. Amide Synthesis.

  • LibreTexts Chemistry. (2022). Chemistry of Amides.

  • Organic Chemistry Portal. Amine synthesis by amide reduction.

  • Carpino, L. A., & El-Faham, A. (1999). Phosphonium Salts. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a (pp. 497-527).

  • Sabatini, M. T., Boulton, L. T., & Whiting, A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.

  • Kates, S. A., et al. (1997). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. Journal of Organic Chemistry, 62(24), 8454-8459.

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog.

  • Organic Chemistry Data. Amine to Amide (via Acid Chloride) - Common Conditions.

  • Benchchem. Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Fiasella, A., et al. (2009). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 50(26), 3344-3347.

  • Ishihara, K. (2014). Amide bond formation: Beyond the dilemma between activation and racemisation. Chemical Communications, 50(76), 11059-11072.

  • Reddit. (2023). Choosing amide coupling agent. r/Chempros.

  • Aapptec Peptides. Coupling Reagents.

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: Beyond the myth of coupling reagents. ResearchGate.

  • Sigma-Aldrich. Peptide Coupling Reagents Guide.

  • Sigma-Aldrich. Peptide Coupling Reagents Guide (alternative link).

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-434.

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines.

  • Ghosez, L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4344-4347.

  • Reddit. (2024). Esterification/Amidation Problems. r/Chempros.

  • Albericio, F., & Carpino, L. A. (1997). New Trends in Peptide Coupling Reagents. Methods in Enzymology, 289, 104-126.

  • Benchchem. A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis.

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark.

  • Reddit. (2016). Acid chloride Formation. r/chemistry.

Sources

identifying side reactions in the synthesis of azaspiro heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azaspiro Heterocycle Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice to navigate the complexities of constructing these valuable scaffolds. Azaspirocycles are integral to numerous bioactive compounds and approved pharmaceuticals, making their efficient synthesis a critical objective in medicinal chemistry.[1][2][3] This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges and side reactions encountered during their synthesis.

Frequently Asked Questions (FAQs)

This section provides answers to common questions encountered during the synthesis of azaspiro heterocycles.

Q1: My reaction yield is consistently low. What are the general factors I should investigate?

A1: Low yields in heterocyclic synthesis are a common issue and can often be resolved by systematically evaluating several factors.[4] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[4] Small-scale trial reactions are recommended to identify optimal conditions without committing large quantities of starting materials.

  • Purity of Reagents and Solvents: Impurities can lead to side reactions or incomplete conversion.[4] Always use high-purity reagents and ensure solvents are anhydrous, especially for moisture-sensitive reactions.

  • Atmospheric Contamination: Many synthetic reactions are sensitive to atmospheric moisture and oxygen.[4] Employing an inert atmosphere (e.g., nitrogen or argon) is crucial for such cases.

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can result in low reaction rates and diminished yields.[4]

  • Product Decomposition: The desired azaspirocycle may be unstable under the reaction or workup conditions.[4] Monitoring the reaction progress by TLC or LC-MS can help detect product degradation.

Q2: I am observing the formation of multiple diastereomers. How can I improve the stereoselectivity of my reaction?

A2: Controlling stereochemistry at the spirocyclic center is a primary challenge in azaspirocycle synthesis.[5] Several strategies can be employed to minimize the formation of diastereomers:

  • Chiral Catalysts: The use of chiral catalysts, such as certain copper(I) complexes, can effectively control the stereochemical outcome.[5]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical course of the reaction.

  • Substrate Control: The inherent chirality in the starting material can influence the stereochemistry of the newly formed stereocenter.

  • Reaction Conditions: Temperature and solvent can have a significant impact on diastereoselectivity. Lowering the reaction temperature often enhances selectivity.

Q3: My starting materials are not fully consumed, leading to incomplete cyclization. What could be the cause?

A3: Incomplete cyclization can occur if the activation energy for the ring-closing step is too high.[5] This can be addressed by:

  • Increasing Reaction Temperature: Providing more thermal energy can help overcome the activation barrier. However, be mindful of potential side reactions at higher temperatures.

  • Changing the Catalyst: A more active catalyst may lower the activation energy for the cyclization step.

  • Modifying the Substrate: Introducing activating groups or altering the length and flexibility of the tether connecting the reacting moieties can facilitate cyclization.

Troubleshooting Guides for Specific Side Reactions

This section provides detailed guidance on identifying and mitigating common side reactions in azaspirocycle synthesis.

Issue 1: Unwanted Polymerization of Starting Materials or Intermediates

Polymerization is a frequent side reaction, especially when dealing with reactive intermediates in the presence of catalysts.[5]

Symptoms:

  • Formation of an insoluble, often tacky, material in the reaction flask.

  • Significant loss of starting material without the formation of the desired product.

  • Broad, unresolved signals in the NMR spectrum of the crude product.

Root Causes & Solutions:

CauseRecommended Solution
High Reactant Concentration Run the reaction at a lower concentration to decrease the probability of intermolecular reactions that lead to polymerization.
Excessive Catalyst Loading Reduce the amount of catalyst to the minimum effective level. A screening of catalyst loading is advisable.
High Reaction Temperature Lower the reaction temperature. While this may slow down the desired reaction, it can significantly inhibit polymerization.
Reactive Intermediates If possible, generate the reactive intermediate in situ at a low concentration.

Preventative Protocol: Gradual Addition of a Key Reagent

To minimize polymerization, a slow and controlled addition of a reactive starting material or catalyst can maintain its low concentration throughout the reaction.

  • Set up the reaction vessel with the substrate and solvent under an inert atmosphere.

  • Dissolve the second reagent (the one prone to causing polymerization) in a suitable solvent in a syringe pump.

  • Add the reagent solution dropwise to the reaction mixture over an extended period (e.g., 4-8 hours).

  • Monitor the reaction progress by TLC or LC-MS to ensure the desired product is forming without significant byproduct formation.

Issue 2: Formation of Rearrangement Products

The inherent ring strain in some azaspirocycles, particularly those containing smaller rings like azetidine, can make them susceptible to rearrangement under acidic or thermal conditions.[5]

Symptoms:

  • Isolation of a product with the correct mass but an unexpected NMR spectrum.

  • Disappearance of the desired product over time if the reaction is left for too long or heated excessively.

Troubleshooting Workflow:

G A Rearrangement Product Detected B Analyze Reaction Conditions A->B C Is the reaction run at high temperature? B->C D Is a strong acid catalyst used? B->D G Is the product unstable during workup? B->G E Reduce Reaction Temperature C->E Yes F Screen Milder Acid Catalysts (e.g., weaker Brønsted or Lewis acids) D->F Yes I Optimize Reaction Time E->I F->I H Perform a pH-neutral workup G->H Yes H->I J Monitor reaction closely to isolate product before rearrangement occurs I->J

Caption: Troubleshooting workflow for rearrangement products.

Issue 3: Hydrolysis of Iminium Ion Intermediates

In many azaspirocycle syntheses, such as the Pictet-Spengler reaction, an iminium ion is a key intermediate.[5][6] The presence of water can lead to the hydrolysis of this intermediate, preventing the desired cyclization.[5]

Symptoms:

  • Stalling of the reaction with the presence of the amine starting material and the aldehyde (or its hydrate).

  • Low yield of the desired spirocycle.

Mitigation Strategies:

StrategyDetailed Protocol
Use of Anhydrous Conditions 1. Dry all glassware in an oven at >120 °C for at least 4 hours. 2. Use freshly distilled, anhydrous solvents. 3. Handle all reagents under an inert atmosphere (N₂ or Ar).
Addition of a Dehydrating Agent 1. Add molecular sieves (e.g., 4 Å) to the reaction mixture to scavenge any trace amounts of water. 2. Ensure the molecular sieves are properly activated before use.
Azeotropic Removal of Water 1. For reactions run at elevated temperatures, use a Dean-Stark apparatus to remove water as it is formed. 2. Choose a solvent that forms an azeotrope with water (e.g., toluene).
Issue 4: Competing Pictet-Spengler vs. Aza-Spirocyclization Pathways

In some cases, particularly with indole-tethered substrates, there can be a competition between the desired aza-spirocyclization and a classical Pictet-Spengler reaction, which would lead to a fused ring system instead of a spirocyclic one.[1]

Mechanistic Divergence:

G cluster_0 Reaction Pathways A Iminium Ion Intermediate B 5-endo-trig Spirocyclization A->B Kinetic Control (often milder conditions) C 6-endo-trig Cyclization A->C Thermodynamic Control (often harsher conditions) D Aza-Spiroindoline Product B->D E Tetrahydro-β-carboline (Pictet-Spengler Product) C->E

Caption: Competing cyclization pathways from a common iminium ion intermediate.

Controlling the Reaction Outcome:

  • Catalyst Choice: The use of specific catalysts, such as Vaska's complex, has been shown to favor the "interrupted" Pictet-Spengler pathway, leading to the aza-spiroindoline product.[1]

  • Reaction Conditions: Milder, reductive conditions often favor the kinetic 5-endo-trig spirocyclization over the thermodynamically favored 6-endo-trig cyclization that leads to the rearomatized Pictet-Spengler product.[1]

  • Substrate Design: The nature and length of the tether connecting the indole nucleus to the iminium ion precursor can influence the propensity for one cyclization mode over the other.

By carefully considering these potential side reactions and implementing the suggested troubleshooting strategies, researchers can significantly improve the efficiency and success rate of their azaspiro heterocycle syntheses.

References

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies.
  • Benchchem. (n.d.). preventing side reactions during the synthesis of 1-Azaspiro[3.6]decane derivatives.
  • Benchchem. (n.d.). troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde.
  • Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. (2019). ACS Publications.
  • Approach to Heterospirocycles for Medicinal Chemistry. (2025). ACS Publications.
  • Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. (n.d.). ResearchGate.
  • The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. (n.d.). National Institutes of Health (NIH).
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate.
  • troubleshooting guide for the synthesis of heterocyclic compounds. (n.d.). Benchchem.
  • Pictet–Spengler reaction. (n.d.). Wikipedia.
  • 1‐Azaspirocycles contained in drugs and natural products. (n.d.). ResearchGate.

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Technical Support Center: Enhancing the Solubility of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid derivatives. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to address solubility challenges encountered during your experiments. Our goal is to equip you with the scientific understanding and practical methodologies to effectively enhance the solubility of this promising class of spirocyclic compounds.

Introduction to this compound Derivatives

The this compound scaffold is a unique heterocyclic system characterized by a spirocyclic junction, which imparts a rigid three-dimensional architecture.[1][2] Such rigid structures are of significant interest in modern drug discovery as they can lead to improved target binding affinity and selectivity.[3][4] The presence of both a carboxylic acid and a heterocyclic motif suggests that the solubility of these derivatives will be highly dependent on the pH of the medium. While the spirocyclic nature and the presence of heteroatoms are generally associated with improved aqueous solubility compared to planar aromatic systems, challenges in achieving desired concentrations in various experimental media can still arise.[1][2]

This guide will walk you through a systematic approach to understanding and overcoming these solubility challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound derivatives.

Q1: Why is my this compound derivative poorly soluble in aqueous buffers at neutral pH?

A1: The solubility of your compound is likely low at neutral pH due to the presence of the carboxylic acid group. At or below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form (-COOH), which is less polar and therefore less soluble in water. To improve aqueous solubility, you need to deprotonate the carboxylic acid to its carboxylate form (-COO⁻) by increasing the pH of the solution above the compound's pKa.

Q2: What is the predicted lipophilicity (XlogP) of the parent compound, and how does it influence solubility?

A2: The predicted XlogP of the parent this compound is 0.0.[5] A low XlogP value generally suggests good aqueous solubility. However, this is a calculated value and the actual solubility can be influenced by other factors such as crystal lattice energy and the specific substituents on your derivative. For derivatives with lipophilic substituents, the XlogP will be higher, leading to decreased aqueous solubility.

Q3: Can I use organic co-solvents to dissolve my compound? If so, which ones are recommended?

A3: Yes, using organic co-solvents is a common and effective strategy. The choice of co-solvent will depend on the polarity of your specific derivative and the requirements of your experiment. Common water-miscible co-solvents that can be used include:

  • Dimethyl sulfoxide (DMSO): A powerful and versatile solvent, but be mindful of its potential to interfere with certain biological assays.

  • Ethanol: A good choice for many applications, offering a balance of polarity.

  • Polyethylene glycols (PEGs): Particularly PEG 300 and PEG 400, are often used in formulation development to improve solubility.

  • Propylene glycol: Another commonly used co-solvent in pharmaceutical formulations.

It is crucial to first dissolve the compound in a minimal amount of the organic co-solvent and then slowly add the aqueous buffer with vortexing to avoid precipitation.

Q4: Are there any known formulation strategies for similar spirocyclic compounds?

A4: Yes, studies on other spirocyclic compounds, such as spiro[cyclopropane-1,3′-oxindoles], have successfully employed cyclodextrins to enhance aqueous solubility.[6] Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the lipophilic parts of the drug and presenting a more hydrophilic exterior to the aqueous environment. This is a promising strategy to explore for your derivatives.

Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement

This section provides detailed experimental protocols to systematically address solubility issues with your this compound derivatives.

Protocol 1: pH-Dependent Solubility Profile

Objective: To determine the aqueous solubility of your compound at different pH values and identify the optimal pH for solubilization.

Rationale: The ionization of the carboxylic acid group is the primary determinant of aqueous solubility. By systematically varying the pH, you can identify the point at which the compound transitions from its less soluble neutral form to its more soluble ionized form.

Materials:

  • Your this compound derivative

  • Phosphate buffer solutions (pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

  • Prepare saturated solutions of your compound in each of the phosphate buffers. Add an excess of the compound to a known volume of each buffer.

  • Vortex the samples vigorously for 1-2 minutes.

  • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or a calibrated HPLC method).

  • Plot the solubility (in µg/mL or µM) as a function of pH.

Expected Outcome & Interpretation: You should observe a significant increase in solubility as the pH increases, particularly as the pH surpasses the pKa of the carboxylic acid. This data will inform the appropriate pH for preparing your stock solutions and experimental media.

Protocol 2: Co-Solvent Screening

Objective: To identify an effective co-solvent system for your compound.

Rationale: For derivatives with higher lipophilicity, pH adjustment alone may not be sufficient. Co-solvents decrease the polarity of the aqueous medium, making it more favorable for the dissolution of non-polar compounds.

Materials:

  • Your this compound derivative

  • DMSO, Ethanol, PEG 400, Propylene glycol

  • Aqueous buffer at a pH where the compound is ionized (determined from Protocol 1)

  • Vortex mixer

Procedure:

  • Attempt to dissolve a known amount of your compound in a small volume of each co-solvent to create a high-concentration stock solution (e.g., 10-50 mM).

  • Observe the ease of dissolution and note any precipitation.

  • For the co-solvents that successfully dissolve the compound, perform a serial dilution into your chosen aqueous buffer.

  • Start by adding a small aliquot of the stock solution to the buffer and vortex immediately.

  • Continue adding the stock solution until you observe precipitation.

  • Determine the maximum percentage of co-solvent that can be tolerated in the final solution without causing the compound to precipitate.

Data Presentation:

Co-solventMaximum Tolerated Concentration in Aqueous Buffer (%)Observations
DMSO
Ethanol
PEG 400
Propylene Glycol
Protocol 3: Salt Formation for Improved Solid-State Properties

Objective: To prepare a salt form of your carboxylic acid derivative to potentially enhance its dissolution rate.

Rationale: Converting a carboxylic acid to a salt can significantly improve its solid-state properties, often leading to a faster dissolution rate in aqueous media.

Materials:

  • Your this compound derivative

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (1 equivalent)

  • A suitable solvent for the reaction (e.g., ethanol, methanol)

  • A non-solvent for precipitation (e.g., diethyl ether, hexane)

  • Rotary evaporator

Procedure:

  • Dissolve your compound in a minimal amount of the chosen reaction solvent.

  • Add one molar equivalent of the base (e.g., NaOH in ethanol) dropwise while stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • If the resulting salt is an oil, attempt to precipitate it by adding a non-solvent and triturating.

  • Collect the solid salt by filtration and dry it under vacuum.

  • Compare the dissolution rate of the salt form to the free acid form using a simple dissolution test (e.g., adding a known amount of solid to a stirred buffer and measuring the time to dissolve).

Causality behind Experimental Choices: Using a stoichiometric amount of a strong base ensures complete conversion to the salt form. The choice of solvent and non-solvent is critical for efficient reaction and precipitation.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound derivatives.

Caption: A decision-tree workflow for systematically improving the solubility of this compound derivatives.

Advanced Strategies

If the above protocols do not yield the desired solubility, consider these more advanced approaches:

  • Cyclodextrin Complexation: As mentioned, this has been successful for other spirocyclic compounds.[6] Screening different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) can identify an effective inclusion agent.

  • Prodrug Approach: The carboxylic acid can be temporarily masked with a more soluble promoiety. This is a more involved synthetic approach but can be highly effective for in vivo applications.

Conclusion

Improving the solubility of this compound derivatives is a critical step in harnessing their full therapeutic potential. By systematically evaluating the effects of pH, co-solvents, and solid-state form, researchers can develop robust formulations for their specific experimental needs. This guide provides a foundational framework for this process, grounded in the physicochemical principles that govern solubility.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Future Medicinal Chemistry, 2(7), 1147-1157. [Link]

  • Bonavida, B. (2014). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 9(1), 1-4. [Link]

  • Geron, L., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 521-537. [Link]

  • Geron, L., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • Kantor, A. G., et al. (2021). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules, 26(16), 4995. [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the scale-up synthesis of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid (CAS: 1015770-89-4).[1] This spirocyclic isoxazoline is a valuable building block in medicinal chemistry, embodying the three-dimensional complexity sought in modern drug discovery to escape "flatland".[2][3] Spirocycles are prevalent in numerous bioactive natural products and approved drugs, often serving as rigid scaffolds that enhance binding affinity and improve pharmacokinetic properties.[4][5][6]

However, transitioning the synthesis of such structures from the laboratory bench to a pilot or manufacturing scale introduces significant challenges.[7][8] Issues that are minor at the milligram scale, such as heat transfer, mixing efficiency, and impurity profiles, can become critical obstacles at the kilogram scale.[7][9] This guide is designed for researchers, process chemists, and drug development professionals to navigate the common pitfalls encountered during the scale-up of this specific molecule. It provides a framework for troubleshooting based on established chemical principles and field-proven insights.

Synthetic Pathway Overview: The 1,3-Dipolar Cycloaddition Route

The most versatile and widely used method for constructing the isoxazoline core of the target molecule is the 1,3-dipolar cycloaddition reaction.[10][11] This reaction involves the concerted cycloaddition of an in situ generated nitrile oxide with a dipolarophile, in this case, an alkene.[12] The overall strategy provides a highly efficient and regioselective pathway to the desired spirocyclic framework.[10]

G cluster_reactants Key Starting Materials cluster_intermediates Intermediate Generation A Tetrahydropyran-4-one C Wittig Reaction Product (Exo-methylene Tetrahydropyran) (Dipolarophile) A->C Wittig Olefination B Ethyl 2-chloro-2-(hydroxyimino)acetate D Ethyl 2-(nitrile oxide)acetate (1,3-Dipole) B->D Base (e.g., Et3N) In situ generation E 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene- 3-carboxylic acid ethyl ester C->E [3+2] Cycloaddition (Huisgen Cycloaddition) D->E [3+2] Cycloaddition (Huisgen Cycloaddition) F Final Product: 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene- 3-carboxylic acid E->F Saponification (e.g., LiOH or NaOH)

Caption: General synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for scaling up this compound? The most robust and commonly employed route is the 1,3-dipolar cycloaddition between an exo-methylene tetrahydropyran derivative (the dipolarophile) and a reactive nitrile oxide generated in situ.[10][12] This approach is favored for its high convergence, general tolerance of various functional groups, and often excellent regioselectivity, which are critical for a successful scale-up campaign.[9]

Q2: How is the key nitrile oxide intermediate typically generated at scale? The nitrile oxide is almost always generated in situ to avoid its rapid dimerization or decomposition. A common and scalable method is the dehydrochlorination of a hydroximoyl chloride, such as ethyl 2-chloro-2-(hydroxyimino)acetate, using a mild base like triethylamine (Et₃N) or sodium bicarbonate.[13] The slow addition of the base to the reaction mixture containing the dipolarophile is a critical parameter to control, as it maintains a low steady-state concentration of the highly reactive nitrile oxide, thus minimizing side reactions.

Q3: What are the most critical process parameters (CPPs) to monitor during the cycloaddition reaction? The three most critical parameters are:

  • Temperature: The cycloaddition is exothermic. Poor heat transfer in large reactors can lead to temperature gradients, causing an increase in side reactions and potentially a runaway reaction.[7]

  • Reagent Addition Rate: The rate of base addition (for nitrile oxide generation) directly controls the reaction rate. A slow, controlled addition is crucial to prevent the accumulation of the unstable nitrile oxide, which can lead to the formation of furoxan byproducts (dimers).

  • Mixing Efficiency: Inadequate mixing can create localized "hot spots" of high reagent concentration, leading to the same issues as poor temperature control and fast addition.[7] This is a common failure point when moving from a magnetic stir bar to an overhead mechanical stirrer.[7]

Q4: How stable is the final carboxylic acid product? The isoxazoline ring itself is generally stable under neutral and mildly acidic conditions but can be labile to certain reductive conditions or strong bases.[13] The carboxylic acid functional group introduces potential for decarboxylation at elevated temperatures, although this is not typically an issue under standard storage conditions (cool, dry). For long-term storage, conversion to a stable salt may be considered.

Troubleshooting Guide

Issue 1: Low Yield of the Cycloaddition Product

Q: My reaction yield dropped significantly when moving from a 1 L flask to a 20 L reactor. What are the likely causes?

A: This is a classic scale-up challenge. The root cause often lies in physical process parameters rather than the chemistry itself.

  • Causality 1: Inefficient Heat Transfer. Larger volumes have a lower surface-area-to-volume ratio, making heat dissipation difficult.[7] An uncontrolled exotherm can accelerate side reactions, primarily the dimerization of the nitrile oxide to form a furoxan, which consumes your reactive intermediate.

    • Solution: Ensure your reactor has adequate cooling capacity. Use a reactor jacket with a suitable heat transfer fluid and consider lowering the initial batch temperature before starting the base addition. Implement real-time temperature monitoring.[14]

  • Causality 2: Poor Mixing. What appears well-mixed in a small flask may be heterogeneous in a large reactor.[7] This can lead to localized high concentrations of the base and hydroximoyl chloride, promoting rapid dimerization before the nitrile oxide can react with the alkene.

    • Solution: Optimize the stirrer type (e.g., pitched-blade turbine vs. anchor), speed (RPM), and position. For multi-phase reactions, ensure the stirrer design provides sufficient interfacial contact.

  • Causality 3: Stoichiometry and Reagent Purity. Impurities in starting materials that were negligible at a small scale can become significant inhibitors or sources of byproducts at a larger scale.[7]

    • Solution: Re-verify the purity of all starting materials and solvents. Ensure accurate molar equivalents are being charged to the reactor, accounting for any solvent in reagents.

Issue 2: High Levels of Impurities, Especially Furoxan Dimer

Q: My crude product contains a significant amount of a byproduct that I've identified as the furoxan dimer of my nitrile oxide. How can I prevent this?

A: Furoxan formation is the primary competing reaction pathway. Its presence indicates that the concentration of the nitrile oxide intermediate is too high, allowing it to react with itself rather than the intended dipolarophile.

  • Causality: High Instantaneous Concentration of Nitrile Oxide. This is almost always the cause. It can be triggered by:

    • Adding the base too quickly.

    • Poor mixing, creating localized areas of high base concentration.

    • A reaction temperature that is too low, slowing the cycloaddition rate more than the dimerization rate.

  • Solution: The "High Dilution" Principle at Scale. While true high dilution is impractical at scale, you can mimic it by controlling the generation and consumption of the reactive intermediate.

    • Protocol Adjustment: Add the base solution sub-surface over an extended period (e.g., 4-6 hours) into a vigorously stirred solution of the hydroximoyl chloride and the alkene. This maintains a low, steady-state concentration of the nitrile oxide.

    • Temperature Optimization: Slightly increasing the reaction temperature (e.g., from 20°C to 35°C) might increase the rate of the desired cycloaddition more than the dimerization, but this must be balanced against exotherm control.

Issue 3: Difficulties with Product Isolation and Purification

Q: The final carboxylic acid is difficult to crystallize, and chromatography is not viable for the 5 kg scale I am targeting. What are my options?

A: This is a common challenge for polar, zwitterionic-capable molecules. Purification strategies must be designed for scalability.

  • Strategy 1: Isolation of the Ester Intermediate. The ethyl ester intermediate is significantly less polar and more amenable to traditional purification techniques than the final carboxylic acid.

    • Workflow: After the cycloaddition, perform a standard aqueous workup to remove salts and water-soluble impurities. The crude ester can then be purified by crystallization or by passing a concentrated solution through a short plug of silica gel to remove baseline impurities. High-purity ester can then be saponified in a clean reaction stream, simplifying the final product isolation.

  • Strategy 2: pH-Controlled Extraction and Crystallization. The carboxylic acid's solubility is highly dependent on pH. This can be exploited for purification.

    • Protocol:

      • After saponification and workup, dissolve the crude sodium salt of the acid in water.

      • Perform an extraction with a non-polar solvent (e.g., MTBE or toluene) to remove non-acidic, organic-soluble impurities.

      • Slowly acidify the aqueous layer with a slight excess of acid (e.g., HCl) to a pH of ~2-3 to precipitate the carboxylic acid. The rate of acidification and the final pH are critical for controlling crystal size and purity.

      • If the product oils out, consider a solvent-antisolvent crystallization. Dissolve the crude acid in a minimal amount of a good solvent (e.g., methanol, ethyl acetate) and slowly add a poor solvent (e.g., heptane, water) to induce crystallization.

  • Strategy 3: Specialized Chromatography. While traditional column chromatography is difficult, techniques like high-speed counter-current chromatography (HSCCC) have been successfully used for the preparative separation of complex spiro compounds and could be considered if other methods fail.[15]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of the Ethyl Ester Intermediate (Illustrative 1 mole scale)

Safety Note: This reaction is exothermic and generates HCl gas during the in situ formation of the nitrile oxide. The reaction must be conducted in a suitable, well-ventilated reactor with appropriate temperature control and off-gas scrubbing.

  • Reactor Setup: Charge a 20 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and a dropping funnel connected to a nitrogen inlet.

  • Reagent Charge:

    • Charge the reactor with exo-methylene tetrahydropyran (1.2 eq, 1.2 mol).

    • Charge ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq, 1.0 mol).

    • Add a suitable solvent such as toluene or dichloromethane (10 L).

  • Reaction Initiation:

    • Begin vigorous stirring and cool the reactor contents to 15-20°C.

    • Prepare a solution of triethylamine (1.1 eq, 1.1 mol) in the reaction solvent (1 L) and charge it to the dropping funnel.

  • Controlled Addition:

    • Add the triethylamine solution dropwise to the reactor over 4-6 hours.

    • Maintain the internal temperature below 30°C throughout the addition using the reactor cooling jacket. A slight exotherm is expected.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots for HPLC or LC-MS analysis every hour.[14] The reaction is complete when the starting hydroximoyl chloride is consumed.

    • Continue stirring for an additional 2-4 hours after the addition is complete to ensure full conversion.

  • Work-up:

    • Cool the reaction mixture to 10°C.

    • Quench the reaction by adding 1M HCl (aq) (2 L) slowly.

    • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 L) and brine (2 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

Protocol 2: Saponification and Isolation of the Final Product
  • Saponification:

    • Dissolve the crude ethyl ester from the previous step in a mixture of THF (5 L) and water (2 L).

    • Add lithium hydroxide monohydrate (1.5 eq, 1.5 mol).

    • Stir the mixture at room temperature and monitor the disappearance of the ester by TLC or HPLC (typically 4-8 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF.

    • Dilute the remaining aqueous solution with water (5 L) and wash with methyl tert-butyl ether (MTBE) (2 x 2 L) to remove any non-polar, non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify slowly with 3M HCl to pH 2-3, while stirring vigorously.

    • The product should precipitate as a solid. Stir the resulting slurry for 1 hour in the cold.

    • Isolate the solid by filtration, wash the filter cake with cold water (2 x 1 L), and dry under vacuum at 40°C to a constant weight.

Scale-Up Data & Decision Making

Table 1: Key Parameter Comparison: Lab vs. Pilot Scale
ParameterLab Scale (100 mL Flask)Pilot Scale (20 L Reactor)Key Scale-Up Consideration
Mixing Magnetic Stir BarOverhead Mechanical StirrerStirrer geometry and RPM must be optimized to ensure bulk fluid motion and prevent dead zones.[7]
Heat Transfer High (large surface area/volume)Low (small surface area/volume)Active cooling and careful monitoring are required to manage the exotherm safely.[7]
Addition Time 15-30 minutes4-6 hoursExtended addition time is mandatory to control the concentration of reactive intermediates.
Impurity Profile Often negligibleCan become the major productMinor side reactions are amplified; process must be optimized to minimize them.[7]
Isolation Chromatography / EvaporationCrystallization / ExtractionThe purification method must be scalable, robust, and cost-effective.[8]
Troubleshooting Decision Workflow

This diagram outlines a logical flow for diagnosing common scale-up problems.

G Start Scale-up Batch Fails (Low Yield / High Impurity) Check_Temp Review Temperature Profile Start->Check_Temp Check_Crude Analyze Crude by LC-MS/NMR Start->Check_Crude Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Temp_Exotherm Uncontrolled Exotherm Detected? Check_Temp->Temp_Exotherm Crude_Dimer High Furoxan Dimer? Check_Crude->Crude_Dimer Sol_Addition Action: Slow Reagent Addition Rate Improve Mixing Check_Mixing->Sol_Addition Temp_Exotherm->Check_Crude No Sol_Cooling Action: Improve Cooling Capacity Lower Start Temp Temp_Exotherm->Sol_Cooling Yes Crude_SM Unreacted Starting Material? Crude_Dimer->Crude_SM No Crude_Dimer->Sol_Addition Yes Sol_Time Action: Increase Reaction Time Check Reagent Purity/Stoichiometry Crude_SM->Sol_Time Yes

Caption: A decision tree for troubleshooting poor scale-up results.

References

  • Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents. PMC, NIH. [Link]

  • Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. PMC. [Link]

  • Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. Frontiers. [Link]

  • Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. PubMed. [Link]

  • Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc. [Link]

  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. PMC, NIH. [Link]

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. ScienceDirect. [Link]

  • Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. PubMed. [Link]

  • (PDF) Family-level stereoselective synthesis and biological evaluation of pyrrolomorpholine spiroketal natural product antioxidants. ResearchGate. [Link]

  • Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides. Royal Society of Chemistry. [Link]

  • Reaction Monitoring. Magritek. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. [Link]

  • How to deal with Scale-up challenges of Chemistry? Prime Scholars. [Link]

  • 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. [Link]

  • Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Longdom Publishing SL. [Link]

  • Examples of spirocyclic compounds reported along with their olfactory properties. ResearchGate. [Link]

  • This compound. PubChemLite. [Link]

  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • 1,8-Dioxa-4-azaspiro[4.5]decane-3-carboxylic acid. PubChem, NIH. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. ResearchGate. [Link]

  • Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. NIH. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. MDPI. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Spiro Compounds - Synthesis and Applications. eBooks. [Link]

  • Spiro Compounds: A Brief History. ResearchGate. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate. PubChem. [Link]

  • 1-Oxa-2-aza-spiro[4.5]dec-2-ene-3-carbaldehyde. PubChem. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

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Technical Support Center: Chiral Separation of Spirocyclic Carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chiral separation of spirocyclic carboxylic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving these unique chiral molecules. Spirocyclic structures, with their inherent rigidity and distinct three-dimensional arrangements, present specific challenges and opportunities in enantioseparation. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the common issues you may encounter during your experiments.

The importance of successful chiral separation cannot be overstated, particularly in pharmaceutical development. Enantiomers of a chiral drug can exhibit widely different pharmacological activities and safety profiles, making their accurate separation and quantification a critical step.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of spirocyclic carboxylic acids challenging?

The primary challenge lies in the unique structural nature of spiro compounds. The stereogenic center is a spiro-atom, creating a rigid, three-dimensional structure. For successful chiral recognition on a Chiral Stationary Phase (CSP), there must be a sufficient difference in the interaction energy between the two enantiomers and the CSP. This interaction is often based on a combination of forces like hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[3] With spirocyclic carboxylic acids, the carboxylic acid group provides a key interaction point, but the overall rigidity of the scaffold can sometimes limit the molecule's ability to adopt the optimal conformation for differential interaction with the CSP.

Q2: What is the first step I should take when developing a new separation method for a spirocyclic carboxylic acid?

The most effective initial step is to screen a variety of Chiral Stationary Phases (CSPs) under different chromatographic modes (Normal Phase, Reversed-Phase, Polar Organic, and Supercritical Fluid Chromatography).[4][5] Chiral separations are notoriously difficult to predict based on analyte structure alone.[3] An initial screening across a diverse set of columns is more efficient than attempting to optimize a single, randomly chosen column.

Recommended Initial Screening Platforms:

  • Polysaccharide-based CSPs: Columns based on amylose and cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are highly versatile and should be a primary choice for screening.[4][6] They offer broad enantiorecognition capabilities.

  • Pirkle-type CSPs: These are known for their robustness and are particularly useful when strong π-π interactions are anticipated.[7]

  • Macrocyclic Glycopeptide CSPs: Phases like vancomycin or teicoplanin (e.g., Chirobiotic™ phases) are effective for a wide range of molecules, including acids.[3]

  • Anion-Exchanger CSPs: For acidic compounds, columns like CHIRALPAK® QN-AX and QD-AX are specifically designed to operate via an ion-exchange mechanism and can provide excellent selectivity.[8]

Troubleshooting Guide

Problem 1: I see no separation (a single peak) for my spirocyclic carboxylic acid enantiomers.

This is a common starting point and indicates that the chosen CSP and mobile phase conditions do not provide sufficient enantioselectivity.

Causality & Explanation: Enantiomeric separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[9] If the interaction energies of these two complexes are too similar, the enantiomers will co-elute. This can be due to a poor match between the analyte's functional groups and the CSP's interaction sites, or the mobile phase may be too strong, preventing effective interaction.

Troubleshooting Steps:

  • Change the Chiral Stationary Phase: This is the most impactful variable.[5] If you started with a cellulose-based column, try an amylose-based one, or switch to a completely different type of CSP like a Pirkle or macrocyclic glycopeptide phase.[4]

  • Switch Chromatographic Mode: If you are in reversed-phase, try normal phase or SFC. The change in solvent environment dramatically alters the interactions. A separation that fails in one mode may be successful in another.[4]

  • Modify the Mobile Phase:

    • For Normal Phase (NP) / SFC: Alter the type and percentage of the alcohol modifier (e.g., switch from isopropanol to ethanol). Introduce a small amount of an acidic or basic additive. For carboxylic acids, an acidic additive is crucial.[4][8]

    • For Reversed-Phase (RP): Change the organic modifier (e.g., acetonitrile vs. methanol). Adjust the pH of the aqueous portion and the concentration of any buffer salts.[6]

  • Adjust the Temperature: Temperature can significantly affect selectivity, sometimes even reversing the elution order of enantiomers.[4] Try running the separation at a lower temperature (e.g., 10-15°C) to enhance interaction energies, or at a higher temperature to improve kinetics and peak shape.

Problem 2: My peaks are broad and show significant tailing.

Poor peak shape for acidic analytes is often caused by secondary interactions with the stationary phase or issues with the analyte's ionization state.

Causality & Explanation: Carboxylic acids can exist in both ionized (anionic) and non-ionized forms. If the mobile phase pH is not properly controlled, a mixture of these forms can exist on the column, leading to peak broadening. Additionally, residual silanol groups on the silica support of some CSPs can cause strong, non-specific interactions with the acidic analyte, resulting in tailing.[10]

Troubleshooting Steps:

  • Add an Acidic Modifier: This is the most critical step for acidic analytes. The addition of a small amount of a strong acid like trifluoroacetic acid (TFA) or formic acid (FA) (typically 0.1%) to the mobile phase will suppress the ionization of the carboxylic acid. This ensures the analyte is in a single, neutral form, leading to sharper, more symmetrical peaks.[1][4]

  • Control the pH: In reversed-phase mode, buffering the mobile phase to a pH at least 2 units below the pKa of your carboxylic acid will achieve the same goal of suppressing ionization.

  • Consider Anion-Exchange CSPs: For particularly problematic acids, switching to a weak anion-exchanger CSP (like CHIRALPAK QN-AX) can be a solution. These columns are designed to interact with anionic analytes through an ion-exchange mechanism, which can lead to excellent peak shape and resolution.[8] The mobile phase for these columns typically contains a specific balance of an acid and a salt (e.g., formic acid and ammonium formate) to control elution.[8]

  • Increase Temperature: Raising the column temperature can sometimes improve mass transfer kinetics and reduce peak broadening.[4]

Problem 3: I have some separation, but the resolution (Rs) is less than 1.5.

Partial separation means you have found a promising system, but it requires optimization to be suitable for quantification.

Causality & Explanation: Resolution is a function of selectivity, efficiency, and retention. Low resolution despite some peak separation indicates that the difference in interaction energy is small, or that column efficiency is low (leading to broad peaks that overlap).

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for optimizing a partial separation.

G start Partial Separation Observed (Rs < 1.5) mp_mod Fine-tune Mobile Phase - Adjust % Modifier - Change Modifier Type (e.g., EtOH vs. IPA) start->mp_mod additive Optimize Additive Conc. (e.g., 0.1% to 0.5% FA) mp_mod->additive temp Adjust Temperature (Try ± 15°C from initial) additive->temp flow Decrease Flow Rate (Improves Efficiency) temp->flow result Resolution > 1.5? flow->result success Method Optimized result->success Yes fail Try Different CSP or Mode result->fail No

Caption: Workflow for optimizing a partial chiral separation.

Detailed Optimization Steps:

  • Mobile Phase Composition: Systematically vary the percentage of the organic modifier (e.g., alcohol in NP/SFC, ACN in RP) in small increments. This is often the most effective way to improve selectivity.[4]

  • Additive Concentration: The concentration of the acidic additive can impact both retention and selectivity. Sometimes, increasing the acid concentration can improve resolution, but excessive amounts may also reduce it.[4]

  • Temperature: As mentioned, temperature has a strong influence. A systematic study (e.g., at 15°C, 25°C, and 40°C) is warranted.

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates (efficiency), leading to narrower peaks and better resolution, albeit with longer run times.

Experimental Protocols & Data

Protocol 1: Generic Screening Protocol for a Novel Spirocyclic Carboxylic Acid

This protocol outlines a systematic approach to initial screening using HPLC.

Objective: To identify a promising Chiral Stationary Phase and mobile phase system.

Materials:

  • HPLC system with UV detector

  • Columns:

    • Cellulose-based CSP (e.g., Chiralcel® OD-H)

    • Amylose-based CSP (e.g., Chiralpak® AD-H)

    • Anion-Exchanger CSP (e.g., CHIRALPAK® QN-AX)

  • Solvents: HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), Trifluoroacetic Acid (TFA), Formic Acid (FA).

  • Sample: Racemic spirocyclic carboxylic acid dissolved at ~1 mg/mL in mobile phase.

Methodology:

  • Column Equilibration: Equilibrate each column with the starting mobile phase for at least 20 column volumes.

  • Screening Injections: Perform a series of injections on each column using the mobile phases listed in the table below.

  • Data Evaluation: For each run, evaluate retention time, peak shape, and, most importantly, enantiomeric resolution (Rs).

Screening Conditions Table:

Screening Mode CSP Type Mobile Phase Typical Flow Rate (mL/min) Notes
Normal Phase (NP) PolysaccharideHexane/IPA (90:10) + 0.1% TFA1.0A good starting point for many compounds.
Normal Phase (NP) PolysaccharideHexane/EtOH (85:15) + 0.1% TFA1.0EtOH can offer different selectivity than IPA.
Reversed-Phase (RP) PolysaccharideACN/Water (50:50) + 0.1% FA0.8For more polar analytes.
Polar Organic (PO) PolysaccharideMeOH + 0.1% FA0.5Useful for compounds with poor solubility in hexane.
Anion Exchange QN-AX / QD-AXMeOH / FA / NH4OOCH (100/0.4/0.35 v/v/m)0.7Specifically for acidic compounds.[8]

This table provides starting conditions. The ratios of solvents should be adjusted based on initial results to achieve reasonable retention times (k' between 2 and 10).

Visualization: The Chiral Recognition Triangle

Successful chiral separation is often described by the "three-point interaction model," where one enantiomer can form three simultaneous interactions with the CSP, while its mirror image can only form two, leading to a difference in binding energy and retention time.[3]

G cluster_0 Enantiomer 1 (Stronger Interaction) cluster_1 Enantiomer 2 (Weaker Interaction) A1 A B1 B CSP1 CSP Site A' A1->CSP1 Interaction 1 C1 C CSP2 CSP Site B' B1->CSP2 Interaction 2 CSP3 CSP Site C' C1->CSP3 Interaction 3 A2 A B2 B CSP4 CSP Site A' A2->CSP4 Interaction 1 C2 C CSP5 CSP Site B' B2->CSP5 Interaction 2 CSP6 CSP Site C' C2->CSP6 Steric Repulsion

Caption: The three-point interaction model for chiral recognition.

References

  • Chiral Separation of Spiro-compounds and Determination Configuration. (2015). ResearchGate. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2024). American Pharmaceutical Review. [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies, Inc.[Link]

  • A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. (2023). Journal of Pharmaceutical Analysis. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). Molecules. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]

  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? (2018). ResearchGate. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Pharmaceuticals. [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (1993). Journal of Chromatography A. [Link]

Sources

Technical Support Center: Reaction Condition Refinement for Spirocyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Spirocyclization Reaction Refinement. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing spirocyclic frameworks. Spirocycles, with their inherent three-dimensionality, are increasingly vital in medicinal chemistry and materials science.[1][2][3] However, their synthesis often presents unique challenges. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to optimize your spirocyclization reactions effectively.

I. Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in spirocyclization are a common hurdle and typically stem from a combination of factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[4]

  • Suboptimal Reaction Conditions: The temperature, concentration, and reaction time are critical parameters that may not be ideal for your specific substrate. Some reactions require elevated temperatures to overcome activation energy barriers, while others benefit from lower temperatures to minimize side reactions and decomposition.[4]

  • Inefficient Catalyst or Reagents: The choice of catalyst, ligand, or stoichiometric reagents is paramount. The catalyst system may not be active enough, or the stoichiometry of the reagents may not be optimal to drive the reaction to completion.[4][5]

  • Poor Starting Material Quality: Impurities in your starting materials can act as catalyst poisons or participate in undesired side reactions, significantly impacting your yield.[4][6]

  • Product Instability: The desired spirocyclic product might be unstable under the reaction conditions or during the workup and purification process.[4][7]

Q2: I'm observing poor diastereoselectivity in my reaction. How can I improve the stereochemical outcome?

A2: Achieving high diastereoselectivity is a frequent challenge in spirocycle synthesis due to the formation of a sterically congested spirocenter.[4] Several factors influence the spatial arrangement of the newly formed stereocenters:

  • Solvent Effects: The polarity of the solvent can significantly influence the transition state geometry, thereby affecting the diastereoselectivity. In some instances, a change in solvent can even reverse the stereochemical outcome.[4][8][9][10]

  • Catalyst and Ligand Control: Chiral catalysts and ligands are instrumental in inducing stereoselectivity. Screening a variety of ligands is often necessary to find the optimal match for your substrate.[4]

  • Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

Q3: How do I choose the appropriate solvent for my spirocyclization?

A3: Solvent selection is highly dependent on the reaction mechanism. If literature precedents for similar transformations are available, they serve as an excellent starting point. In the absence of such information, a solvent screen is recommended. Key properties to consider are:

  • Polarity: The solvent's polarity can impact the solubility of reactants and stabilize or destabilize charged intermediates and transition states.[8][11] Common solvents for spirocyclization range from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM, acetonitrile) and polar protic (e.g., alcohols).[7]

  • Boiling Point: The desired reaction temperature will dictate the choice of a suitable solvent with an appropriate boiling point.

  • Coordinating Ability: Some solvents can coordinate to the metal catalyst, influencing its reactivity and selectivity.

Q4: My spirocyclic product seems to be decomposing during purification. What strategies can I employ?

A4: The unique and often rigid three-dimensional structure of spiro compounds can make them susceptible to decomposition, particularly on silica gel.[7][12] If you observe product degradation during standard silica gel chromatography, consider the following alternatives:

  • Deactivated Silica Gel: Pre-treating the silica gel with a base (e.g., triethylamine) or an acid can neutralize active sites that may be causing decomposition.[7]

  • Alternative Stationary Phases: Alumina (neutral, basic, or acidic) or Florisil can offer different selectivity and milder conditions for purification.[12] Reverse-phase chromatography is another option for polar compounds.

  • Non-Chromatographic Methods: If your product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.[7] Distillation or sublimation may be suitable for volatile products.

  • Work-up Modifications: Careful adjustment of the pH during the aqueous work-up can help remove acidic or basic impurities that might complicate chromatography.[12]

II. Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common issues encountered during spirocyclization reactions.

Problem 1: Low or No Product Formation

A lack of product can be frustrating, but a logical, stepwise investigation can often pinpoint the issue.

Workflow for Troubleshooting Low Yield

G start Low/No Yield Observed check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm check_reagents Confirm Reagent/Catalyst Activity check_sm->check_reagents If pure screen_conditions Systematic Reaction Condition Screen check_reagents->screen_conditions If active temp Vary Temperature screen_conditions->temp conc Vary Concentration screen_conditions->conc time Vary Reaction Time screen_conditions->time optimize_catalyst Optimize Catalyst System temp->optimize_catalyst If no improvement success Improved Yield temp->success If improved conc->optimize_catalyst If no improvement conc->success If improved time->optimize_catalyst If no improvement time->success If improved screen_catalyst Screen Different Catalysts/Metals optimize_catalyst->screen_catalyst screen_ligand Screen Ligand Library optimize_catalyst->screen_ligand screen_base Screen Different Bases optimize_catalyst->screen_base protecting_group Consider Protecting Group Strategy screen_catalyst->protecting_group If no improvement screen_catalyst->success If improved screen_ligand->protecting_group If no improvement screen_ligand->success If improved screen_base->protecting_group If no improvement screen_base->success If improved protecting_group->success If improved

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Steps:
  • Verify Starting Material Purity: Before embarking on extensive optimization, ensure the integrity of your starting materials.[4][6] Impurities can have a detrimental effect on the reaction.

    • Protocol:

      • Analyze your starting materials by ¹H NMR, ¹³C NMR, and LC-MS to confirm their identity and purity.

      • If impurities are detected, purify the starting materials by recrystallization, column chromatography, or distillation.

  • Confirm Reagent and Catalyst Activity: Reagents and catalysts can degrade over time. It is essential to confirm their activity.

    • Protocol:

      • If possible, test the reagent or catalyst in a known, reliable reaction to ensure it is active.

      • For sensitive reagents, consider using a freshly opened bottle or purifying/synthesizing them immediately before use.

  • Systematic Screening of Reaction Conditions: A systematic variation of reaction parameters is often the most effective way to improve yields.[4]

    • Temperature: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 110 °C). Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.[13]

    • Concentration: Vary the concentration of the limiting reagent (e.g., 0.1 M, 0.5 M, 1.0 M). The Thorpe-Ingold effect suggests that higher concentrations can sometimes favor intramolecular cyclization.[14]

    • Reaction Time: Monitor the reaction at different time points to establish the optimal reaction duration. Prolonged reaction times can sometimes lead to product decomposition.[4]

  • Catalyst and Ligand Screening: The electronic and steric properties of the catalyst and ligand are crucial for an efficient transformation.

    • Protocol:

      • Set up a parallel screen of different metal catalysts (e.g., Pd, Ni, Cu, Ag, Au) and ligands.[5][15]

      • For a given metal, screen a library of ligands with varying steric bulk and electronic properties (e.g., phosphine-based, N-heterocyclic carbene-based).

  • Base Selection: For reactions requiring a base, its strength and nature can significantly influence the outcome.

    • Protocol: Screen a variety of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., DBU, Et₃N) bases.[16]

  • Protecting Group Strategy: If a particular functional group is interfering with the reaction, consider using a protecting group.[12][17][18][19][20]

    • Protocol:

      • Identify the problematic functional group.

      • Choose a suitable protecting group that is stable to the spirocyclization conditions but can be removed selectively later.[18][21]

      • Synthesize the protected substrate and subject it to the reaction conditions.

Problem 2: Poor Stereoselectivity

Controlling the stereochemistry at the newly formed spirocenter is a significant challenge.

Workflow for Optimizing Diastereoselectivity

G start Poor Diastereoselectivity screen_solvent Screen Solvents of Varying Polarity start->screen_solvent screen_temp Vary Reaction Temperature screen_solvent->screen_temp If no/minor improvement success Improved Diastereoselectivity screen_solvent->success If improved screen_catalyst Screen Chiral Catalysts/Ligands screen_temp->screen_catalyst If no/minor improvement screen_temp->success If improved screen_additives Screen Additives/Co-catalysts screen_catalyst->screen_additives If no/minor improvement screen_catalyst->success If improved screen_additives->success If improved no_improvement No Improvement screen_additives->no_improvement

Caption: Decision tree for improving diastereoselectivity.

Detailed Optimization Steps:
  • Solvent Screening: The solvent can have a profound effect on the transition state energies, thereby influencing the diastereomeric ratio.[4][9][10]

    • Protocol:

      • Run the reaction in a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, CH₃CN, MeOH).

      • Analyze the diastereomeric ratio of the crude reaction mixture by ¹H NMR or chiral HPLC.

  • Temperature Variation: Lowering the reaction temperature often leads to higher diastereoselectivity.

    • Protocol:

      • Perform the reaction at progressively lower temperatures (e.g., 25 °C, 0 °C, -20 °C, -78 °C).

      • Be aware that lower temperatures will likely decrease the reaction rate.

  • Chiral Catalyst and Ligand Screening: For enantioselective spirocyclizations, the choice of a chiral catalyst or ligand is critical. Even for diastereoselectivity, chiral ligands can create a more ordered transition state.

    • Protocol:

      • If applicable, screen a library of chiral ligands.

      • Evaluate the effect of catalyst loading, as this can sometimes influence stereoselectivity.

Data Presentation: Example of a Solvent Screening Table
EntrySolventPolarity IndexTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
1Toluene2.4110752:1
2THF4.066685:1
3CH₂Cl₂3.14082>20:1
4CH₃CN5.882551:1

III. Mechanistic Considerations

A deeper understanding of the reaction mechanism can provide valuable insights for troubleshooting and optimization. Spirocyclization can proceed through various mechanisms, including nucleophilic substitution, cycloadditions, and transition-metal-catalyzed processes.[22][23][24][25][26] For instance, in a palladium-catalyzed spirocyclization, the mechanism may involve oxidative addition, intramolecular carbopalladation, C-H activation, and migratory insertion.[22] Understanding the turnover-limiting step can guide the optimization of reaction conditions.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Retrieved from

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. (n.d.). Chemical Science (RSC Publishing). Retrieved from

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). ResearchGate. Retrieved from

  • Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. (n.d.). PMC - PubMed Central. Retrieved from

  • Catalyst-driven scaffold diversity:selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones. (2016, May 17). White Rose Research Online. Retrieved from

  • Benchchem. (n.d.). Efficiency comparison of different bases for spirocyclization protocols. Retrieved from

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PMC - PubMed Central - NIH. Retrieved from

  • Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. (2016, June 20). PubMed. Retrieved from

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Optimization of Spirocyclization Reactions. Retrieved from

  • The Journal of Organic Chemistry Vol. 91 No. 2. (n.d.). ACS Publications. Retrieved from

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (2025, March 3). ResearchGate. Retrieved from

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (n.d.). PMC - NIH. Retrieved from

  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021, January 6). Organic Chemistry Frontiers (RSC Publishing). Retrieved from

  • Kagan, S. (2023, August 28). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media. Retrieved from

  • Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. (2025, August 2). ResearchGate. Retrieved from

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020, December 31). ACS Publications. Retrieved from

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from

  • Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. (2023, October 3). PMC - NIH. Retrieved from

  • Optimization of the reaction conditions a. (n.d.). ResearchGate. Retrieved from

  • How to Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester. Retrieved from

  • Protecting Groups. (n.d.). Retrieved from

  • Solvent effects. (n.d.). Wikipedia. Retrieved from

  • 1 Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH. Retrieved from

  • Troubleshooting: I Cant Reproduce an Earlier Experiment!. (n.d.). Department of Chemistry : University of Rochester. Retrieved from

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (n.d.). Retrieved from

  • Recent advances in spirocyclization of indole derivatives. (2018, April 10). RSC Publishing. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Spirocyclization Reactions. Retrieved from

  • Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. (2025, October 18). ResearchGate. Retrieved from

  • Dearomative spirocyclization of ynamides. (n.d.). PMC - NIH. Retrieved from

  • Cis-selective double spirocyclization via dearomatization and isomerization under thermodynamic control. (n.d.). ResearchGate. Retrieved from

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. Retrieved from

  • Mahmoud, A. R. (2025, October 30). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from

  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester. Retrieved from

  • Solvent effects on stereoselectivity: more than just an environment. (2009, February 12). RSC Publishing. Retrieved from

  • What are the reaction mechanisms of organic intermediate cyclization reactions?. (2025, November 6). Blog. Retrieved from

  • Dearomative spirocyclization of ynamides. (n.d.). Chemical Science (RSC Publishing). Retrieved from

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (n.d.). NIH. Retrieved from

  • Miyanaga, A., & Katsuyama, Y. (2026, January 5). Protecting Group Strategies in Natural Product Biosynthesis. J Nat Prod. Retrieved from

  • Tips & Tricks: Protecting Groups. (n.d.). Department of Chemistry : University of Rochester. Retrieved from

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024, August 1). ACS Publications. Retrieved from

  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Retrieved from

  • Reaction Mechanism: Structure and Reactivity. (n.d.). Dalal Institute. Retrieved from

  • Influence of Concentration and Temperature on the Speed of Chemical Reaction. (n.d.). ResearchGate. Retrieved from

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Technical Support Center: Navigating the Stability of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies to prevent the decomposition of azaspiro compounds during synthetic workup and purification. Azaspirocycles are vital scaffolds in medicinal chemistry, but their unique structural features can present stability challenges.[1][2][3] This resource will equip you with the knowledge to anticipate and mitigate these issues, ensuring the integrity of your valuable compounds.

Frequently Asked Questions (FAQs)

Q1: My azaspiro compound seems to be degrading during aqueous workup. What are the most likely causes?

A1: Decomposition during aqueous workup is a common issue, often stemming from the inherent reactivity of the azaspirocyclic core. The two primary culprits are typically pH instability and oxidation.

  • pH Sensitivity: Many azaspiro compounds are susceptible to degradation under strongly acidic or basic conditions.[4][5]

    • Acid-Catalyzed Hydrolysis: If your azaspiro compound contains a lactam (cyclic amide) functionality, it can be prone to hydrolysis under acidic conditions, leading to ring-opening.[6]

    • Acid-Mediated Ring Opening: The spirocyclic ring system itself, particularly in strained variants, can undergo ring-opening reactions when exposed to strong acids.[7][8][9]

    • Strong Bases: While some amines are stable in the presence of weak bases like ammonium hydroxide, strong bases such as sodium hydroxide can also promote degradation.[4]

  • Oxidative Degradation: The nitrogen atom in the azaspirocycle, especially if it is a tertiary amine, is susceptible to oxidation.[6] This can be exacerbated by exposure to air (oxygen) during prolonged workup procedures, potentially forming N-oxides.[6][10][11]

Q2: I'm observing streaking and poor recovery of my basic azaspiro compound during silica gel column chromatography. What's happening and how can I fix it?

A2: This is a classic problem when purifying basic compounds like amines on standard silica gel. The acidic nature of silica gel leads to strong interactions with the basic analyte. This can cause several issues:

  • Irreversible Adsorption: The basic compound can bind strongly to the acidic silanol groups on the silica surface, leading to low recovery.

  • Peak Tailing/Streaking: The strong interaction causes the compound to elute slowly and unevenly, resulting in broad, tailing peaks.

  • On-Column Degradation: The acidic environment of the silica gel can catalyze the decomposition of sensitive azaspiro compounds.

To address this, you have several effective options:

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape and recovery of your compound.[12]

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[12]

    • Reverse-Phase Chromatography: For polar azaspiro compounds, reverse-phase chromatography using a high-pH mobile phase can provide excellent separation and recovery.[13]

  • Formation of a Salt: Temporarily converting the amine to a salt (e.g., by adding HCl in dioxane) can sometimes aid in purification by precipitation, though this is only suitable for acid-stable compounds.[12]

Q3: My azaspiro compound is heat-sensitive. What purification techniques should I consider to avoid thermal decomposition?

A3: Thermal instability is a significant concern for many organic compounds, and azaspirocycles are no exception.[14][15][16] If you suspect your compound is degrading at elevated temperatures, avoid high-heat purification methods.

  • Avoid High-Temperature Distillation: Standard distillation may not be suitable. If distillation is necessary, use vacuum distillation to lower the boiling point of your compound and minimize thermal stress.[17][18]

  • Low-Temperature Crystallization: Recrystallization is an excellent method for purifying solid compounds at lower temperatures.[18][19] Careful selection of the solvent system is crucial for success.

  • Mindful Solvent Removal: When removing solvent using a rotary evaporator, use a water bath temperature that is as low as reasonably practical. Avoid prolonged exposure to heat, even under reduced pressure.

Troubleshooting Guides

Problem 1: Significant Product Loss During Acidic Wash

Scenario: You are performing an aqueous workup to remove non-basic impurities and wash the organic layer with a dilute acid (e.g., 1M HCl). You notice a significant decrease in the yield of your desired azaspiro compound.

Root Cause Analysis and Solutions:

This strongly suggests your azaspiro compound is either being protonated and partitioning into the aqueous layer or is degrading under acidic conditions.

Workflow for Diagnosing and Mitigating Acid-Related Decomposition

Caption: Troubleshooting acid-related decomposition.

Problem 2: Suspected Oxidative Degradation

Scenario: After a lengthy workup or purification process that involves exposure to air, you observe the formation of a new, more polar impurity in your TLC or LC-MS analysis, often with a mass increase of +16 amu, indicative of an N-oxide.[6]

Root Cause Analysis and Solutions:

The tertiary amine of your azaspirocycle is likely undergoing oxidation.

Preventative Measures:

  • Minimize Air Exposure: During the workup, consider performing extractions and solvent removal under an inert atmosphere (e.g., nitrogen or argon).

  • Use Degassed Solvents: For chromatography, using solvents that have been sparged with nitrogen or helium can reduce the amount of dissolved oxygen.

  • Add Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the crude material before purification can inhibit radical-mediated oxidation.

  • Efficient Workflow: Streamline your workup and purification process to minimize the time the compound is exposed to potentially oxidizing conditions.

In-Depth Protocols

Protocol 1: Gentle Workup for Acid-Sensitive Azaspiro Compounds

This protocol is designed to avoid the use of strong acids, which can cause decomposition of sensitive azaspirocycles.

  • Quench the Reaction: Carefully quench the reaction mixture, typically by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7) at 0 °C.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous NaHCO₃ (to remove any residual acidic byproducts).

    • Brine (saturated aqueous NaCl) to aid in breaking up emulsions and removing bulk water.[20]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure, maintaining a low water bath temperature.

Protocol 2: Flash Chromatography of Basic Azaspiro Compounds on Silica Gel

This method utilizes a basic modifier to improve peak shape and recovery.

  • Prepare the Slurry: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate) containing 0.5% triethylamine (Et₃N).

  • Pack the Column: Pack the column with the prepared slurry.

  • Equilibrate the Column: Equilibrate the column by flushing with at least 3-5 column volumes of the mobile phase containing 0.5% Et₃N.

  • Load the Sample: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dry powder onto the top of the column.

  • Elution: Elute the column with a gradient of your chosen solvent system (e.g., increasing ethyl acetate in hexanes), ensuring that the eluent consistently contains 0.5% Et₃N throughout the entire gradient.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

Table 1: Summary of Troubleshooting Strategies for Azaspiro Compound Purification

Issue Potential Cause Recommended Solutions
Low Recovery After Workup pH-related decomposition or partitioning into the aqueous layer.Use milder wash conditions (e.g., NaHCO₃, NH₄Cl).[21] Back-extract from acidic/basic aqueous layers.
Streaking on Silica Gel Strong interaction between the basic compound and acidic silica.Add a basic modifier (e.g., Et₃N) to the eluent.[12] Use an alternative stationary phase like alumina.[12]
Formation of New Polar Impurity Oxidation of the amine functionality.Work under an inert atmosphere. Use degassed solvents. Minimize the duration of the workup.
Decomposition During Solvent Removal Thermal instability.Use a low-temperature water bath for rotary evaporation. Consider lyophilization for highly sensitive compounds.
Compound Insoluble for Recrystallization Poor choice of solvent.Screen a variety of solvent systems (e.g., ethanol/water, hexanes/ethyl acetate).[19]

Advanced Strategies: The Role of Protecting Groups

When an azaspiro compound is particularly sensitive to the conditions of a required synthetic step or workup, the temporary introduction of a protecting group can be an invaluable strategy.[22][23]

Common Protecting Groups for Amines:

  • Boc (tert-butyloxycarbonyl): Introduced using Boc-anhydride, it is stable to a wide range of conditions but is readily removed with a strong acid like trifluoroacetic acid (TFA). This is useful if subsequent steps are acid-sensitive.

  • Cbz (Carboxybenzyl): Introduced using benzyl chloroformate, it is stable to acidic conditions and is typically removed by catalytic hydrogenation (H₂, Pd/C).

  • Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions but removed with a base, such as piperidine.

Logical Flow for Deciding on a Protecting Group Strategy

Caption: Decision-making for amine protection.

By understanding the fundamental chemical principles governing the stability of azaspiro compounds and by employing the targeted strategies outlined in this guide, researchers can significantly improve the efficiency and success of their synthetic endeavors.

References

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  • Singh, G., Singh, M., & Kumar, P. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1245678. [Link]

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  • Persee. (2025). Gas Chromatography Explained: How It Separates Different Compounds. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I | Extracting, Washing and Drying [Video]. YouTube. [Link]

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  • Soufi, M., Escudero-Casao, M., & Peris-García, E. (2023). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. Molecules, 28(20), 7109. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Elucidation of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. Spirocyclic scaffolds, in particular, have garnered significant attention due to their inherent three-dimensionality and novel chemical space they occupy. This guide provides an in-depth technical analysis and a proposed workflow for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignment of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid, a representative spirocyclic isoxazoline.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of expected chemical shifts to explain the causal relationships behind spectral phenomena and to provide a robust, self-validating experimental protocol for structural verification.

The Structural Challenge: Analyzing a Compact Spirocyclic System

The molecule , this compound, presents a unique set of spectroscopic challenges. The fusion of a tetrahydropyran ring and an isoxazoline ring through a spirocyclic carbon introduces conformational rigidity and distinct electronic environments that influence the chemical shifts of neighboring nuclei. A thorough understanding of these influences is paramount for accurate spectral assignment.

Molecular Structure:

Figure 1. Numbering scheme for this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts: A Comparative Analysis

While no definitive, published spectrum for this exact molecule is readily available, we can predict the chemical shifts with a high degree of confidence by comparing it to structurally similar compounds. The isoxazoline ring protons and carbons, for instance, have characteristic chemical shift ranges.[1][2] Similarly, the tetrahydropyran moiety's spectral features can be extrapolated from known spiroketal systems.[3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NumberPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale and Comparative Data
3-~165-170Carboxylic acid carbon, expected to be significantly downfield.
4~4.8-5.4~80-90Olefinic proton of the isoxazoline ring.[1] The carbon is adjacent to the electronegative oxygen and nitrogen.
5-~90-100Spirocyclic carbon, quaternary and bonded to two oxygens. Expected to be downfield.[3]
6, 10~3.5-4.0~60-70Methylene protons adjacent to the ring oxygen (O1).
7, 9~1.5-2.0~20-30Methylene protons of the tetrahydropyran ring.
COOH~10-13-Carboxylic acid proton, typically a broad singlet, highly dependent on solvent and concentration.

Experimental Protocol for Unambiguous Assignment

To move from prediction to certainty, a suite of 1D and 2D NMR experiments is required. The following protocol is designed to provide a self-validating dataset for the complete assignment of all ¹H and ¹³C resonances.

Sample Preparation

A solution of 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is prepared. The choice of solvent can influence the chemical shifts, particularly of the acidic proton.

1D NMR Spectroscopy
  • ¹H NMR: A standard proton NMR experiment will provide the initial overview of the proton signals, their integrations, and their coupling patterns.

  • ¹³C NMR: A proton-decoupled ¹³C experiment will reveal the number of unique carbon environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum.

2D NMR Spectroscopy

Two-dimensional NMR is indispensable for establishing connectivity within the molecule.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of the proton network within the tetrahydropyran ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this structural elucidation. It reveals long-range (2-3 bond) correlations between protons and carbons. This is essential for assigning quaternary carbons, such as the spiro-carbon (C5) and the carboxylic acid carbon (C3), by observing their correlations to nearby protons.

Workflow for Spectral Assignment

The following workflow illustrates the logical progression from data acquisition to full structural assignment.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_assign Assignment Process H1 ¹H NMR C13 ¹³C NMR DEPT DEPT-135 Assign_H Assign ¹H Signals DEPT->Assign_H Identify CH, CH₂, CH₃ COSY COSY HSQC HSQC COSY->Assign_H Establish H-H Connectivity HMBC HMBC Assign_C Assign ¹³C Signals HSQC->Assign_C Correlate C-H one-bond Assign_Q Assign Quaternary Carbons HMBC->Assign_Q Correlate C-H long-range Final Final Structure Verification Assign_Q->Final

Figure 2. Experimental workflow for NMR assignment.

Comparative Analysis of Alternative Spectroscopic Techniques

While NMR is the gold standard for this type of structural elucidation, other techniques can provide complementary information:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound. Fragmentation patterns in MS/MS experiments could potentially provide some structural information, but would not be as definitive as NMR for stereochemistry and connectivity.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the carboxylic acid (broad O-H and C=O stretches) and the C=N bond of the isoxazoline ring.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide the most definitive structural information, including stereochemistry at the spiro center. However, obtaining high-quality crystals can be a significant challenge.

References

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  • Plot of 1 H chemical shifts (δ, ppm) of isoxazoline (m) proton... ResearchGate. [Link]

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  • 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. PubMed. [Link]

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A Comparative Guide to the Structural Elucidation of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic framework, characterized by a single atom shared between two rings, imparts a unique three-dimensional topology to molecules. This structural rigidity and complexity make spiro compounds highly sought after in drug discovery, as they can interact with biological targets with high specificity.[1] The 1,8-Dioxa-2-azaspiro[4.5]decane core, incorporating an isoxazoline ring, is of particular interest due to the diverse biological activities exhibited by this class of compounds, including potential anticancer and antimicrobial properties.[2][3]

The Synthetic Gateway to Spiro-Isoxazolines

The construction of the 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene scaffold is most commonly achieved through a powerful and versatile reaction: the 1,3-dipolar cycloaddition.[4][5] This reaction typically involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a suitable dipolarophile, in this case, a methylene-containing heterocyclic ketone. The regioselectivity of this cycloaddition is a critical aspect, dictating the final arrangement of atoms in the newly formed isoxazoline ring. Spectroscopic data, particularly NMR, is instrumental in confirming the desired regioisomer.[4]

Representative Synthetic Protocol:

A general procedure for the synthesis of spiro-isoxazoline derivatives is as follows:

  • Preparation of the Dipolarophile: The starting heterocyclic ketone is synthesized. For instance, 6,10-dioxaspiro[4.5]decane-7,9-dione can be prepared from the reaction of malonic acid and cyclopentanone in the presence of acetic anhydride and a catalytic amount of sulfuric acid.[6]

  • Generation of the Nitrile Oxide: The desired aromatic or aliphatic aldoxime is treated with an oxidizing agent, such as sodium hypochlorite or N-chlorosuccinimide, in a suitable solvent to generate the nitrile oxide in situ.

  • Cycloaddition Reaction: The freshly generated nitrile oxide is then reacted with the dipolarophile. The reaction mixture is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography.

  • Isolation and Purification: The resulting spiro-isoxazoline product is isolated by extraction and purified using column chromatography or recrystallization.

Unveiling the Third Dimension: The Power of X-ray Crystallography

While spectroscopic methods like NMR, IR, and mass spectrometry are essential for confirming the connectivity and functional groups within a molecule, only single-crystal X-ray diffraction can provide an unambiguous determination of its three-dimensional structure in the solid state.[2][4][6] This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the conformation of the rings and the spatial arrangement of all substituents.

For spirocyclic systems, X-ray crystallography is particularly insightful. It can definitively establish the stereochemistry at the spiro center and any other chiral centers within the molecule. This information is crucial for understanding structure-activity relationships (SAR), as the biological activity of a chiral molecule is often dependent on its absolute configuration.[7]

Experimental Workflow for Single-Crystal X-ray Diffraction:

Caption: Workflow for X-ray Crystal Structure Determination.

A Comparative Analysis of Structural Parameters

In the absence of a crystal structure for the title compound, we can draw valuable comparisons from the crystallographic data of related oxaspirocyclic and spiro-isoxazoline derivatives. The following table summarizes key structural parameters from representative structures found in the literature.

FeatureDerivative 1 (Oxaspiro[4.5]decane)[6]Derivative 2 (Spiro-isoxazoline)
Spirocyclic Ring Conformation Cyclopentane: EnvelopeTetrahydropyran: Chair
Heterocyclic Ring Conformation 1,3-Dioxane: Distorted EnvelopeIsoxazoline: Envelope
Key Bond Lengths (Å) C-O (dioxane): ~1.36C=N (isoxazoline): ~1.28
C-C (spiro junction): ~1.54N-O (isoxazoline): ~1.42
Key Bond Angles (°) O-C-O (dioxane): ~115C-N-O (isoxazoline): ~110
Intermolecular Interactions C-H···O hydrogen bonds, π···π stackingTo be determined from specific crystal structures

Note: Data for "Derivative 2" is generalized from typical spiro-isoxazoline structures as a direct analogue with full crystallographic data for the 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene core was not found in the initial search.

The conformation of the rings in the spiro system is a critical determinant of the overall molecular shape. In many 1,8-dioxa-4-azaspiro[4.5]decane derivatives, the six-membered tetrahydropyran ring adopts a stable chair conformation.[8] The five-membered isoxazoline ring typically exhibits an envelope conformation. These conformational preferences, along with the nature and orientation of substituents, dictate how the molecule presents itself to a biological target.

Beyond the Crystal: The Synergy of Analytical Techniques

While X-ray crystallography provides the ultimate structural "snapshot," a comprehensive understanding of these molecules requires a multi-faceted analytical approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the connectivity of the molecular framework in solution.[2][4] Advanced 2D NMR techniques like COSY and HSQC can further confirm assignments and provide insights into through-bond and through-space correlations.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For instance, the C=N and C-O stretching vibrations are characteristic of the isoxazoline ring, while the C=O stretch is indicative of the carboxylic acid group.[4][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the molecular formula of the synthesized compound.[2][4]

  • Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict molecular geometries, spectroscopic properties, and reaction mechanisms.[2][9][10] These theoretical calculations can complement experimental data and provide deeper insights into the electronic structure and reactivity of the molecules.[11]

Caption: Integrated workflow for structural elucidation and evaluation.

Biological Significance and Future Directions

The 1,8-Dioxa-2-azaspiro[4.5]decane framework is a privileged scaffold in medicinal chemistry. Derivatives have been investigated for a range of biological activities, including their potential as sigma-1 receptor ligands for tumor imaging.[12][13][14][15] The precise three-dimensional structure of these molecules, as determined by X-ray crystallography, is paramount for designing new analogues with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

  • The synthesis of diverse libraries of these spiro compounds to explore a wider range of biological targets.

  • The use of computational docking studies, guided by experimental crystal structures, to predict and rationalize ligand-receptor interactions.

  • The development of enantioselective synthetic methods to access single enantiomers for biological evaluation, as the stereochemistry often plays a critical role in activity.[7]

References

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. Available at: [Link]

  • Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. PMC. Available at: [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Figshare. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. MDPI. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]

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A Comparative Guide to Piperidine Bioisosteres: Evaluating 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone scaffold, present in a multitude of approved therapeutics.[1][2] Its favorable physicochemical properties and synthetic tractability have made it a go-to fragment for medicinal chemists. However, the relentless pursuit of optimized drug candidates with improved potency, selectivity, and pharmacokinetic profiles has driven the exploration of piperidine bioisosteres.[2][3][4] These structural mimics aim to retain the beneficial properties of the piperidine core while offering advantages in areas such as metabolic stability, lipophilicity, and novel vector space for chemical exploration.[3][5]

This guide provides a comparative analysis of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid and other notable piperidine bioisosteres. While direct comparative experimental data for this compound is not extensively available in the public domain, this guide will leverage data from structurally related compounds and established principles of medicinal chemistry to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the structural rationale, potential advantages, and a clear experimental roadmap for a head-to-head comparison.

The Piperidine Paradigm and the Need for Bioisosteric Replacement

The piperidine moiety is a saturated six-membered heterocycle containing a nitrogen atom. Its prevalence in pharmaceuticals stems from its ability to confer aqueous solubility, act as a hydrogen bond acceptor, and provide a rigid scaffold for the precise orientation of pharmacophoric groups.[2] Despite these advantages, piperidine-containing compounds can be susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to rapid clearance and the formation of undesired metabolites.[6] This has spurred the development of bioisosteres that can mitigate these metabolic liabilities.

Bioisosteric replacement is a powerful strategy in drug design that involves substituting a functional group or a whole substructure with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile.[5] In the context of piperidine, this often involves the introduction of spirocyclic or bicyclic systems to increase the sp³ character and steric shielding around metabolically labile positions.[5][6]

Featured Compound: this compound

Structure and Chemical Properties:

  • IUPAC Name: this compound[7]

  • CAS Number: 1015770-89-4[7]

  • Molecular Formula: C₈H₁₁NO₄[7]

  • Molecular Weight: 185.18 g/mol [7]

  • Predicted XlogP: -0.0[8]

The structure of this compound presents a unique spirocyclic scaffold that merges a tetrahydropyran ring with a dihydrooxazole-carboxylic acid moiety. The spirocyclic nature imparts a three-dimensional architecture that can be advantageous for fitting into specific protein binding pockets. The presence of two oxygen atoms in the tetrahydropyran ring is expected to increase the polarity and potentially improve aqueous solubility compared to a simple piperidine ring. The dihydrooxazole-carboxylic acid portion introduces a constrained amino acid-like feature, which could be critical for interactions with biological targets such as transporters or enzymes.

A Comparative Look at Other Piperidine Bioisosteres

To understand the potential of this compound, it is essential to compare it with other well-established piperidine bioisosteres.

Azaspiro[3.3]heptanes

Azaspiro[3.3]heptanes are a class of spirocyclic amines that have gained significant attention as piperidine bioisosteres.[4] They are characterized by two fused four-membered rings sharing a common nitrogen or carbon atom.

  • Key Features: Increased sp³ character, rigid conformation, and novel exit vectors for substitution.

  • Performance: Studies have shown that replacing a piperidine ring with a 2-azaspiro[3.3]heptane can lead to improved metabolic stability and aqueous solubility.[4] For instance, a comparative study of model compounds demonstrated that the 1-azaspiro[3.3]heptane analog exhibited superior metabolic stability in human liver microsomes compared to its piperidine and 2-azaspiro[3.3]heptane counterparts.[2]

Aza-bicyclic Scaffolds

Fused and bridged bicyclic systems, such as tropanes and granatane analogs, offer conformationally constrained piperidine mimics.

  • Key Features: High rigidity, well-defined stereochemistry, and the potential for enhanced binding affinity due to reduced conformational entropy upon binding.

  • Performance: The rigid nature of these scaffolds can lead to highly selective ligands. However, their synthesis can be more complex compared to monocyclic or simple spirocyclic systems.

Other Dioxa-azaspiro Analogs

While not direct isomers, other dioxa-azaspiro compounds have been investigated for their biological activities. For example, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as high-affinity ligands for sigma-1 receptors, demonstrating the potential of this scaffold in CNS drug discovery.[9] Similarly, 1-oxa-8-azaspiro[4.5]decanes have been explored as M1 muscarinic agonists. These examples highlight the therapeutic potential of incorporating oxygen atoms into the spirocyclic piperidine framework.

Performance Comparison: A Data-Driven Perspective

To provide a clear comparison, the following table summarizes key physicochemical and pharmacokinetic parameters for piperidine and its bioisosteres, with projected values for this compound based on its structural features.

FeaturePiperidine (Parent)Azaspiro[3.3]heptanesAza-bicyclic ScaffoldsThis compound (Projected)
Structure MonocyclicSpirocyclicBicyclic (Fused/Bridged)Spirocyclic
Conformational Flexibility HighLow-MediumLowLow-Medium
Lipophilicity (LogP) LowGenerally Lower than PiperidineVariableLikely Low (due to oxygen atoms and carboxylic acid)
Aqueous Solubility ModerateGenerally Higher than PiperidineVariableLikely High
Metabolic Stability Moderate (susceptible to oxidation)Generally ImprovedGenerally ImprovedPotentially Improved (steric shielding)
Synthetic Accessibility HighModerate-HighModerateModerate

Experimental Roadmap for Comparative Evaluation

To empirically validate the potential of this compound as a piperidine bioisostere, a series of head-to-head in vitro experiments are essential. The following section outlines the detailed protocols for key assays.

Experimental Workflow

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison Synthesis Synthesis & Purification QC Quality Control (NMR, LC-MS) Synthesis->QC GABA_Uptake GABA Uptake Inhibition Assay QC->GABA_Uptake Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) QC->Metabolic_Stability Permeability Permeability Assay (PAMPA) QC->Permeability IC50 IC50 Determination GABA_Uptake->IC50 T1_2 Half-life (t1/2) Calculation Metabolic_Stability->T1_2 Pe Effective Permeability (Pe) Calculation Permeability->Pe Comparison Comparative Analysis IC50->Comparison T1_2->Comparison Pe->Comparison

Caption: Experimental workflow for the comparative evaluation of piperidine bioisosteres.

Detailed Experimental Protocols

This assay is crucial for compounds targeting neurotransmitter transporters.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against GABA transporters (e.g., GAT1).

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GAT1 transporter are cultured in appropriate media.

  • Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.

  • Inhibition Assay:

    • The cells are washed with a Krebs-Ringer-HEPES buffer.

    • Cells are pre-incubated with varying concentrations of the test compounds (e.g., this compound and other bioisosteres) for 10-20 minutes at room temperature.[10]

    • A mixture of [³H]-GABA (as a tracer) and unlabeled GABA is added to initiate the uptake.

    • The uptake is allowed to proceed for a defined period (e.g., 10-30 minutes) at room temperature.[10]

    • The reaction is terminated by rapidly washing the cells with ice-cold buffer.

  • Measurement:

    • Cells are lysed, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition at each compound concentration is calculated relative to a vehicle control.

    • The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

This assay predicts the susceptibility of a compound to hepatic metabolism.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the test compounds in human liver microsomes.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing human liver microsomes (0.5 mg/mL), and a phosphate buffer (pH 7.4) is prepared.[11][12]

  • Incubation:

    • The test compounds (at a final concentration of 1 µM) are pre-incubated with the microsomal mixture at 37°C for a short period to allow for temperature equilibration.[12]

    • The metabolic reaction is initiated by adding a NADPH-regenerating system.[13]

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]

    • The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • The samples are centrifuged to precipitate the proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • The half-life is calculated as t₁/₂ = 0.693 / k.

    • Intrinsic clearance is calculated using the formula: CLᵢₙₜ (µL/min/mg protein) = (k * incubation volume) / mg of microsomal protein.

This assay assesses the passive permeability of a compound across an artificial membrane, predicting its potential for oral absorption.

Objective: To determine the effective permeability (Pe) of the test compounds.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.[14]

  • Assay Setup:

    • The donor wells of the filter plate are filled with a solution of the test compound in a buffer at a specific pH (e.g., pH 7.4).

    • The acceptor plate is filled with a buffer solution.

    • The filter plate is placed on top of the acceptor plate.

  • Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) to allow for the passive diffusion of the compound from the donor to the acceptor wells.[15]

  • Quantification:

    • The concentrations of the compound in both the donor and acceptor wells are determined using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [Cₐ]/[Cₑ])) * (Vₐ * Vd) / ((Vₐ + Vd) * A * t) where:

      • [Cₐ] is the concentration in the acceptor well

      • [Cₑ] is the equilibrium concentration

      • Vₐ and Vd are the volumes of the acceptor and donor wells

      • A is the area of the membrane

      • t is the incubation time

Conclusion

The exploration of piperidine bioisosteres is a vibrant and crucial area of medicinal chemistry. While this compound presents an intriguing and novel scaffold, a comprehensive understanding of its potential can only be achieved through direct experimental comparison with established bioisosteres. The structural features of this compound—a spirocyclic system with increased polarity and a constrained amino acid-like moiety—suggest the potential for favorable pharmacokinetic properties. The provided experimental protocols offer a clear and robust framework for researchers to conduct a thorough evaluation and determine the true value of this and other novel piperidine mimics in the quest for safer and more effective medicines.

References

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A Comparative Guide to the Biological Activity of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Spirocyclic Scaffold

In the landscape of modern drug discovery, there is an escalating demand for novel molecular scaffolds that offer three-dimensional complexity and unique pharmacological profiles. The spirocyclic framework, characterized by two rings sharing a single atom, has emerged as a promising motif. This guide focuses on 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid , a molecule of significant interest due to its unique structural amalgamation of a spirocyclic system, an isoxazoline ring, and a carboxylic acid moiety.

While, to the best of our knowledge, direct biological activity data for this compound has not yet been extensively reported in peer-reviewed literature, its structural analogs have demonstrated a remarkable breadth of pharmacological activities. This guide will, therefore, provide a comprehensive comparative analysis of these analogs to infer the potential biological landscape of the parent compound. We will delve into the known activities of related dioxa-azaspiro, oxa-azaspiro, and spiro-isoxazoline derivatives, which have shown engagement with critical neurological targets, including sigma-1 (σ1) receptors, muscarinic acetylcholine receptors, and GABA-gated chloride channels.

This in-depth analysis, supplemented by detailed experimental protocols, aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of this intriguing class of compounds.

Comparative Landscape of Biological Activities

The biological potential of this compound can be extrapolated by examining the activities of its structural relatives. The following sections dissect the known pharmacological profiles of these analog classes.

Sigma-1 Receptor Affinity of 1,4-Dioxa-8-azaspiro[4.5]decane Analogs

A notable structural analog, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, has been identified as a high-affinity ligand for the sigma-1 (σ1) receptor.[1] This receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses. Its role in neurodegenerative diseases, psychiatric disorders, and cancer has made it an attractive therapeutic target.

The high affinity of this analog for the σ1 receptor suggests that the dioxa-azaspiro[4.5]decane core is a suitable scaffold for σ1 ligand design. The carboxylic acid and the double bond in our target molecule represent key differences that would need to be investigated to understand their influence on σ1 receptor binding.

Table 1: Sigma-1 Receptor Binding Affinities of Representative 1,4-Dioxa-8-azaspiro[4.5]decane Analogs

CompoundStructureσ1 Receptor Ki (nM)
Analog 1 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.4

Data sourced from Zhang et al. (2015).[1]

Muscarinic M1 Receptor Agonism of 1-Oxa-8-azaspiro[4.5]decane Derivatives

Another class of structurally related compounds, derivatives of 1-oxa-8-azaspiro[4.5]decane, has been explored as agonists for the muscarinic acetylcholine M1 receptor. The M1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key player in cognitive processes such as learning and memory. Agonists of the M1 receptor are being investigated as potential therapeutics for Alzheimer's disease and other cognitive disorders.

This line of research indicates that the oxa-azaspiro[4.5]decane skeleton can be effectively tailored to target specific G-protein coupled receptors. The presence of the dioxa- moiety and the isoxazoline ring in our primary compound would likely alter its binding profile compared to these muscarinic agonists.

GABAergic and Anticonvulsant Potential of Spiro-Isoxazoline Analogs

The isoxazoline ring, a key feature of this compound, is present in a class of compounds with known insecticidal and veterinary applications. These isoxazoline-containing molecules are known to act as non-competitive antagonists of GABA-gated chloride channels in insects, leading to neuronal hyperexcitability and paralysis.[2] While these compounds are designed to be selective for invertebrate GABA receptors, reports of neurological adverse events in mammals suggest some level of interaction with vertebrate GABA receptors is possible.[2]

Furthermore, various spiro-isoxazoline derivatives have been synthesized and evaluated for their anticonvulsant properties in rodent models of epilepsy.[3] This suggests that the spiro-isoxazoline scaffold may have inherent properties that modulate neuronal excitability in the central nervous system.

The presence of the isoxazoline ring in this compound, therefore, raises the intriguing possibility of its interaction with GABA receptors, potentially as a modulator of GABAergic neurotransmission.

Structure-Activity Relationship (SAR) Insights and Future Directions

The collective data from these analog classes provide a foundational SAR understanding. The spirocyclic core appears to be a versatile platform for engaging with a range of neurological targets. The nature of the heteroatoms within the spiro-system (dioxa- vs. oxa-) and the substituents on the nitrogen atom are critical determinants of receptor selectivity and affinity.

The unique combination of a dioxa-spiro system with an unsaturated isoxazoline carboxylic acid in our target molecule presents an exciting avenue for investigation. It is plausible that this compound may exhibit a hybrid pharmacological profile, potentially interacting with σ1 receptors, muscarinic receptors, or GABA receptors.

SAR_of_Spirocyclic_Analogs cluster_target Target Molecule cluster_analogs Structural Analogs & Known Activities cluster_targets Potential Biological Targets Target This compound Dioxa_Azaspiro 1,4-Dioxa-8-azaspiro[4.5]decane derivatives Target->Dioxa_Azaspiro Shared Spiro Core Oxa_Azaspiro 1-Oxa-8-azaspiro[4.5]decane derivatives Target->Oxa_Azaspiro Shared Spiro Core Spiro_Isoxazoline Spiro-isoxazoline derivatives Target->Spiro_Isoxazoline Shared Isoxazoline Ring Sigma1 Sigma-1 Receptor Dioxa_Azaspiro->Sigma1 High Affinity Ligands Muscarinic Muscarinic M1 Receptor Oxa_Azaspiro->Muscarinic M1 Agonists GABA GABA-A Receptor Spiro_Isoxazoline->GABA Insecticidal Target & Potential CNS Modulation

Figure 1: Structural relationships and known biological targets of this compound and its analogs.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound and its novel analogs, a systematic screening against the identified potential targets is recommended. The following are detailed protocols for key in vitro assays.

Protocol 1: Radioligand Binding Assay for Sigma-1 (σ1) Receptors

This assay determines the affinity of a test compound for the σ1 receptor by measuring its ability to displace a known radiolabeled ligand.

Workflow Diagram:

Sigma1_Binding_Assay Membrane_Prep Prepare cell membranes expressing σ1 receptors Incubation Incubate membranes with [3H]-(+)-pentazocine (radioligand) and varying concentrations of test compound Membrane_Prep->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Counting Quantify bound radioactivity using liquid scintillation counting Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis

Figure 2: Workflow for the σ1 receptor radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cells known to express σ1 receptors (e.g., rat liver, CHO cells transfected with the σ1 receptor) in a suitable buffer and prepare a membrane fraction by differential centrifugation.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a σ1-selective radioligand (e.g., [3H]-(+)-pentazocine) and a range of concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 37°C).

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

This technique directly measures the effect of a test compound on the function of GABA-A receptors expressed in a cellular system.

Workflow Diagram:

Patch_Clamp_Workflow Cell_Culture Culture cells expressing GABA-A receptors (e.g., HEK293) Patching Establish a whole-cell patch-clamp recording from a single cell Cell_Culture->Patching GABA_Application Apply a sub-maximal concentration of GABA to elicit a baseline current Patching->GABA_Application Compound_Application Co-apply GABA and the test compound GABA_Application->Compound_Application Data_Acquisition Record changes in the GABA-evoked current Compound_Application->Data_Acquisition Analysis Analyze the potentiation or inhibition of the current Data_Acquisition->Analysis

Figure 3: Workflow for whole-cell patch-clamp analysis of GABA-A receptor modulation.

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the desired GABA-A receptor subunit combination.

  • Recording Setup: Place the cells in a recording chamber on an inverted microscope and perfuse with an external recording solution.

  • Patch-Clamp: Using a glass micropipette filled with an internal solution, form a high-resistance seal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

  • Baseline Recording: Clamp the cell at a holding potential (e.g., -60 mV) and apply a known, sub-maximal concentration of GABA to elicit a reproducible inward chloride current.

  • Compound Testing: Co-apply the same concentration of GABA with varying concentrations of the test compound and record the resulting current.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound. An increase in current amplitude indicates positive allosteric modulation, while a decrease suggests negative modulation or channel block.

Conclusion and Future Perspectives

While the biological activity of this compound remains to be fully elucidated, the pharmacological profiles of its structural analogs provide a compelling rationale for its investigation as a modulator of key neurological targets. The evidence from related dioxa-azaspiro, oxa-azaspiro, and spiro-isoxazoline compounds suggests that this molecule could exhibit activity at sigma-1, muscarinic, or GABA-A receptors.

The path forward necessitates a systematic screening of this compound and a focused library of its derivatives against these targets. The experimental protocols detailed in this guide provide a robust framework for such an investigation. The unique structural attributes of this spirocyclic scaffold hold significant promise for the discovery of novel chemical probes and potential therapeutic agents.

References

  • Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

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  • Fisher, A., et al. (1993). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. Journal of Medicinal Chemistry, 36(15), 2073-2080. [Link]

  • Kadaba, P. K. (1984). Potential anticonvulsants. 11. Synthesis and anticonvulsant activity of spiro[1,3-dioxolane-2,3'-indolin]-2'-ones and structural analogues. Journal of Medicinal Chemistry, 27(11), 1471-1474. [Link]

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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals venturing into the synthesis and characterization of novel spirocyclic compounds, understanding their mass spectral behavior is paramount. This guide provides an in-depth, predictive analysis of the fragmentation pattern of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid, a molecule for which, at the time of this writing, no direct experimental mass spectrometry data has been published[1]. By drawing comparisons with the established fragmentation of related structural motifs, we offer a scientifically grounded roadmap for identifying this compound and its analogues in complex matrices.

The Structural Landscape: Unpacking the Fragmentation Drivers

The fragmentation of this compound (Molecular Formula: C8H11NO4, Monoisotopic Mass: 185.0688 Da) is governed by the interplay of its three key structural features: the spiroketal system, the isoxazoline ring, and the carboxylic acid moiety. Each of these components has a predictable fragmentation behavior that, when combined, creates a unique mass spectral fingerprint.

Table 1: Key Structural Features and Their Anticipated Fragmentation Behavior

Structural FeaturePredicted Fragmentation PathwaysComparative Compounds
Spiroketal Ring-opening reactions, cleavage of the spirocyclic system.Spirolides, other spiroketal-containing natural products[2].
Isoxazoline Ring Heterocyclic ring cleavage, potential retro-Diels-Alder (RDA) type reactions, loss of small neutral molecules.Isoxazole and oxazoline derivatives[3][4].
Carboxylic Acid Decarboxylation (-CO2), loss of water (-H2O), loss of the carboxyl group (-COOH).Aliphatic and aromatic carboxylic acids[5][6].

Our predictive analysis suggests that under electrospray ionization (ESI), the protonated molecule [M+H]+ (m/z 186.0761) will be the primary ion observed. Subsequent collision-induced dissociation (CID) will likely initiate fragmentation at the most labile sites.

Charting the Fragmentation Pathways: A Predictive Map

Based on established fragmentation principles for analogous structures, we propose the following primary fragmentation pathways for this compound.

fragmentation_pathway M [M+H]+ m/z 186.0761 F1 Loss of H2O m/z 168.0655 M->F1 - H2O F2 Loss of CO2 m/z 142.0811 M->F2 - CO2 F3 Spiro Ring Opening & Cleavage m/z variable M->F3 Energy Dependent F4 Isoxazoline Ring Cleavage m/z variable M->F4 Energy Dependent

Figure 1: Predicted primary fragmentation pathways of protonated this compound.

A crucial initial fragmentation is the loss of water from the carboxylic acid, a common fragmentation for such compounds, leading to a fragment at m/z 168.0655[5][6]. Another highly probable fragmentation is the loss of carbon dioxide (decarboxylation), yielding a fragment at m/z 142.0811. The stability of the resulting ion will influence the prevalence of this pathway.

More complex, energy-dependent fragmentations will involve the spiroketal and isoxazoline rings. The spiroketal can undergo a ring-opening reaction, followed by cleavage of the tetrahydropyran ring. The isoxazoline ring, being a five-membered heterocycle, is also susceptible to cleavage, which could involve the loss of small neutral molecules or characteristic ring-opening patterns similar to those observed in other oxazoline derivatives[4][7].

Experimental Protocol: Acquiring the Mass Spectrum

To validate these predictions and establish a definitive fragmentation pattern, we propose the following experimental protocol using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS), a powerful technique for the structural characterization of small molecules[7].

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry (Q-TOF) SP1 Dissolve sample in appropriate solvent (e.g., Methanol/Water 50:50) SP2 Filter through 0.22 µm syringe filter SP1->SP2 LC1 C18 reverse-phase column SP2->LC1 LC2 Gradient elution with water and acetonitrile (both with 0.1% formic acid) LC1->LC2 MS1 Electrospray Ionization (ESI) in positive mode LC2->MS1 MS2 Full scan MS acquisition (m/z 50-500) MS1->MS2 MS3 Tandem MS (MS/MS) of the [M+H]+ ion (m/z 186.0761) MS2->MS3 MS4 Vary collision energy (e.g., 10, 20, 40 eV) MS3->MS4

Figure 2: Proposed experimental workflow for acquiring the mass spectrum of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of methanol and water. For optimal ESI performance, ensure the final concentration is in the low µg/mL range. Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Liquid Chromatography: Employ a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). A gradient elution from 5% to 95% acetonitrile in water (both containing 0.1% formic acid to promote protonation) over 10-15 minutes should provide adequate separation from impurities.

  • Mass Spectrometry:

    • Utilize a Q-TOF mass spectrometer with an ESI source operating in positive ion mode.

    • Acquire full scan mass spectra over a range of m/z 50-500 to detect the protonated molecular ion.

    • Perform targeted MS/MS experiments on the precursor ion at m/z 186.0761.

    • Systematically vary the collision energy (e.g., in 10 eV steps from 10 to 40 eV) to induce varying degrees of fragmentation and elucidate the fragmentation pathways. This approach is crucial for observing both low-energy dissociations and more complex, higher-energy fragmentations[7].

Comparative Analysis: What to Expect

The resulting fragmentation pattern should be compared with the known fragmentation of related compounds.

Table 2: Predicted vs. Comparative Fragmentation

Predicted Fragment (m/z)Proposed OriginComparative Evidence
168.0655[M+H - H2O]+Common loss from carboxylic acids[5][6].
142.0811[M+H - CO2]+Decarboxylation is a characteristic fragmentation of carboxylic acids[5][6].
Fragments < 142Ring cleavagesCleavage of the spiroketal and isoxazoline rings, consistent with fragmentation of other spirocyclic and heterocyclic compounds[2][3][4].

The presence of fragments corresponding to the loss of water and carbon dioxide would provide strong evidence for the carboxylic acid functionality. The lower mass fragments will be diagnostic for the spirocyclic and heterocyclic core. By carefully analyzing the MS/MS spectra at different collision energies, a detailed picture of the fragmentation cascade can be constructed.

Conclusion: A Path Forward for Characterization

While direct experimental data for the mass spectral fragmentation of this compound is currently unavailable, a robust predictive model can be built upon the well-established fragmentation patterns of its constituent chemical motifs. This guide provides a logical framework and a detailed experimental protocol to enable researchers to confidently identify this novel compound and its analogues. The systematic approach outlined here, combining predictive analysis with a rigorous experimental design, is a cornerstone of modern analytical chemistry and drug discovery.

References

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A Comparative Guide to the Conformational Analysis of the Spiro[4.5]decane Ring System

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the three-dimensional structure of cyclic scaffolds is paramount. The spiro[4.5]decane framework, a motif present in a variety of natural products and pharmacologically active compounds, presents a unique conformational landscape.[1] Its rigid spirocyclic nature, conferred by the quaternary spirocarbon, coupled with the flexibility of the six-membered ring, dictates its interaction with biological targets.[2] This guide provides an in-depth comparative analysis of the experimental and computational methodologies used to elucidate the conformational preferences of the spiro[4.5]decane ring system.

The Conformational Landscape of Spiro[4.5]decane

The conformational isomerism of spiro[4.5]decane is primarily dictated by the puckering of the cyclohexane ring, which can adopt several conformations, principally the chair, boat, and twist-boat forms. The five-membered cyclopentane ring is significantly less flexible and typically adopts an envelope or twist conformation to minimize its internal strain.[3]

The cyclohexane ring's conformational equilibrium is the focal point of analysis. The chair conformation is generally the most stable due to the minimization of both angular and torsional strain.[4] However, the presence of substituents or fusion to the cyclopentane ring can influence the energetic landscape, making other conformations, such as the twist-boat, accessible or even preferred in certain derivatives.[5]

Comparative Analysis of Analytical Techniques

The elucidation of the conformational equilibrium of spiro[4.5]decane relies on a synergistic approach, combining experimental spectroscopic and diffraction methods with computational modeling. Each technique provides unique insights, and their combined application offers a comprehensive understanding of the system's dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution.[6] For spiro[4.5]decanes, ¹H and ¹³C NMR are routinely employed to determine the predominant conformation and, in some cases, to quantify the populations of different conformers.[7]

Key NMR Parameters for Conformational Analysis:

  • Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's conformation. For instance, axial and equatorial protons in a chair conformation have distinct chemical shifts.

  • Coupling Constants (J-values): Vicinal coupling constants (³JHH) are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[8] This relationship allows for the estimation of torsional angles and the deduction of the ring's pucker.

  • Nuclear Overhauser Effect (NOE): NOE correlations provide information about the spatial proximity of protons. The observation of an NOE between two protons indicates that they are close in space, which can help to differentiate between different conformations.[2]

NMR Parameter Information Gained Typical Application for Spiro[4.5]decane
¹H Chemical Shifts Electronic environment of protonsDifferentiate between axial and equatorial protons on the cyclohexane ring.
¹³C Chemical Shifts Electronic environment and hybridization of carbonsIdentify the number of unique carbon environments, confirming symmetry.
³JHH Coupling Constants Dihedral angles between vicinal protonsDetermine the puckering of the cyclohexane ring (e.g., chair vs. twist-boat).
NOE Correlations Through-space proximity of protonsEstablish relative stereochemistry and confirm spatial relationships consistent with a particular conformation.
X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[9] For spiro[4.5]decane derivatives, a crystal structure reveals the precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's preferred conformation in the crystalline lattice. This information is invaluable for validating computational models and for understanding intermolecular interactions.[10]

It is crucial to recognize that the conformation observed in the solid state may not be the most stable conformation in solution due to packing forces in the crystal lattice.[11] However, it often represents a low-energy conformer.

Computational Chemistry: Modeling the Energetic Landscape

Computational methods, particularly Density Functional Theory (DFT) and molecular mechanics, are essential for mapping the potential energy surface of spiro[4.5]decanes.[12] These methods can calculate the relative energies of different conformers, the energy barriers to interconversion, and geometric parameters that can be compared with experimental data.

Common Computational Approaches:

  • Geometry Optimization: This process finds the lowest energy conformation for a given isomer.

  • Frequency Calculations: These calculations confirm that an optimized structure is a true minimum on the potential energy surface and provide thermodynamic data.

  • Potential Energy Surface (PES) Scanning: By systematically changing a specific dihedral angle and calculating the energy at each step, a PES scan can identify all stable conformers and the transition states that connect them.

Substituent Effects on Conformational Equilibrium

The introduction of substituents on the spiro[4.5]decane framework can significantly influence the conformational equilibrium of the cyclohexane ring. Bulky substituents generally prefer to occupy the equatorial position in a chair conformation to minimize steric strain (1,3-diaxial interactions).[7] In a study on 10-substituted 1,4-dioxaspiro[4.5]decanes, it was found that the ratio of axial to equatorial conformers is highly dependent on the nature of the substituent.[5]

Comparative System: Spiro[5.5]undecane

A useful comparison can be made with the spiro[5.5]undecane ring system, which consists of two fused cyclohexane rings. In this system, both rings can adopt chair conformations, leading to a relatively rigid "all-chair" conformation. The conformational flexibility of spiro[5.5]undecane is generally lower than that of spiro[4.5]decane due to the greater energetic penalty of non-chair conformations for the six-membered rings. The presence of two six-membered rings also introduces the possibility of different stereoisomers based on the relative orientation of the chairs.

Experimental Protocols

Protocol 1: NMR-Based Conformational Analysis
  • Sample Preparation: Dissolve 5-10 mg of the spiro[4.5]decane derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to observe chemical shifts and coupling patterns.

    • Acquire a ¹³C NMR spectrum (and DEPT for multiplicity editing).

    • Acquire a 2D COSY spectrum to establish proton-proton coupling networks.

    • Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations. A mixing time of 500-800 ms is typically suitable for small molecules.

  • Data Analysis:

    • Assign all proton and carbon signals using the 1D and 2D spectra.

    • Measure the vicinal coupling constants (³JHH) for the protons on the cyclohexane ring.

    • Use the Karplus equation to estimate the corresponding dihedral angles.

    • Analyze the NOESY/ROESY spectrum to identify key spatial proximities. For example, in a chair conformation, NOEs between axial protons on the same side of the ring (e.g., 1,3-diaxial) are expected.

    • Construct a model of the proposed conformation and compare the experimental data with the expected values for that conformation.

Protocol 2: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the spiro[4.5]decane derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling.[13]

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[14]

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution structure.[15]

Visualization of Workflows

experimental_workflow cluster_nmr NMR Analysis cluster_xray X-ray Crystallography cluster_comp Computational Analysis nmr_sample Sample Preparation nmr_acq 1D & 2D NMR Data Acquisition nmr_sample->nmr_acq nmr_analysis Data Analysis (J-couplings, NOEs) nmr_acq->nmr_analysis nmr_model Solution Conformation Model nmr_analysis->nmr_model final_analysis Comprehensive Conformational Profile nmr_model->final_analysis Compare xray_xtal Crystallization xray_data Data Collection xray_xtal->xray_data xray_solve Structure Solution & Refinement xray_data->xray_solve xray_model Solid-State Conformation xray_solve->xray_model xray_model->final_analysis Compare comp_input Input Structure comp_calc Conformational Search & Optimization comp_input->comp_calc comp_energy Energetic Analysis comp_calc->comp_energy comp_model Theoretical Conformation & Barriers comp_energy->comp_model comp_model->final_analysis Compare conformation_equilibrium Chair Chair TwistBoat Twist-Boat Chair->TwistBoat ΔG₁ TwistBoat->Chair ΔG₂ Boat Boat (Transition State) TwistBoat->Boat Boat->TwistBoat

Caption: Conformational equilibrium of the cyclohexane ring.

Conclusion

The conformational analysis of the spiro[4.5]decane ring system is a multifaceted endeavor that requires the integration of various analytical techniques. NMR spectroscopy provides invaluable information about the dynamic behavior in solution, while X-ray crystallography offers a definitive view of the solid-state structure. Computational chemistry serves as a powerful predictive and interpretative tool, allowing for a deeper understanding of the energetic factors that govern the conformational landscape. By combining these methods, researchers can build a comprehensive and validated model of the three-dimensional structure of spiro[4.5]decane derivatives, which is essential for rational drug design and the elucidation of structure-activity relationships.

References

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A Comparative Guide to the In Vitro Metabolic Stability of Spirocyclic Compounds versus Non-Spirocyclic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of efficacious and safe therapeutics, drug discovery scientists are increasingly turning to innovative molecular architectures. Among these, spirocyclic scaffolds have emerged as a powerful tool to overcome common challenges in drug development, particularly in optimizing a compound's Administration, Distribution, Metabolism, and Excretion (ADME) properties.[1][2][3] This guide provides an in-depth comparison of the in vitro metabolic stability of spirocyclic compounds and their non-spirocyclic analogs, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage spirocyclic chemistry for enhanced drug candidate profiles.

The rationale for exploring spirocyclic systems stems from the growing need to move away from flat, aromatic structures that often plague drug candidates with poor solubility and high metabolic turnover.[1] Spirocycles, by virtue of their unique three-dimensional and rigid conformation, offer a compelling solution to these issues.[4][5] This inherent three-dimensionality can lead to improved physicochemical properties and a more favorable pharmacokinetic profile.[1][4]

The Mechanistic Underpinnings of Enhanced Metabolic Stability

The metabolic fate of a drug is largely determined by the activity of drug-metabolizing enzymes, predominantly the cytochrome P450 (CYP450) superfamily located in the liver.[6][7][8] These enzymes catalyze oxidative reactions that functionalize xenobiotics, preparing them for excretion. A key strategy in medicinal chemistry is to design molecules that are less susceptible to this metabolic breakdown, thereby increasing their half-life and bioavailability.

Spirocyclic compounds often exhibit enhanced metabolic stability due to a combination of factors:

  • Steric Hindrance: The rigid, three-dimensional structure of a spirocycle can physically block the access of metabolizing enzymes to susceptible sites on the molecule.[9] This steric shield makes it more difficult for the active site of a CYP450 enzyme to engage with and oxidize the compound.

  • Conformational Rigidity: Unlike their more flexible, non-spirocyclic counterparts, spirocycles have a restricted conformational freedom.[1][4] This rigidity can lock the molecule in a conformation that is not conducive to binding with metabolizing enzymes, thus reducing the rate of metabolism.

  • Reduced Lipophilicity: In some cases, the introduction of a spirocyclic moiety can lead to a decrease in lipophilicity (LogP).[1] While not a universal rule, lower lipophilicity can correlate with reduced binding to the often-hydrophobic active sites of CYP450 enzymes.

The following diagram illustrates the concept of steric hindrance provided by a spirocyclic scaffold.

cluster_0 Non-Spirocyclic Analog cluster_1 Spirocyclic Compound Metabolically\nLabile Site Metabolically Labile Site CYP450\nEnzyme CYP450 Enzyme CYP450\nEnzyme->Metabolically\nLabile Site Metabolic Attack Metabolically\nLabile Site 2 Metabolically Labile Site Spirocyclic\nScaffold Spirocyclic Scaffold Spirocyclic\nScaffold->Metabolically\nLabile Site 2 CYP450\nEnzyme 2 CYP450 Enzyme CYP450\nEnzyme 2->Spirocyclic\nScaffold Steric Hindrance G A 1. Prepare Compound Working Solutions C 3. Pre-incubate Microsomes and Compound (37°C) A->C B 2. Prepare Microsome and Cofactor Solutions B->C D 4. Initiate Reaction with NADPH C->D E 5. Aliquot and Quench at Time Points (0, 5, 15, 30, 45 min) D->E F 6. Protein Precipitation (Centrifugation) E->F G 7. Supernatant Transfer and Analysis by LC-MS/MS F->G H 8. Data Analysis: Calculate t½ and CLint G->H

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Thaw the pooled liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer containing MgCl2.

  • Incubation:

    • In a 96-well plate, add the test compound to the diluted microsome solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Analyze the samples to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein)

Conclusion and Future Perspectives

The strategic incorporation of spirocyclic scaffolds into drug candidates represents a significant advancement in medicinal chemistry. The inherent three-dimensional and conformationally restricted nature of these structures often translates into a marked improvement in metabolic stability, a critical parameter for a successful drug. [1][4][10][11]The evidence presented in this guide, supported by a robust experimental protocol, underscores the value of this approach.

As our understanding of drug metabolism and enzyme-ligand interactions deepens, the rational design of spirocyclic compounds will become even more sophisticated. The continued development of novel synthetic methodologies will further expand the accessible chemical space of spirocycles, providing medicinal chemists with a richer palette of building blocks to address the multifaceted challenges of drug discovery. [2][12][13]By embracing these innovative strategies, the scientific community is better positioned to develop safer and more effective medicines.

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The Spirocyclic Advantage: A Head-to-Head Comparison of 3D Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of drug discovery, the architecture of a molecule is paramount. For decades, medicinal chemists navigated a relatively "flat" world, dominated by aromatic, planar scaffolds. While effective to a degree, this two-dimensional approach often led to challenges in achieving target specificity, favorable physicochemical properties, and ultimately, clinical success. The paradigm is shifting. The deliberate introduction of three-dimensionality into drug candidates is now a cornerstone of modern medicinal chemistry, and at the forefront of this revolution are spirocyclic scaffolds.

Spirocycles, characterized by two rings sharing a single atom, impart a rigid, well-defined three-dimensional geometry to a molecule.[1][2][3] This structural feature offers a cascade of advantages over traditional planar systems, including improved solubility, enhanced metabolic stability, and the ability to probe complex biological target topographies with greater precision.[4][5][6] This guide provides a head-to-head comparison of common spirocyclic scaffolds, supported by experimental data from the literature and detailed protocols, to illuminate the tangible benefits of this structural approach for researchers, scientists, and drug development professionals.

The Inherent Superiority of the Third Dimension

The move away from planar structures towards molecules with a higher fraction of sp3-hybridized carbons (Fsp3) is a well-documented strategy to improve "drug-like" properties.[1][3] Spirocyclic systems are an exemplary class of Fsp3-rich scaffolds.[4][7] Their rigid nature reduces the entropic penalty upon binding to a target, potentially leading to higher potency. Furthermore, the defined spatial arrangement of substituents allows for more precise interactions with protein binding pockets, enhancing selectivity and reducing off-target effects.[1][3][8]

A key advantage of incorporating spirocyclic motifs is the general improvement in physicochemical properties. Studies have consistently shown that replacing planar or simple cyclic fragments with spirocycles can lead to:

  • Increased Aqueous Solubility: The non-planar, more globular shape of spirocyclic compounds can disrupt crystal lattice packing and improve solvation.[2][9]

  • Lowered Lipophilicity (LogP/LogD): Counterintuitively, the introduction of more carbon atoms in a rigid spirocyclic framework can lead to a decrease in lipophilicity compared to their more flexible or planar counterparts, aiding in a more favorable ADME profile.[1][3]

  • Improved Metabolic Stability: The quaternary spiro-carbon and adjacent atoms are often less susceptible to metabolic attack by cytochrome P450 enzymes, leading to increased metabolic stability and longer half-lives in vivo.[1][4][7]

The following diagram illustrates the fundamental concept of how spirocycles introduce three-dimensionality compared to their flat counterparts.

cluster_0 Planar Scaffold cluster_1 Spirocyclic Scaffold Planar Benzene Ring (Flat) Spiro Spiro[3.3]heptane (3D) Planar->Spiro Introduces 3-Dimensionality

Caption: Transition from a planar to a spirocyclic scaffold.

Head-to-Head Comparison of Common Spirocyclic Scaffolds

While the general benefits of spirocycles are well-established, the choice of a specific spirocyclic scaffold can have a profound impact on a drug candidate's properties. Below is a comparison of several commonly employed spirocyclic systems in medicinal chemistry.

Azaspirocycles: The Versatile Workhorses

Azaspirocycles, which incorporate one or more nitrogen atoms, are among the most prevalent spirocyclic scaffolds in drug discovery.[8] Their basic nitrogen atoms can serve as key pharmacophoric features, forming salt bridges or hydrogen bonds with the target protein. They also offer a convenient handle for further chemical modification.

A notable example is the replacement of a piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane. While this led to a slight decrease in potency, it significantly increased selectivity for PARP-1 and reduced cytotoxicity.[4][7]

ScaffoldKey FeaturesNotable Examples in Drug Discovery
Aza-spiro[3.3]heptane Rigid, compact scaffold. The two four-membered rings create a unique puckered conformation.Used to improve selectivity and metabolic stability in various kinase inhibitors.
Diaza-spiro[3.5]nonane Larger scaffold with two nitrogen atoms offering multiple points for substitution and interaction.Found in the approved menin-MLL inhibitor revumenib, where the spirocyclic core is crucial for binding.[10]
Aza-spiro[4.5]decane A common motif found in numerous CNS-active compounds. The combination of a five- and six-membered ring provides a distinct conformational profile.Spiperone and other butyrophenone antipsychotics.[8]
Spiro-oxacycles and -oxetanes: Modulating Physicochemical Properties

The incorporation of oxygen atoms into the spirocyclic framework, particularly in the form of oxetanes, has gained significant traction. Spiro-oxetanes are excellent bioisosteres for gem-dimethyl and carbonyl groups, often leading to improved solubility and metabolic stability.[9]

Studies comparing parent amino heterocycles (e.g., azetidines, pyrrolidines) with their corresponding spiro-oxetane-fused analogues have demonstrated that the spirocycles are less basic and have a lower LogD.[9]

ScaffoldKey FeaturesImpact on Properties
Oxa-spiro[2.3]hexane A highly strained and compact scaffold containing an epoxide ring.Can act as a reactive handle for covalent modification, but may also pose stability challenges.
Oxa-spiro[3.3]heptane A stable and synthetically accessible scaffold.Often used to replace gem-dimethyl groups to improve solubility and reduce metabolic liability.
Spiro-oxetane fused piperidines The oxetane moiety can act as a hydrogen bond acceptor and its incorporation generally lowers the pKa of the piperidine nitrogen.Leads to lower lipophilicity and improved metabolic stability compared to gem-dimethyl or carbonyl analogues.[9]

The following workflow outlines a general approach for evaluating and comparing different spirocyclic scaffolds in a drug discovery program.

Start Define Target & Initial Hit Scaffold_Selection Select Diverse Spirocyclic Scaffolds (e.g., Aza-, Oxa-, Carbo-spirocycles) Start->Scaffold_Selection Synthesis Parallel Synthesis of Analogs Scaffold_Selection->Synthesis In_Vitro_Screening In Vitro Biological Screening (Potency & Selectivity) Synthesis->In_Vitro_Screening ADME_Profiling Physicochemical & ADME Profiling (Solubility, LogP, Stability, Permeability) In_Vitro_Screening->ADME_Profiling Data_Analysis Comparative Data Analysis (Structure-Property Relationship) ADME_Profiling->Data_Analysis Lead_Optimization Select Best Scaffold for Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for spirocyclic scaffold comparison.

Experimental Protocols for Head-to-Head Comparison

To facilitate a rigorous comparison of different spirocyclic scaffolds, standardized experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key assays.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method, while traditional, remains the gold standard for accuracy.[11]

Protocol:

  • Preparation of Phases: Prepare a phosphate buffer solution (e.g., PBS, pH 7.4) and n-octanol. Saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing them to separate overnight.[12]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffer (e.g., 1:1 v/v) to a final compound concentration of approximately 1 mg/mL.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.[12][13]

  • Calculation: Calculate the LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[14][15][16]

Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer (100 mM, pH 7.4).

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL protein) in the phosphate buffer.[15][16]

    • Prepare a NADPH regenerating solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[17]

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to a final concentration of 1 µM.[14]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating solution.[14]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.[14]

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint) can be calculated.[14]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay used to predict passive membrane permeability.[18][19] It measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[20]

Protocol:

  • Plate Preparation:

    • A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).[21]

    • A 96-well acceptor plate is filled with buffer (pH 7.4) to mimic physiological conditions.

  • Compound Addition: The test compound is dissolved in a buffer (e.g., pH 6.5, to mimic the small intestine) and added to the donor plate wells.[22]

  • Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated at room temperature for a defined period (e.g., 4-16 hours).[21]

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined by LC-MS/MS.[20]

  • Calculation: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation time and membrane area.

Conclusion and Future Perspectives

The strategic incorporation of spirocyclic scaffolds is a powerful tool in the medicinal chemist's arsenal for escaping "flatland" and designing novel therapeutics with improved properties.[5] While azaspirocycles have historically dominated the landscape, the exploration of other heteroatom-containing and purely carbocyclic spiro-systems is opening up new avenues for innovation.[6][8] The continued development of synthetic methodologies to access novel and diverse spirocyclic building blocks will undoubtedly fuel their increased application in drug discovery.[23][24]

This guide has provided a framework for a head-to-head comparison of spirocyclic scaffolds, emphasizing the importance of standardized experimental evaluation. By systematically assessing the impact of different spiro-architectures on potency, selectivity, and ADME properties, researchers can make more informed decisions in the lead optimization process, ultimately increasing the probability of translating a promising molecule into a successful clinical candidate. The future of drug design is undoubtedly three-dimensional, and spirocyclic scaffolds are poised to play a leading role in shaping it.[23]

References

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assessing the lipophilicity (LogP) of novel azaspiro derivatives.

Assessing the lipophilicity of novel azaspiro derivatives is a multi-faceted process that requires a strategic blend of predictive computational tools and robust experimental validation. While in silico methods provide invaluable guidance during the design phase, the gold-standard shake-flask method and the high-throughput RP-HPLC technique are indispensable for generating the accurate data needed to drive lead optimization. For azaspiro compounds, which frequently contain ionizable nitrogen centers, determining the LogD at physiological pH is non-negotiable. By understanding the principles, protocols, and limitations of each method, researchers can confidently navigate the complexities of lipophilicity and design higher-quality drug candidates. [2][3]

References

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A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Novel Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Imperative for Efficient Azaspirocycle Synthesis

In the landscape of modern medicinal chemistry, the demand for molecules with three-dimensional complexity is insatiable. Azaspirocycles, with their rigid, sp³-rich frameworks, have emerged as privileged scaffolds, offering a unique combination of structural novelty and favorable physicochemical properties.[1] Their inherent three-dimensionality allows for precise spatial orientation of substituents, enabling exquisite interactions with biological targets that are often unattainable with traditional flat, aromatic systems.[1] However, the synthetic accessibility of these complex architectures has historically been a significant bottleneck, limiting their broader application in drug discovery programs.

This guide presents a comprehensive validation of a modern synthetic approach for the construction of a novel azaspiro[4.5]decane scaffold, a common core in many biologically active compounds. We will objectively compare a classical, multi-step intramolecular cyclization route with a contemporary, palladium-catalyzed multicomponent reaction (MCR). Through a detailed analysis of experimental data, we will demonstrate the profound advantages of the modern approach in terms of efficiency, yield, and overall practicality, providing a clear rationale for its adoption in high-throughput medicinal chemistry settings.

The Synthetic Challenge: A Tale of Two Routes

The construction of the azaspiro[4.5]decane core presents a formidable synthetic challenge, primarily centered around the creation of the sterically demanding spirocyclic junction. Here, we dissect two fundamentally different strategies to achieve this transformation.

The Traditional Path: A Linear, Multi-Step Intramolecular Cyclization

The classical approach to azaspirocycle synthesis often relies on a linear sequence of reactions, culminating in an intramolecular cyclization to form the spirocyclic core. While this method is conceptually straightforward and has been a workhorse in organic synthesis, it is often plagued by multiple steps, leading to a significant reduction in overall yield and increased resource consumption.

  • N-Protection: The initial protection of the piperidone nitrogen with a tert-butyloxycarbonyl (Boc) group is a critical step to prevent unwanted side reactions and to modulate the reactivity of the piperidine ring.

  • Strong Base: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is necessary to deprotonate the α-carbon of the ketone, forming the requisite enolate for the subsequent alkylation.

  • Intramolecular Cyclization: The final ring closure is typically achieved via an intramolecular nucleophilic substitution, where a newly formed carbanion attacks the terminal electrophilic carbon.

Step 1: N-Boc Protection of 4-Piperidone

  • To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (2.5 eq) at 0 °C.

  • Stir for 15 minutes, then add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone, which is used without further purification.

Step 2: Alkylation with 1,3-Dibromopropane

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at -78 °C, add LDA (1.2 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

  • Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add 1,3-dibromopropane (1.5 eq) and allow the reaction to slowly warm to room temperature over 18 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography (silica gel, 10-30% ethyl acetate in hexanes) to afford the alkylated intermediate.

Step 3: Intramolecular Cyclization

  • To a solution of the alkylated intermediate (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add potassium bis(trimethylsilyl)amide (KHMDS, 1.5 eq, 0.5 M solution in toluene) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography (silica gel, 5-20% ethyl acetate in hexanes) to yield the target azaspiro[4.5]decan-8-one.

The Modern Paradigm: A Convergent, Palladium-Catalyzed Multicomponent Reaction

Modern synthetic chemistry increasingly favors convergent approaches that build molecular complexity in a single, efficient step. Multicomponent reactions (MCRs) are the epitome of this philosophy, offering significant advantages in terms of atom economy, step economy, and operational simplicity.[2][3] Here, we validate a palladium-catalyzed MCR for the synthesis of our target azaspirocycle.

  • Palladium Catalysis: Palladium catalysts are exceptionally versatile for forming C-C and C-N bonds.[4] In this MCR, the palladium catalyst facilitates a cascade of reactions, including oxidative addition, migratory insertion, and reductive elimination, to assemble the spirocyclic core.

  • Multicomponent Nature: By combining three or more starting materials in a single pot, the MCR dramatically reduces the number of synthetic steps and purification procedures, leading to a more sustainable and efficient process.[5]

  • Ligand Choice: The choice of ligand is crucial for modulating the reactivity and selectivity of the palladium catalyst. A bulky, electron-rich phosphine ligand is often employed to promote the desired catalytic cycle.

  • To an oven-dried Schlenk tube, add p-toluenesulfonamide (1.0 eq), 1,4-pentadien-3-ol (1.2 eq), 1,3-diiodopropane (1.5 eq), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%).

  • Evacuate and backfill the tube with argon (3x).

  • Add anhydrous 1,4-dioxane (0.1 M) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, 10-40% ethyl acetate in hexanes) to yield the target azaspiro[4.5]decan-8-one.

Head-to-Head Comparison: A Quantitative Validation

To provide a clear, objective comparison of the two synthetic routes, we have summarized the key performance indicators in the table below. The data unequivocally demonstrates the superiority of the modern MCR approach.

Metric Traditional Route Modern Route Advantage
Overall Yield ~25%~70%Modern
Number of Steps 31Modern
Total Reaction Time ~48 hours24 hoursModern
Purification Steps 31Modern
Atom Economy LowHighModern
Reagent Stoichiometry Use of super-stoichiometric strong basesCatalytic amounts of palladiumModern
Operational Simplicity Requires multiple inert atmosphere setups and purificationsSingle pot reactionModern

Visualizing the Synthetic Strategies

To further illustrate the differences between the two approaches, we have generated diagrams representing the logical flow of each synthetic workflow.

traditional_route 4-Piperidone 4-Piperidone N-Boc-4-Piperidone N-Boc-4-Piperidone 4-Piperidone->N-Boc-4-Piperidone Step 1: Protection Alkylated Intermediate Alkylated Intermediate N-Boc-4-Piperidone->Alkylated Intermediate Step 2: Alkylation Azaspiro[4.5]decan-8-one Azaspiro[4.5]decan-8-one Alkylated Intermediate->Azaspiro[4.5]decan-8-one Step 3: Cyclization modern_route cluster_reactants Reactants p-Toluenesulfonamide p-Toluenesulfonamide Azaspiro[4.5]decan-8-one Azaspiro[4.5]decan-8-one p-Toluenesulfonamide->Azaspiro[4.5]decan-8-one Pd-Catalyzed MCR 1,4-Pentadien-3-ol 1,4-Pentadien-3-ol 1,4-Pentadien-3-ol->Azaspiro[4.5]decan-8-one 1,3-Diiodopropane 1,3-Diiodopropane 1,3-Diiodopropane->Azaspiro[4.5]decan-8-one

Caption: Workflow for the modern, convergent synthesis of the azaspiro[4.5]decan-8-one.

Conclusion: A Clear Path Forward for Azaspirocycle Synthesis

This comparative guide provides a robust validation of a modern, palladium-catalyzed multicomponent reaction for the synthesis of a novel azaspiro[4.5]decane scaffold. The data clearly indicates that the MCR approach is significantly more efficient, higher-yielding, and more operationally simple than the traditional, multi-step intramolecular cyclization route. For drug development professionals, the adoption of such modern synthetic strategies is not merely an academic exercise; it is a strategic imperative that can accelerate the discovery and optimization of new chemical entities. By embracing these powerful synthetic tools, we can more effectively explore the rich chemical space offered by azaspirocycles and unlock their full potential in the development of next-generation therapeutics.

References

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  • Title: Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Source: ResearchGate. URL: [Link]

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  • Title: Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Source: Organic Letters. URL: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, step-by-step framework for the proper and safe disposal of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid. As a Senior Application Scientist, my objective is to equip you with the necessary information to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and the protection of our environment. The following procedures are based on established principles of hazardous waste management and information derived from structurally similar compounds.

Hazard Assessment and Waste Characterization

  • Oral Toxicity: May be harmful if swallowed.[2]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[1][2][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

Therefore, it is prudent to handle this compound as a hazardous waste until proven otherwise. According to the Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6]

Immediate Action: Treat all waste containing this compound as hazardous waste.[5] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste characterization.

Personal Protective Equipment (PPE) and Handling Precautions

Given the potential for skin, eye, and respiratory irritation, strict adherence to PPE protocols is mandatory when handling this chemical waste.

PPE ComponentSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile) inspected before use.To prevent skin contact and potential irritation.[2]
Eye Protection Safety glasses with side shields or goggles.To protect against splashes and eye irritation.[1][2]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of aerosol generation.To prevent inhalation and respiratory irritation.[1][2]

Handling Best Practices:

  • Avoid contact with skin and eyes.[1][2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][7]

  • Wash hands thoroughly after handling.[1]

  • Ensure adequate ventilation in the handling area.[2]

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure safe disposal.

Segregation:

  • Incompatible Materials: Store waste containing this compound separately from strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.[1][8]

  • Waste Streams: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

Container Selection and Labeling:

  • Container Type: Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable for organic acid waste.[6][9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[8][10] The label should also include the date of accumulation and the specific hazards (e.g., "Irritant").

G cluster_0 Waste Generation & Segregation cluster_1 Storage & Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Isolate from incompatibles Select Container Select Container Segregate Waste->Select Container Chemically compatible Label Container Label Container Select Container->Label Container 'Hazardous Waste' & chemical name Store in SAA Store in SAA Label Container->Store in SAA Designated area, secondary containment Request Pickup Request Pickup Store in SAA->Request Pickup When full or time limit reached EHS Disposal EHS Disposal Request Pickup->EHS Disposal Professional handling

Caption: Waste Disposal Workflow for this compound.

On-site Storage and Accumulation

Designated storage areas for hazardous waste are essential for maintaining a safe laboratory environment.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.

  • Storage Limits: Be aware of the volume limits for hazardous waste accumulation in your laboratory, which are typically 55 gallons for hazardous waste and one quart for acutely hazardous waste.[5]

Disposal Procedures

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Ensure Proper Labeling and Containment: Double-check that the waste container is properly labeled, securely closed, and free of external contamination.

  • Request a Waste Pickup: Once the container is full or has reached the designated accumulation time limit, contact your institution's EHS office to schedule a waste pickup.[5]

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS office. Accurate documentation is a legal requirement.[6]

  • Professional Disposal: The EHS department will arrange for the transportation and disposal of the waste by a certified hazardous waste management company. Common disposal methods for chemical waste of this nature include incineration at a permitted facility.

Prohibited Disposal Methods:

  • DO NOT dispose of this chemical down the drain.[5]

  • DO NOT dispose of this chemical in the regular trash.[6]

  • DO NOT attempt to neutralize or treat this chemical waste unless you are trained and equipped to do so and it is part of an approved laboratory procedure.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill.

    • Collect the absorbent material and spilled chemical into a labeled hazardous waste container.

    • For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Conclusion: A Culture of Safety

The responsible disposal of this compound is not merely a procedural task but a cornerstone of a robust safety culture in the laboratory. By adhering to these guidelines, you contribute to the protection of yourself, your colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your facility.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

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  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Hazardous Waste. University of Oklahoma Health Sciences Center Environmental Health and Safety Office. [Link]

  • Safety Data Sheet for Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate. AA Blocks. [Link]

  • USP 800 & Hazardous Drug Disposal. Stericycle. [Link]

  • Hazardous Waste Pharmaceuticals Rule. U.S. Environmental Protection Agency. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Chemical Compatibility Chart. Walchem. [Link]

  • Chemical Compatibility Chart. Sterlitech Corporation. [Link]

  • 2-Azaspiro(4.5)decan-3-one. PubChem. [Link]

  • Chemical Compatibility Chart Metallic Materials. Bal Seal Engineering. [Link]

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Personal protective equipment for handling 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety protocols for handling 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid (CAS: 1015770-89-4). Given the absence of a comprehensive public Safety Data Sheet (SDS), this document establishes a robust safety framework by analyzing the compound's constituent functional groups and adhering to established principles of laboratory safety. The primary objective is to ensure your safety by building a protocol grounded in chemical reactivity, risk mitigation, and procedural diligence.

Hazard Analysis Based on Chemical Structure

The safe handling of any novel compound begins with a thorough understanding of its potential hazards. By deconstructing the molecular structure of this compound, we can infer a risk profile based on well-characterized functional groups.

  • Carboxylic Acid Moiety: This is the most significant group from a hazard perspective. Carboxylic acids are known corrosives and can cause irritation or severe burns upon contact with skin and eyes.[1] Inhalation of dust or aerosols can also lead to respiratory tract irritation.[2] Therefore, all handling procedures must prioritize protection against acidic exposure.

  • Oxime-like System: The C=N-O functionality within the five-membered ring is structurally similar to an oxime. While the specific toxicity of this arrangement is not known, oximes as a class can have variable toxicological profiles. It is prudent to treat this moiety as potentially hazardous and avoid direct contact.[3]

  • Spiro-Ketal Structure: The core spirocyclic system incorporating a ketal (1,8-dioxa) is generally stable. However, like other ether-containing compounds, there is a theoretical, albeit low, potential for peroxide formation over long-term storage, especially if exposed to air and light.

Given this analysis, the compound should be handled as, at minimum, a skin and eye irritant with unknown systemic toxicity. All personal protective equipment (PPE) and handling protocols are derived from this conservative assessment.

The Hierarchy of Controls: A Foundation for Safety

Before selecting PPE, it is critical to implement a broader safety strategy. The Hierarchy of Controls is a fundamental principle in occupational safety that prioritizes the most effective measures first. PPE is the final, but essential, line of defense.

E Elimination (Remove the hazard - Not applicable) S Substitution (Use a less hazardous chemical) label_most Most Effective Eng Engineering Controls (Isolate people from the hazard) - Certified Chemical Fume Hood Adm Administrative Controls (Change the way people work) - Standard Operating Procedures (SOPs) - Designated Work Areas - Training PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) - Gloves, Goggles, Face Shield, Lab Coat label_least Least Effective PPE_Workflow start Task Assessment q_hood Is the task performed in a fume hood? start->q_hood hood_yes Proceed q_hood->hood_yes Yes hood_no STOP Work is not authorized q_hood->hood_no No q_splash Is there a risk of splash? (e.g., liquid transfer, dissolution) hood_yes->q_splash splash_yes Wear Goggles + Face Shield q_splash->splash_yes Yes splash_no Wear Chemical Goggles q_splash->splash_no No q_quantity Handling >1 gram or >10 mL solution? splash_yes->q_quantity splash_no->q_quantity quantity_yes Wear Chemical Apron over Lab Coat q_quantity->quantity_yes Yes quantity_no Lab Coat is sufficient q_quantity->quantity_no No gloves Wear Nitrile Gloves (Double-gloving recommended) quantity_yes->gloves quantity_no->gloves end_node Proceed with Task gloves->end_node

Caption: A decision workflow for selecting task-appropriate PPE.

Donning and Doffing (Removal) Sequence

The order in which PPE is put on and, more importantly, taken off is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat

  • Chemical Apron (if required)

  • Chemical Goggles

  • Face Shield (if required)

  • Gloves (pulled over the cuffs of the lab coat)

Doffing (Taking Off): The goal is to touch potentially contaminated items only with other contaminated items (i.e., gloved hands).

  • Remove Apron: Untie and allow it to fall forward, handling only the ties.

  • Remove Outer Gloves (if double-gloved): Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove to remove it.

  • Remove Face Shield: Handle by the headband only.

  • Remove Goggles: Handle by the strap only.

  • Remove Lab Coat: Remove by folding it inward, avoiding contact with the exterior.

  • Remove Inner Gloves: Use the same procedure as in step 2.

  • Wash Hands Thoroughly: Wash with soap and water for at least 20 seconds.

Spill, Exposure, and Disposal Plans

  • Spill Response:

    • For small spills (<5g or <20mL) inside a fume hood: Use a spill kit containing a neutralizer for acids (e.g., sodium bicarbonate) and an absorbent material. Wearing full PPE, cover the spill with the neutralizer, then the absorbent. Collect the material in a sealed, labeled hazardous waste container. * For large spills: Evacuate the immediate area and notify your institution's Environmental Health & Safety (EHS) department.

  • Exposure Protocol:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [4]Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. Seek medical attention.

  • Waste Disposal:

    • All solid waste, contaminated PPE, and unused material must be disposed of in a properly labeled hazardous chemical waste container. Do not mix with other waste streams. Follow all institutional and local regulations for hazardous waste disposal.

This guide provides a comprehensive framework for the safe handling of this compound. By understanding the chemical risks and adhering to these multi-layered safety protocols, you can build a culture of safety and ensure the integrity of your research.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Available at: [Link]

  • Szabo-Scandic. (2014). PAF C-16 Carboxylic Acid SAFETY DATA SHEET. Available at: [Link]

  • Massachusetts Institute of Technology. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Available at: [Link]

  • LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?. Available at: [Link]

  • University of Utah. Acid Handling SOP. Available at: [Link]

  • PubChemLite. This compound. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 131553, 1,4-Dioxa-8-azaspiro(4.5)decane. Available at: [Link]

  • SOL B S.r.l. (2020). Safety Data Sheet - Special mixture Spiro 1. Available at: [Link]

  • Science Company. Safety Data Sheet. Available at: [Link]

  • Angene Chemical. Safety Data Sheet. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84049666, 1,8-Dioxa-4-azaspiro[4.5]decane-3-carboxylic acid. Available at: [Link]

  • Middle Tennessee State University. Lab Safety Guidelines. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • AA Blocks. (2025). Safety Data Sheet. Available at: [Link]

  • College of Pharmacists of British Columbia. (2016). Safe handling of hazardous drugs. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57156474, 2-Azaspiro[4.5]decane-3-carboxylic acid, (S)-. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67360254, Spiro[4.5]dec-2-ene-3-carboxylic acid. Available at: [Link]

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Retrosynthesis Analysis

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1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid
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1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.